molecular formula C8H12ClNO2S B1581868 4-Methylsulfonylbenzylamine hydrochloride CAS No. 98593-51-2

4-Methylsulfonylbenzylamine hydrochloride

Cat. No.: B1581868
CAS No.: 98593-51-2
M. Wt: 221.71 g/mol
InChI Key: NRXMOYDZMKXKMJ-UHFFFAOYSA-N
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Description

4-Methylsulfonylbenzylamine hydrochloride is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a benzylamine core and a methylsulfonyl group, makes it a versatile building block for constructing more complex molecules, particularly in the development of potential enzyme inhibitors . Scientific studies have utilized this compound as a precursor in the synthesis of benzimidazolium salts, which have shown significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and xanthine oxidase (XO) in research settings . These findings suggest its utility in early-stage research related to neurological disorders and conditions involving oxidative stress . The methylsulfonyl moiety can be critical for molecular interactions, such as hydrogen bonding and dipole-dipole forces, which can enhance the binding affinity of resulting compounds to biological targets . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXMOYDZMKXKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90913175
Record name 1-[4-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
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Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

98593-51-2
Record name Benzenemethanamine, 4-(methylsulfonyl)-, hydrochloride (1:1)
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Record name 1-[4-(Methanesulfonyl)phenyl]methanamine--hydrogen chloride (1/1)
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Record name 4-(Methylsulfonyl)benzylamine hydrochloride
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Record name 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE
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Foundational & Exploratory

4-Methylsulfonylbenzylamine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Methylsulfonylbenzylamine Hydrochloride

Introduction

This compound (CAS No: 98593-51-2) is a primary amine hydrochloride salt that serves as a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a benzylamine core substituted with a methylsulfonyl group, makes it a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry for the development of biologically active compounds.[1] A thorough understanding and verification of its physical properties are paramount for researchers in ensuring reaction reproducibility, optimizing process conditions, and meeting regulatory standards in drug development.

This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for its characterization using modern analytical techniques, and essential safety information. The methodologies described are grounded in standard laboratory practices, emphasizing the rationale behind procedural steps to ensure data integrity and reliability.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its identity and structure. This compound is the salt formed from the reaction of the free base, 4-Methylsulfonylbenzylamine, with hydrochloric acid. This protonation of the amine group significantly influences its physical properties, particularly its solubility and melting point, compared to the parent compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name (4-methylsulfonylphenyl)methanamine;hydrochloride [2]
CAS Number 98593-51-2 [1][2]
Molecular Formula C₈H₁₂ClNO₂S [1][2]
Molecular Weight 221.71 g/mol [2][3]
InChI Key NRXMOYDZMKXKMJ-UHFFFAOYSA-N [2][4]
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)CN.Cl [2]

| Synonyms | 4-(Methylsulfonyl)benzylamine hydrochloride, p-(Methylsulfonyl)benzylamine hydrochloride |[1][2] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, which is critical for designing synthetic routes, formulation studies, and quality control.

Appearance: The compound is typically a white to off-white solid, which may appear as crystals or a crystalline powder.[1][5] The color and form are important initial indicators of purity; significant deviation may suggest the presence of impurities.

Melting Point: The melting point is a crucial parameter for assessing purity. For this compound, the reported melting point is in the range of 272-274 °C .[1] Another source reports a similar range of 269-277 °C.[6] A sharp melting range within this window is indicative of high purity. Amine hydrochlorides generally have significantly higher melting points than their free base counterparts due to the strong ionic interactions of the ammonium salt crystal lattice.

Solubility: The hydrochloride salt form confers good solubility in water and other polar protic solvents.[1] This is a direct result of the ionic nature of the ammonium chloride group, which can readily form hydrogen bonds with solvent molecules. While qualitative data indicates it is soluble in water, quantitative determination is essential for preparing stock solutions or for use in aqueous reaction media. It is expected to have lower solubility in less polar organic solvents.

Table 2: Summary of Physical Properties

Property Value Notes
Appearance White to off-white crystalline solid [1][5]
Melting Point 272-274 °C [1]
Boiling Point 369.9 °C at 760 mmHg Predicted for the free base; the hydrochloride salt will likely decompose before boiling.[1]
Density 1.225 g/cm³ Predicted value, likely for the free base.[1]
Flash Point 177.5 °C [1]
Vapor Pressure 1.15 x 10⁻⁵ mmHg at 25 °C Predicted value.[1]

| Solubility | Soluble in water |[1] |

Spectroscopic Characterization Protocols

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. A multi-technique approach is recommended for comprehensive characterization.

workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Spectroscopic Analysis cluster_interp Step 3: Confirmation Prep Sample Preparation (Weighing & Dissolution) NMR ¹H & ¹³C NMR (Structural Elucidation) Prep->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Prep->FTIR LCMS LC-MS Analysis (Mass Verification) Prep->LCMS Interp Data Interpretation & Structural Confirmation NMR->Interp FTIR->Interp LCMS->Interp

Caption: General workflow for the spectroscopic characterization of a chemical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Two sets of doublets in the ~7.5-8.5 ppm range, characteristic of a para-substituted benzene ring, with deshielding caused by the electron-withdrawing sulfonyl group.

    • Benzyl Protons (-CH₂-): A singlet around ~4.2 ppm.

    • Ammonium Protons (-NH₃⁺): A broad singlet, typically in the ~8.0-9.0 ppm range (in DMSO-d₆), which is exchangeable with D₂O. The hydrochloride salt form shifts these protons significantly downfield compared to the free amine.[7][8]

    • Methyl Protons (-SO₂CH₃): A sharp singlet around ~3.2 ppm.

  • ¹³C NMR: Distinct signals for each unique carbon atom, including the methyl carbon, the benzyl carbon, and the four distinct aromatic carbons.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts as it allows for the observation of the NH protons.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typically sufficient.

  • Verification: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals; the relative integrations should correspond to the number of protons in each environment (e.g., 4H for aromatic, 2H for benzyl, 3H for ammonium, 3H for methyl).

  • Confirmatory Test (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -NH₃⁺ protons should diminish or disappear, confirming its identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Features:

  • N-H Stretching: A broad and strong absorption band in the range of 2800-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺). This is distinct from the two sharp peaks seen for a primary amine (R-NH₂) typically found around 3300-3500 cm⁻¹.[8][9]

  • S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (SO₂) appearing at approximately 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring skeletal vibrations in the 1450-1600 cm⁻¹ region.

Protocol for FT-IR Analysis (ATR Method):

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Scan the sample over the standard mid-IR range (4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values to confirm the presence of the required functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound by separating it from impurities and then ionizing it to measure its mass-to-charge ratio (m/z).

Expected Results:

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

  • Expected Ion: The analysis should detect the molecular ion of the free base after the loss of HCl. The expected ion will be [M+H]⁺, where M is the mass of C₈H₁₁NO₂S (185.24 g/mol ). Therefore, the primary observed peak should be at an m/z of approximately 186.25 .

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as a methanol/water mixture.

  • Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a simple gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound. The formic acid aids in the ionization process.

  • Mass Spectrometry: Direct the eluent from the LC into the ESI source of the mass spectrometer. Set the instrument to scan a relevant mass range (e.g., m/z 100-300) in positive ion mode.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Examine the mass spectrum associated with this peak to confirm the presence of the [M+H]⁺ ion at the expected m/z value. The high-resolution mass should match the exact calculated mass (221.0277 for the full hydrochloride, but the free base is what is typically observed).[2]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[1] Room temperature storage is generally acceptable.[1][3]

Safety and Hazards: Based on GHS classifications, this compound presents several hazards.[2]

Table 3: GHS Hazard Information

Hazard Class GHS Code Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [2][10]
Skin Corrosion/Irritation H315 Causes skin irritation [2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3] |

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][12]

  • First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined crystalline solid with physical properties dominated by its ionic nature. Its high melting point and aqueous solubility are characteristic of an amine hydrochloride salt. The structural identity and purity can be unequivocally confirmed through a combination of NMR, FT-IR, and MS analyses. Adherence to the detailed characterization protocols and safety guidelines presented in this guide will enable researchers to use this important synthetic intermediate with confidence and safety, ensuring the integrity and success of their scientific endeavors.

References

  • Title: this compound | C8H12ClNO2S | CID 2729269 Source: PubChem URL:[Link]
  • Title: 4-(Methylsulphonyl)benzylamine hydrochloride Source: ChemBK URL:[Link]
  • Title: this compound [98593-51-2] Source: Molekula Ltd URL:[Link]
  • Title: Safety Data Sheet Source: Angene Chemical URL:[Link]
  • Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit r/OrganicChemistry URL:[Link]
  • Title: SAFETY DATA SHEET Source: AFG Bioscience LLC URL:[Link]
  • Title: Methanamine, hydrochloride Source: NIST Chemistry WebBook URL:[Link]

Sources

An In-depth Technical Guide to 4-Methylsulfonylbenzylamine Hydrochloride: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulfonylbenzylamine hydrochloride is a primary amine salt that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a benzylamine core functionalized with a methylsulfonyl group, imparts specific physicochemical properties that make it a valuable synthon for the development of novel therapeutic agents. The methylsulfonyl group, being a strong electron-withdrawing and polar moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as improving solubility, metabolic stability, and receptor binding interactions. This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical protocols for the characterization of this compound, offering a foundation for its effective utilization in research and development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 4-Methylsulfonylbenzylamine. The protonation of the primary amine group by hydrochloric acid increases its polarity and water solubility.

IUPAC Name: (4-methylsulfonylphenyl)methanamine;hydrochloride[1] CAS Number: 98593-51-2[1] Molecular Formula: C₈H₁₂ClNO₂S[1] Molecular Weight: 221.71 g/mol [1]

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Appearance White to off-white solid/crystalline powder[2]
Molecular Weight 221.71 g/mol [1]
Molecular Formula C₈H₁₂ClNO₂S[1]
Melting Point Not available
Solubility Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4]
pKa Not available

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-(methylsulfonyl)benzonitrile. The first step involves the reduction of the nitrile group to a primary amine, followed by the formation of the hydrochloride salt.

Step 1: Reduction of 4-(Methylsulfonyl)benzonitrile to 4-Methylsulfonylbenzylamine

The reduction of the nitrile functionality can be accomplished through various methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. It offers high yields and is environmentally friendly.

  • Reaction:

  • Catalysts: Common catalysts include Raney Nickel or Palladium on carbon (Pd/C). The presence of ammonia or an amine is often recommended to suppress the formation of secondary and tertiary amine byproducts.[5]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent such as methanol or ethanol under hydrogen pressure and elevated temperature.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding primary amines.[6][7]

  • Reaction:

  • Procedure: The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. The nitrile is added cautiously to a suspension of LAH, and the reaction mixture is stirred, often with heating. A careful aqueous workup is required to quench the excess hydride and hydrolyze the aluminum complexes to liberate the amine.

Method C: Reduction with Borane Reagents

Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to primary amines.[5]

  • Reaction:

  • Procedure: The reaction is carried out in THF, and the borane reagent is added to the nitrile. The reaction usually requires heating to proceed at a reasonable rate. An acidic workup is necessary to hydrolyze the intermediate borane-amine complex.

Step 2: Formation of the Hydrochloride Salt

Once the 4-Methylsulfonylbenzylamine has been synthesized and purified, the hydrochloride salt can be readily prepared by treating the free amine with hydrochloric acid.

  • Reaction:

  • Protocol:

    • Dissolve the purified 4-Methylsulfonylbenzylamine in a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, isopropanol, or ethyl acetate.

    • Slowly add a solution of hydrogen chloride (either as a gas or dissolved in a solvent like diethyl ether or isopropanol) to the stirred solution of the amine.

    • The this compound will precipitate out of the solution as a solid.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-(Methylsulfonyl)benzonitrile Reduction Reduction of Nitrile Start->Reduction H₂, Catalyst or LiAlH₄ or BH₃ Amine 4-Methylsulfonylbenzylamine Reduction->Amine Salt_Formation Hydrochloride Salt Formation Amine->Salt_Formation HCl Product This compound Salt_Formation->Product

Caption: Synthetic workflow for this compound.

Comprehensive Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. This section outlines the key analytical techniques and provides model protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

¹H NMR (Proton NMR) Spectroscopy

  • Expected Chemical Shifts (δ) in a suitable solvent (e.g., D₂O or DMSO-d₆):

    • Methyl Protons (-SO₂CH₃): A singlet around 3.0-3.2 ppm.

    • Methylene Protons (-CH₂NH₃⁺): A singlet around 4.1-4.3 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the aminomethyl group.

    • Ammonium Protons (-NH₃⁺): A broad singlet that may be exchangeable with D₂O. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy

  • Expected Chemical Shifts (δ):

    • Methyl Carbon (-SO₂CH₃): A signal around 43-45 ppm.

    • Methylene Carbon (-CH₂NH₃⁺): A signal around 45-47 ppm.

    • Aromatic Carbons: Four signals in the aromatic region (approximately 125-145 ppm). The carbon attached to the sulfonyl group (ipso-carbon) and the carbon attached to the aminomethyl group will have distinct chemical shifts.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretching (Ammonium): A broad band in the region of 3200-2800 cm⁻¹.

    • C-H Stretching (Aromatic and Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

    • N-H Bending (Ammonium): A band around 1600-1500 cm⁻¹.

    • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • S=O Stretching (Sulfonyl): Two strong absorption bands, one asymmetric stretch around 1350-1300 cm⁻¹ and one symmetric stretch around 1160-1120 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the analysis is performed on the free amine.

  • Expected Molecular Ion Peak (M⁺) for the free amine (C₈H₁₁NO₂S): m/z = 185.05.[8]

  • Expected Fragmentation Pattern:

    • Loss of the amino group (-NH₂) leading to a fragment at m/z 169.

    • Cleavage of the C-C bond between the methylene group and the aromatic ring.

    • Fragmentation of the methylsulfonyl group.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method is suitable for this compound.

Proposed HPLC Method:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL

Rationale for Method Design: A C18 column is chosen for its versatility in separating moderately polar compounds. The acidic mobile phase ensures that the amine is protonated and well-behaved on the column. A gradient elution is often necessary to ensure good separation of the main peak from any potential impurities with different polarities.

HPLC_Analysis_Workflow cluster_hplc HPLC Purity Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) Injection Injection onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration and Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of 4-Methylsulfonylbenzylamine, although derivatization might be necessary to improve its volatility and peak shape. For the hydrochloride salt, a preliminary step to liberate the free amine is required.

Proposed GC-MS Method (for the free amine):

ParameterCondition
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Sample Preparation for GC: The hydrochloride salt should be dissolved in a suitable solvent and treated with a base (e.g., aqueous NaOH or a strong organic base) to liberate the free amine. The free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and injected into the GC-MS.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the methylsulfonyl group can confer desirable properties to the final drug candidate, including:

  • Improved Aqueous Solubility: The polar sulfonyl group can enhance the water solubility of a compound, which is often a critical factor for oral bioavailability.

  • Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.

  • Modulation of Receptor Binding: The electron-withdrawing nature and hydrogen bonding capabilities of the sulfonyl group can influence the interaction of the molecule with its biological target, potentially leading to increased potency and selectivity.

This building block has been utilized in the synthesis of inhibitors for various enzymes and ligands for different receptors, making it a compound of significant interest for medicinal chemists.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust.

    • Use in a well-ventilated area.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a key intermediate in the field of medicinal chemistry, offering a versatile scaffold for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective application. This guide has provided a detailed technical overview, from its fundamental structure to comprehensive analytical protocols, to support researchers and scientists in their drug discovery and development endeavors. The methodologies and data presented herein serve as a robust starting point for the quality control and utilization of this important chemical entity.

References

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. BioOne Complete. [Link]
  • Reduction of activated aliphatic nitriles with ammonia borane.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • This compound | C8H12ClNO2S | CID 2729269. PubChem. [Link]
  • Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity. BioCrick. [Link]
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An In-depth Technical Guide to the Synthesis of (4-methylsulfonylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-methylsulfonylphenyl)methanamine hydrochloride is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active molecules.[1] Its utility stems from the presence of the polar methylsulfonyl group, which can enhance aqueous solubility and engage in specific interactions with biological targets, and the reactive primary amine that serves as a versatile synthetic handle. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering detailed, field-proven protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The synthesis strategies discussed herein are critically evaluated for their efficiency, scalability, and applicability in a modern research and development setting.

Introduction: The Significance of the Methylsulfonyl Moiety in Medicinal Chemistry

The methylsulfonyl group is a prevalent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates.[2] It is a strong hydrogen bond acceptor and can significantly impact a molecule's solubility, metabolic stability, and pharmacokinetic profile. The incorporation of this functional group can lead to improved oral bioavailability and tissue distribution, making it a valuable tool for optimizing lead compounds. (4-methylsulfonylphenyl)methanamine hydrochloride provides a direct and efficient route to introduce this beneficial moiety into a diverse range of molecular scaffolds.

Strategic Approaches to the Synthesis of (4-methylsulfonylphenyl)methanamine Hydrochloride

The synthesis of (4-methylsulfonylphenyl)methanamine hydrochloride can be broadly categorized into two main strategic approaches, each with its own set of advantages and considerations.

Strategy 1: Reduction of a Precursor Nitrile

This is arguably the most direct and commonly employed route. It commences with the commercially available 4-(methylsulfonyl)benzonitrile and involves the reduction of the nitrile functionality to the corresponding primary amine.

Strategy 2: Amination of a Benzyl Halide Derivative

This approach begins with a toluene derivative, which is functionalized to introduce the methylsulfonyl group and a benzylic halide. The halide is then displaced by an amine equivalent to furnish the desired product.

The following sections will delve into the specific methodologies associated with each of these strategies, providing detailed experimental protocols and exploring the underlying chemical principles.

Pathway 1: Synthesis via Reduction of 4-(Methylsulfonyl)benzonitrile

This pathway is centered around the reduction of the nitrile group of 4-(methylsulfonyl)benzonitrile. Several reducing agents can be employed for this transformation, each with its own characteristic reactivity and selectivity profile.

Logical Workflow for Pathway 1

Pathway 1 cluster_reduction Reduction start 4-(Methylsulfonyl)benzonitrile LiAlH4 LiAlH4 start->LiAlH4 Reduction BH3 Borane (BH3) start->BH3 Reduction Cat_H2 Catalytic Hydrogenation (H2/Catalyst) start->Cat_H2 Reduction product (4-methylsulfonylphenyl)methanamine final_product (4-methylsulfonylphenyl)methanamine hydrochloride product->final_product HCl workup LiAlH4->product BH3->product Cat_H2->product Pathway 2 cluster_amination Amination start 4-Methyltoluene intermediate1 4-Methylphenylsulfonyl chloride start->intermediate1 Chlorosulfonation intermediate2 4-Methylphenyl methyl sulfone intermediate1->intermediate2 Reduction & Methylation intermediate3 4-(Bromomethyl)phenyl methyl sulfone intermediate2->intermediate3 Benzylic Bromination Delepine Delépine Reaction intermediate3->Delepine Gabriel Gabriel Synthesis intermediate3->Gabriel product (4-methylsulfonylphenyl)methanamine final_product (4-methylsulfonylphenyl)methanamine hydrochloride product->final_product HCl workup Delepine->product Gabriel->product

Sources

A Technical Guide to the Synthesis of 4-Methylsulfonylbenzylamine Hydrochloride: A Starting Material Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methylsulfonylbenzylamine hydrochloride is a key building block in medicinal chemistry, recognized for its role as an intermediate in the synthesis of various pharmaceutically active compounds. The strategic selection of a synthetic route, dictated by the choice of starting material, is paramount for achieving efficiency, scalability, and cost-effectiveness. This guide provides a detailed examination of the three primary synthetic pathways, offering a comparative analysis from the perspective of a senior application scientist. We will dissect the synthetic strategies starting from (1) 4-(methylthio) precursors, (2) 4-substituted benzonitriles, and (3) functionalized toluene derivatives. Each section includes a rationale for the approach, step-by-step experimental protocols, causality behind experimental choices, and workflow diagrams to provide a comprehensive resource for laboratory and process chemists.

Chapter 1: The Sulfide Oxidation Strategy: Synthesizing from 4-(Methylthio) Precursors

1.1 Introduction to the Strategy

The most prevalent and arguably most versatile approach to this compound begins with a para-substituted thioanisole derivative. The core logic of this strategy is to construct the carbon skeleton first and then perform the critical oxidation of the sulfide to the sulfone. This pathway is favored due to the relatively low cost of the starting materials and the high efficiency of the key chemical transformations. The sulfide group is an excellent handle; it is stable under many reaction conditions, allowing for functionalization elsewhere on the molecule before its conversion to the electron-withdrawing sulfone group at a later, strategic stage.

1.2 Key Intermediate: 4-(Methylsulfonyl)benzaldehyde

The central intermediate in this pathway is 4-(Methylsulfonyl)benzaldehyde. Its aldehyde functionality is perfectly poised for the introduction of the amine group via reductive amination. The synthesis of this intermediate can be approached from multiple starting points.

  • Synthesis Route A: Direct Oxidation of 4-(Methylthio)benzaldehyde

This is the most direct route. Commercially available 4-(methylthio)benzaldehyde is oxidized to the target sulfone. The choice of oxidant is critical to ensure a clean, high-yielding conversion without over-oxidation or unwanted side reactions with the aldehyde group. Hydrogen peroxide, in the presence of a suitable catalyst, is often the reagent of choice due to its low cost and environmentally benign nature (water being the only byproduct).

Experimental Protocol: Oxidation of 4-(Methylthio)benzaldehyde [1][2]

  • Setup: To a stirred solution of 4-(methylthio)benzaldehyde (1 mole) in a suitable solvent such as acetic acid, add a catalytic amount of sodium tungstate or a manganese salt (e.g., manganous sulfate)[2].

  • Oxidation: Slowly add hydrogen peroxide (30% aqueous solution, ~2.2-2.5 moles) dropwise, maintaining the reaction temperature between 40-50°C. The exothermic nature of the reaction requires careful monitoring and cooling.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with water to remove inorganic salts, and dried to yield 4-(methylsulfonyl)benzaldehyde.

Causality Insight: The use of a catalyst like sodium tungstate or a manganese salt is crucial as it facilitates the formation of a more potent oxidizing species from hydrogen peroxide, allowing the reaction to proceed efficiently at moderate temperatures. Acetic acid is a common solvent as it is polar enough to dissolve the reactants and is stable to the oxidizing conditions.

  • Synthesis Route B: From p-Chlorobenzaldehyde

An alternative for process chemists is to synthesize the 4-(methylthio)benzaldehyde intermediate in-house from the inexpensive bulk chemical, p-chlorobenzaldehyde. This involves a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Two-Step Synthesis from p-Chlorobenzaldehyde [1][2][3]

  • Thiomethylation: In a reactor equipped for stirring, heating, and inert atmosphere, charge p-chlorobenzaldehyde (1 mole), an aqueous solution of sodium methyl mercaptide (NaSMe, ~1.1-1.5 moles), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~0.01-0.1 moles).[1][2]

  • Reaction: Heat the mixture to 45-60°C and stir vigorously. The phase-transfer catalyst is essential for transporting the thiolate anion from the aqueous phase to the organic phase (or molten reactant) to react. Monitor by TLC or GC.

  • Isolation: After completion, cool the mixture and separate the organic layer containing 4-(methylthio)benzaldehyde.

  • Oxidation: The crude 4-(methylthio)benzaldehyde can then be subjected to the oxidation protocol described in Route A.

Causality Insight: The aldehyde group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic substitution, allowing the displacement of the chloride by the thiolate nucleophile. A phase-transfer catalyst is key to overcoming the immiscibility of the aqueous NaSMe and the organic substrate.

1.3 Conversion to 4-Methylsulfonylbenzylamine via Reductive Amination

Reductive amination is a powerful and widely used method for converting aldehydes or ketones into amines.[4] The process involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with an ammonia source, which is then reduced in situ to the corresponding amine.

G cluster_0 Synthesis of Key Intermediate cluster_1 Amine Formation & Salification p_chloro p-Chlorobenzaldehyde p_methylthio_ald 4-(Methylthio)benzaldehyde p_chloro->p_methylthio_ald 1. NaSMe 2. Phase-Transfer Catalyst p_methylsulfonyl_ald 4-(Methylsulfonyl)benzaldehyde p_methylthio_ald->p_methylsulfonyl_ald H₂O₂ / Catalyst amine 4-Methylsulfonyl- benzylamine p_methylsulfonyl_ald->amine 1. NH₃ Source 2. Reducing Agent (Reductive Amination) hcl_salt 4-Methylsulfonylbenzylamine Hydrochloride amine->hcl_salt HCl

Experimental Protocol: Reductive Amination and Salification

  • Imine Formation: In a suitable reactor, dissolve 4-(methylsulfonyl)benzaldehyde (1 mole) in a solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Reduction: To the stirring solution, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the aldehyde.[5][6] Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used.[5] The reducing agent is typically added portion-wise to control the reaction rate.

  • Monitoring & Quench: Stir the reaction at room temperature until complete, as determined by TLC or LC-MS. Carefully quench the reaction by adding a dilute acid.

  • Workup: Adjust the pH to basic with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude 4-methylsulfonylbenzylamine free base in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of hydrogen chloride (e.g., HCl in isopropanol) dropwise until the solution is acidic. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound[7].

Causality Insight: The reaction is typically run under mildly acidic conditions, which catalyzes the formation of the imine intermediate and its subsequent protonation to the iminium ion. The iminium ion is more electrophilic and thus more readily reduced by the hydride reagent than the starting aldehyde.[5] This selectivity is a key advantage of reagents like NaBH(OAc)₃ and NaBH₃CN.

Parameter Route A: Direct Oxidation Route B: From p-Chlorobenzaldehyde
Starting Material 4-(Methylthio)benzaldehydep-Chlorobenzaldehyde, NaSMe
Number of Steps 2 (Oxidation, Reductive Amination)3 (Thiomethylation, Oxidation, Reductive Amination)
Key Advantages Shorter route, simpler process.Utilizes cheaper, more fundamental starting materials.
Potential Challenges Higher cost of starting material.Longer process, handling of odorous NaSMe.
Typical Overall Yield HighGood to High

Chapter 2: The Benzonitrile Reduction Strategy

2.1 Introduction to the Strategy

This synthetic route leverages the nitrile group as a precursor to the benzylamine functionality. The strategy involves preparing 4-(methylsulfonyl)benzonitrile and then reducing the nitrile to the primary amine. This approach can be very efficient as it introduces the final, required amine functionality in a single, high-yielding step. It is an excellent alternative to the reductive amination of an aldehyde, particularly if the nitrile intermediate is readily accessible.

2.2 Synthesis of Key Intermediate: 4-(Methylsulfonyl)benzonitrile

The synthesis of the key nitrile intermediate follows a similar logic to the aldehyde synthesis described in Chapter 1. One would typically start with 4-chlorobenzonitrile, perform a nucleophilic aromatic substitution with a thiomethylate source, and then oxidize the resulting sulfide to the sulfone.

G cluster_0 Synthesis of Key Intermediate cluster_1 Amine Formation & Salification p_chloro_cn 4-Chlorobenzonitrile p_methylthio_cn 4-(Methylthio)benzonitrile p_chloro_cn->p_methylthio_cn NaSMe / Catalyst p_methylsulfonyl_cn 4-(Methylsulfonyl)benzonitrile p_methylthio_cn->p_methylsulfonyl_cn Oxidation (e.g., H₂O₂) amine 4-Methylsulfonyl- benzylamine p_methylsulfonyl_cn->amine Catalytic Hydrogenation (e.g., H₂ / Pd/C) hcl_salt 4-Methylsulfonylbenzylamine Hydrochloride amine->hcl_salt HCl

2.3 Catalytic Reduction to the Benzylamine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common and industrially scalable method.

Experimental Protocol: Nitrile Reduction and Salification [8][9]

  • Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), charge a solution of 4-(methylsulfonyl)benzonitrile (1 mole) in a suitable solvent such as methanol or ethanol. An acidic or basic additive is sometimes used to prevent the formation of secondary amine byproducts.

  • Catalyst: Add a hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney Nickel (Raney Ni). The catalyst loading is usually between 1-5 mol%.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi). The reaction is often heated (e.g., 40-80°C) and agitated vigorously to ensure good mixing.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is deemed complete.

  • Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation & Salification: The filtrate contains the 4-methylsulfonylbenzylamine free base. The solvent can be evaporated, and the residue can be directly converted to the hydrochloride salt as described in Protocol 1.3, steps 5 and 6.

Causality Insight: The catalyst (e.g., Pd/C) provides a surface on which hydrogen gas is adsorbed and activated. The nitrile group coordinates to the metal surface and is sequentially hydrogenated to the primary amine. The choice of solvent and pressure can significantly impact the reaction rate and selectivity.

Parameter Benzonitrile Reduction Strategy
Starting Material 4-Chlorobenzonitrile
Number of Steps 3 (Thiomethylation, Oxidation, Reduction)
Key Advantages Final step is often very clean and high-yielding. Avoids handling of separate ammonia sources for amination.
Potential Challenges Requires specialized high-pressure hydrogenation equipment. Catalysts can be expensive and pyrophoric (Raney Ni).
Typical Overall Yield High

Chapter 3: The Toluene Functionalization Strategy

3.1 Introduction to the Strategy

This approach represents a "ground-up" synthesis, starting with a simple, inexpensive toluene derivative. The strategy involves first establishing the methylsulfonyl group and then functionalizing the benzylic methyl group to introduce the amine. This route is attractive from a cost perspective but may involve more challenging reaction steps, such as free-radical halogenation.

3.2 Synthesis of 4-Methylsulfonyltoluene

The key intermediate is 4-methylsulfonyltoluene. A direct and innovative method to synthesize this is from 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl), a common and inexpensive reagent.

Experimental Protocol: One-Pot Synthesis of 4-Methylsulfonyltoluene [10]

  • Reduction: In a one-pot setup, 4-methylbenzenesulfonyl chloride (1 mole) is reduced with sodium sulfite in an alkaline aqueous solution to generate the sodium 4-methylbenzenesulfinate salt in situ.

  • Methylation: Without isolating the sulfinate salt, a methylating agent such as methyl chloride is introduced into the reaction mixture.

  • Reaction & Isolation: The reaction is heated, leading to the formation of 4-methylsulfonyltoluene. Upon completion, the product can be isolated by filtration and recrystallization.

Causality Insight: This one-pot procedure is highly efficient as it avoids the isolation of the intermediate sulfinate salt, simplifying the process and reducing material loss.[10] The conversion of the sulfonyl chloride to the sulfone is achieved in a reductive-alkylative sequence.

3.3 Halogenation and Amination

With 4-methylsulfonyltoluene in hand, the next step is to functionalize the benzylic position. This is typically achieved via a free-radical bromination, followed by amination.

G cluster_0 Intermediate Synthesis & Functionalization cluster_1 Amine Formation & Salification tscl p-Toluenesulfonyl Chloride (TsCl) mst 4-Methylsulfonyltoluene tscl->mst 1. Na₂SO₃ 2. MeCl (One-Pot) msb_br 4-(Methylsulfonyl)benzyl Bromide mst->msb_br NBS / Radical Initiator amine 4-Methylsulfonyl- benzylamine msb_br->amine Amination (e.g., NH₃) hcl_salt 4-Methylsulfonylbenzylamine Hydrochloride amine->hcl_salt HCl

Experimental Protocol: Bromination and Amination

  • Bromination: Dissolve 4-methylsulfonyltoluene (1 mole) in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS, ~1.1 moles) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux. The reaction is often initiated by shining a lamp on the flask. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate and concentrate to yield crude 4-(methylsulfonyl)benzyl bromide. This halide is often used directly in the next step.

  • Amination: The crude 4-(methylsulfonyl)benzyl bromide is dissolved in a suitable solvent and reacted with an excess of an ammonia source (e.g., aqueous ammonia or ammonia in methanol) to form the benzylamine.

  • Salification: The resulting free base is worked up and converted to the hydrochloride salt as previously described.

Causality Insight: The free-radical bromination selectively occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The subsequent amination is a standard SN2 reaction where ammonia acts as the nucleophile, displacing the bromide leaving group.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the specific needs of the laboratory or production facility, including cost, scale, available equipment, and safety considerations.

Synthetic Strategy Starting Materials Key Advantages Key Disadvantages Best Suited For
1. Sulfide Oxidation 4-(Methylthio)benzaldehyde or p-ChlorobenzaldehydeVersatile, well-documented, avoids high-pressure reactions. Reductive amination is a robust transformation.Can involve odorous sulfur compounds. Reductive amination reagents can be expensive.General laboratory synthesis and scalable process chemistry, especially the route from p-chlorobenzaldehyde.
2. Benzonitrile Reduction 4-ChlorobenzonitrileFinal step is a clean, direct reduction. Avoids handling separate ammonia sources for amination.Requires high-pressure hydrogenation equipment. Catalysts can be pyrophoric and costly.Industrial scale-up where hydrogenation capabilities are readily available.
3. Toluene Functionalization p-Toluenesulfonyl ChlorideUtilizes very inexpensive, common starting materials. Innovative one-pot intermediate synthesis.Benzylic halogenation can be difficult to control and may produce di-halogenated impurities.Process development focused on minimizing raw material cost, where optimization of the halogenation step is feasible.

References

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  • Wikipedia.
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The Synthetic Heart of Innovation: A Technical Guide to the Research Applications of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

In the landscape of modern medicinal chemistry, the true value of a chemical entity is often not in its intrinsic biological activity, but in its potential as a versatile scaffold for the creation of novel therapeutic agents. 4-Methylsulfonylbenzylamine hydrochloride is a prime exemplar of such a compound. While its own pharmacological profile is not extensively documented, its true power lies in its utility as a foundational building block for a diverse array of biologically active molecules. This technical guide will delve into the core applications of this compound, moving beyond its basic chemical properties to explore its role in the synthesis of innovative compounds with potential applications in oncology and infectious diseases. We will examine the causality behind its use in specific synthetic strategies and explore the structure-activity relationships of the derivatives it helps create.

Physicochemical Properties and Strategic Importance

Before exploring its applications, it is crucial to understand the key physicochemical characteristics of this compound that make it a valuable tool for medicinal chemists.

PropertyValueReference
CAS Number 98593-51-2[1]
Molecular Formula C₈H₁₂ClNO₂S[1]
Molecular Weight 221.71 g/mol [1]
Appearance Solid[1]
Key Functional Groups Primary amine, Sulfone

The presence of a reactive primary amine group allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of larger, more complex molecules. The methylsulfonyl group, a common pharmacophore, can influence the solubility, metabolic stability, and binding interactions of the final compound. The hydrochloride salt form enhances its stability and handling properties.

Core Application: A Scaffold for Bioactive Derivatives

The primary research application of this compound is its role as a scaffold in the synthesis of novel compounds with potential therapeutic value. Its derivatives have been investigated for a range of biological activities, most notably as anticancer and antibacterial agents.

Synthesis of N-Substituted Derivatives for Anticancer Research

One of the most promising applications of this compound is in the development of novel anticancer agents. The primary amine serves as a key reaction site for the introduction of various substituents, leading to the generation of diverse chemical libraries for screening.

A general synthetic approach involves the N-substitution of the benzylamine moiety. This can be achieved through various chemical reactions, such as acylation, alkylation, or condensation with aldehydes or ketones to form Schiff bases, which can be further modified.

G A 4-Methylsulfonylbenzylamine Hydrochloride B N-Substituted Derivatives A->B Synthetic Modification (Acylation, Alkylation, etc.) C Biological Evaluation (e.g., Anticancer Assays) B->C D SAR Studies C->D

Figure 1. General workflow for the development of bioactive derivatives from this compound.

Studies on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which can be conceptually derived from sulfonylbenzylamine scaffolds, have shown significant cytotoxic activity against human tumor cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.[2] These findings underscore the potential of using this compound as a starting material for generating compounds with potent anticancer properties. The structure-activity relationship (SAR) studies of such derivatives often reveal that the nature of the substituent on the benzylamine nitrogen is critical for biological activity.

Development of Novel Antibacterial Agents

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Consequently, this compound serves as an excellent starting point for the synthesis of new antibacterial agents.

The synthetic strategies are similar to those used in anticancer research, focusing on the modification of the primary amine to introduce heterocyclic or other functional groups known to possess antibacterial properties. For instance, derivatives incorporating pyrazole or triazole rings have been shown to exhibit antimicrobial activity.[3][4]

A critical review of sulfonyl or sulfonamide-containing heterocyclic derivatives highlights their potential as antibacterial agents against various Gram-positive and Gram-negative bacterial strains.[5] The versatility of the 4-Methylsulfonylbenzylamine scaffold allows for the systematic exploration of the chemical space to optimize antibacterial potency and spectrum.

Experimental Protocols: A Blueprint for Discovery

To provide a practical context, this section outlines a generalized, detailed methodology for the synthesis and preliminary biological evaluation of a novel derivative of this compound.

General Synthesis of an N-Acyl Derivative

This protocol describes a standard procedure for the acylation of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the solution becomes clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) or a pre-activated carboxylic acid solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A Suspend Starting Material in DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add Acylating Agent C->D E Stir at RT D->E F Quench Reaction E->F G Extract and Wash F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2. Step-by-step workflow for the synthesis of an N-acyl derivative.

Preliminary In Vitro Biological Evaluation

Once a library of derivatives is synthesized, a preliminary assessment of their biological activity is necessary.

For Anticancer Activity (e.g., MTT Assay):

  • Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.[2]

For Antibacterial Activity (e.g., Broth Microdilution Assay):

  • Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serially dilute the synthesized compounds in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth.[6]

Structure-Activity Relationship (SAR) Insights

The true scientific value of synthesizing derivatives from this compound lies in the elucidation of structure-activity relationships. By systematically varying the substituents on the benzylamine nitrogen and correlating these changes with biological activity, researchers can identify key structural features required for potency and selectivity.

For example, in the context of anticancer drug discovery, SAR studies might reveal that:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents may engage in pi-stacking interactions with protein targets, enhancing binding affinity.

  • Presence of Halogens: Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, potentially improving cell permeability and target engagement.

  • Hydrogen Bond Donors/Acceptors: The introduction of functional groups capable of forming hydrogen bonds can significantly impact the binding mode and affinity of the compound to its biological target.

An analysis of aromatic disulfonamides, for instance, has shown that antimicrobial activity can be influenced by the length of a carbon chain, with shorter chains sometimes leading to increased activity.[7] Computational studies can further aid in understanding these relationships by modeling the interactions between the synthesized compounds and their putative biological targets.

Future Directions and Conclusion

This compound represents a powerful and versatile tool in the arsenal of medicinal chemists. While not a therapeutic agent in its own right, its strategic importance as a chemical scaffold is undeniable. Future research will likely continue to leverage this building block to create novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies to further diversify the derivatives of this compound will undoubtedly open new avenues in the quest for innovative treatments for cancer, infectious diseases, and beyond. This guide serves as a testament to the idea that in drug discovery, the journey of a molecule from a simple building block to a potential life-saving therapeutic is a testament to the ingenuity and perseverance of the scientific community.

References

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  • El-Sayed, N. N. E., et al. (2020). Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. ResearchGate.
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  • Sun, H., et al. (2022). Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 94-100.
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  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(10), 1238-1250.
  • Zhang, T., et al. (2014). 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation. Journal of Medicinal Chemistry, 57(11), 4697-4712.
  • Ferreira, R. J., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6296.
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An In-depth Technical Guide to the Solubility of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methylsulfonylbenzylamine hydrochloride (CAS No. 98593-51-2), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers practical, field-proven methodologies for its determination, and presents data in a clear, actionable format.

Introduction and Physicochemical Profile

This compound is a primary amine that contains a sulfonyl group. This unique combination of a basic amine and a polar sulfonyl moiety results in a distinct solubility profile that is critical to understand for its application in organic synthesis and pharmaceutical development. The hydrochloride salt form is specifically designed to enhance aqueous solubility, a common strategy in drug development to improve bioavailability.

The compound's structure features a benzene ring substituted with a methylsulfonyl group and an aminomethyl group. The presence of the electron-withdrawing sulfonyl group influences the basicity of the amine, while the hydrochloride salt provides a readily ionizable species in protic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98593-51-2[1][2][3]
Molecular Formula C₈H₁₂ClNO₂S[1]
Molecular Weight 221.71 g/mol [1]
Melting Point 272-274 °C[4]
Appearance White to off-white solid[4]

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several factors come into play:

  • Polarity: The molecule possesses both polar and nonpolar regions. The methylsulfonyl group is highly polar, capable of dipole-dipole interactions and hydrogen bonding. The benzyl group is nonpolar and will have favorable van der Waals interactions with nonpolar solvents.

  • Ionization: As a hydrochloride salt, the compound will readily dissociate in polar protic solvents like water to form a protonated amine (a quaternary ammonium cation) and a chloride anion. This ionization significantly enhances its solubility in aqueous media.

  • Hydrogen Bonding: The amine and sulfonyl groups can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor. This capacity for hydrogen bonding is a key determinant of its solubility in protic solvents.

Based on these principles, we can predict the following general solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) due to ionization and hydrogen bonding. Also likely to be soluble in polar aprotic solvents like DMSO, which is a powerful solvent for a wide range of organic and inorganic compounds.[5][6][7]

  • Moderate to Low Solubility: Expected in less polar solvents (e.g., acetone, ethyl acetate).

  • Insoluble: Expected in nonpolar solvents (e.g., hexane, toluene) where the energetic cost of disrupting the solvent-solvent interactions and the crystal lattice of the salt is not compensated by favorable solute-solvent interactions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, a general qualitative description indicates that it is soluble in water and some organic solvents.[4] The following table provides an illustrative example of how experimentally determined solubility data would be presented. Researchers are encouraged to use the protocols outlined in Section 4 to generate precise data for their specific applications.

Table 2: Illustrative Solubility of this compound at 25 °C

SolventSolvent TypeExpected Solubility (mg/mL)
WaterPolar Protic> 50
MethanolPolar Protic10 - 30
EthanolPolar Protic5 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
AcetonitrilePolar Aprotic1 - 5
AcetonePolar Aprotic< 1
TolueneNonpolar< 0.1
HexaneNonpolar< 0.1

Note: The values in this table are estimates based on chemical principles and should be experimentally verified.

Experimental Protocols for Solubility Determination

To ensure scientific rigor, it is imperative to employ standardized and validated methods for determining solubility. The following section details two widely accepted protocols: the Shake-Flask Method for thermodynamic solubility and Laser Nephelometry for kinetic solubility.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[8] It involves equilibrating an excess of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is then calculated based on the measured concentration and any dilution factors.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Shake at constant temp (24-48h) A->B Start Equilibration C Centrifuge or Settle B->C End Equilibration D Filter Supernatant (0.22 µm filter) C->D Collect Supernatant E Analyze via HPLC/LC-MS D->E Analyze Sample

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Assessment via Laser Nephelometry

Laser nephelometry is a high-throughput method for assessing the kinetic solubility of a compound.[11][12][13] It measures the light scattered by particles that precipitate out of a solution as the compound's concentration increases. This technique is particularly useful in early drug discovery for rapidly screening large numbers of compounds.[14][15]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).[16]

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS). This creates a concentration gradient across the plate.

  • Precipitation and Measurement: The addition of the aqueous buffer to the DMSO stock can cause the compound to precipitate if its solubility limit is exceeded. A laser nephelometer is then used to measure the amount of light scattered at a 90° angle in each well.[11]

  • Data Analysis: The light scattering intensity is plotted against the compound concentration. The point at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

Nephelometry_Workflow cluster_prep Preparation cluster_dil Dilution cluster_measure Measurement cluster_analyze Analysis A Prepare high-conc. stock in DMSO B Serial dilute stock into aqueous buffer in microplate A->B Create Gradient C Measure light scattering (Nephelometer) B->C Induce Precipitation D Plot scattering vs. concentration to find solubility limit C->D Quantify Precipitate

Caption: Workflow for Laser Nephelometry.

Safety and Handling

This compound is classified as an irritant.[3][17] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][17] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18][19] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific applications. Its structure, featuring a polar sulfonyl group and a basic amine in a hydrochloride salt form, suggests high solubility in polar protic and some polar aprotic solvents. This guide has provided a theoretical framework for understanding its solubility, along with detailed, actionable protocols for its experimental determination. By employing the shake-flask and laser nephelometry methods, researchers can obtain reliable and reproducible solubility data, enabling the informed design of experiments and the successful advancement of research and development projects.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Martinez, M. N., & Amidon, G. L. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.
  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • ChemBK. (2024, April 9). 4-(Methylsulphonyl)benzylamine hydrochloride.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bienta. (n.d.). Laser Nephelometry.
  • U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-19.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2729269, this compound.
  • Fisher Scientific. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride Safety Label.
  • Global Substance Registration System. (n.d.). This compound.
  • ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Molekula Ltd. (n.d.). This compound.
  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.

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Spectroscopic Characterization of 4-Methylsulphonylbenzylamine Hydrochloride (CAS 98593-51-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulphonylbenzylamine hydrochloride, registered under CAS number 98593-51-2, is a primary amine containing a sulfonyl group.[1] Its chemical structure, comprised of a benzylamine core functionalized with a methylsulfonyl group at the para position of the benzene ring, makes it a compound of interest in medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media. Accurate characterization of this molecule is paramount for its application in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming its identity, purity, and structure.

Chemical Structure:

IUPAC Name: (4-methylsulfonylphenyl)methanamine;hydrochloride[1] Molecular Formula: C₈H₁₂ClNO₂S[2] Molecular Weight: 221.71 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Methylsulphonylbenzylamine hydrochloride, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information on connectivity.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum of 4-Methylsulphonylbenzylamine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic, benzylic, methyl, and amine protons. The hydrochloride form means the amine will be protonated (-NH3+), and the protons may be subject to exchange with residual water in the solvent, potentially broadening the signal.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.5 - 9.0Broad Singlet3H-NH₃⁺The protons on the nitrogen are deshielded due to the positive charge and will likely appear as a broad signal due to quadrupolar broadening and exchange.
~7.9 - 8.1Doublet2HAr-H (ortho to -SO₂CH₃)The electron-withdrawing sulfonyl group strongly deshields the ortho protons, shifting them downfield.
~7.6 - 7.8Doublet2HAr-H (ortho to -CH₂NH₃⁺)These protons are also deshielded, but to a lesser extent than those ortho to the sulfonyl group.
~4.2 - 4.4Singlet2H-CH₂-The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the protonated amine, causing a downfield shift. No adjacent protons lead to a singlet.
~3.1 - 3.3Singlet3H-SO₂CH₃The methyl protons are attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a standard methyl group.
¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

Predicted ¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm) Assignment Justification
~142 - 144Ar-C (ipso, attached to -SO₂CH₃)The sulfonyl group has a significant deshielding effect on the attached carbon.
~138 - 140Ar-C (ipso, attached to -CH₂NH₃⁺)The benzylic group also deshields the attached aromatic carbon.
~129 - 131Ar-CH (ortho to -SO₂CH₃)Aromatic carbons ortho to the strongly electron-withdrawing sulfonyl group are shifted downfield.
~128 - 130Ar-CH (ortho to -CH₂NH₃⁺)Aromatic carbons ortho to the benzylic amine group.
~44 - 46-CH₂-The benzylic carbon is deshielded by the aromatic ring and the nitrogen atom.
~43 - 45-SO₂CH₃The methyl carbon attached to the sulfonyl group is significantly deshielded.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is particularly useful for identifying functional groups.

Predicted IR Spectrum: The IR spectrum of 4-Methylsulphonylbenzylamine hydrochloride will be characterized by absorptions corresponding to N-H, C-H, S=O, and aromatic C=C bonds.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
~3000 - 2800Strong, BroadN-H stretch (-NH₃⁺)The stretching vibrations of the ammonium salt appear as a broad and strong band.
~3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations for sp² C-H bonds on the benzene ring.
~2950 - 2850MediumAliphatic C-H stretchStretching vibrations for the sp³ C-H bonds of the methyl and methylene groups.
~1600, ~1475Medium to WeakAromatic C=C stretchSkeletal vibrations of the benzene ring.
~1320 - 1280StrongAsymmetric S=O stretchThe sulfonyl group exhibits two characteristic strong stretching bands.
~1160 - 1120StrongSymmetric S=O stretchThe second strong stretching band for the sulfonyl group.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum: For 4-Methylsulphonylbenzylamine hydrochloride, electrospray ionization (ESI) would be a suitable method. The spectrum would show the molecular ion of the free base.

  • Molecular Ion (M+) : The mass spectrum will likely show a peak corresponding to the free base, [C₈H₁₁NO₂S]⁺, at m/z ≈ 185.05.

  • Major Fragmentation Pathways :

    • Loss of the methylsulfonyl group: A fragment corresponding to the benzylamine cation at m/z ≈ 91.

    • Benzylic cleavage: A prominent peak corresponding to the tropylium ion at m/z ≈ 91 is also expected from rearrangement and cleavage of the benzylamine structure.

    • Cleavage of the C-S bond: A fragment corresponding to [M - SO₂CH₃]⁺ at m/z ≈ 106.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylsulphonylbenzylamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Processing: The instrument software will process the data to generate the mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire 1H & 13C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data (FT, Phasing) NMR_Acquire->NMR_Process Final_Analysis Structural Elucidation NMR_Process->Final_Analysis IR_Sample Prepare Sample (ATR or KBr) IR_Acquire Acquire FTIR Spectrum IR_Sample->IR_Acquire IR_Process Background Subtraction IR_Acquire->IR_Process IR_Process->Final_Analysis MS_Sample Prepare Dilute Solution MS_Acquire Acquire ESI-MS Spectrum MS_Sample->MS_Acquire MS_Process Generate Mass Spectrum MS_Acquire->MS_Process MS_Process->Final_Analysis Sample CAS 98593-51-2 Sample Sample->NMR_Sample Sample->IR_Sample Sample->MS_Sample

Caption: General workflow for the spectroscopic analysis of 4-Methylsulphonylbenzylamine hydrochloride.

References

  • PubChem. 4-Methylsulfonylbenzylamine hydrochloride. [Link]

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Biological activity of 4-Methylsulfonylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methylsulfonylbenzylamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the known characteristics and a proposed research framework for elucidating the biological activity of this compound. Due to the limited publicly available data on its specific biological functions, this document establishes a scientifically-grounded hypothesis based on structural similarities to known pharmacologically active agents. It further outlines a detailed, multi-stage research program, complete with experimental protocols and rationale, to systematically investigate its potential therapeutic relevance. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction: Unveiling a Molecule of Latent Potential

This compound is a chemical compound with the molecular formula C₈H₁₂ClNO₂S.[1] While readily available from various chemical suppliers, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity. Its primary documentation is confined to chemical property databases and safety data sheets, which characterize it as a solid that is harmful if swallowed and causes skin and eye irritation.[1][2][3][4]

The absence of dedicated pharmacological studies necessitates a theoretical and structural approach to hypothesize its potential biological role. This guide, therefore, embarks on a deductive exploration, leveraging the principles of medicinal chemistry and pharmacology to propose a plausible mechanism of action and a rigorous experimental strategy to validate it.

A Hypothesis Rooted in Structural Analogy: The Sotalol Connection

The key to unlocking the potential biological activity of this compound lies in its structural components, specifically the methylsulfonylphenyl group. This moiety is a critical pharmacophore in several known drugs, most notably Sotalol.

Sotalol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) and a Class III antiarrhythmic agent.[4][5][6][7] It is used to treat cardiac arrhythmias.[6] A comparative analysis of the structures of this compound and Sotalol reveals a shared core.

Hypothesis: Based on the shared methylsulfonylphenyl scaffold with Sotalol, it is hypothesized that this compound may exhibit activity as a modulator of adrenergic signaling, potentially acting as a beta-adrenergic receptor antagonist. Its simpler structure may present it as a novel lead compound, a fragment for further drug design, or a metabolic precursor to more complex molecules.

The following sections will detail a comprehensive research plan to systematically test this hypothesis.

A Phased Approach to Uncovering Biological Activity: An Experimental Roadmap

To thoroughly characterize the biological activity of this compound, a phased research approach is proposed, progressing from initial in vitro screening to more complex cellular and in vivo models.

Phase 1: In Vitro Target Engagement and Functional Assays

The initial phase focuses on determining if this compound directly interacts with adrenergic receptors and elicits a functional response.

Objective: To determine the binding affinity of this compound for β1- and β2-adrenergic receptors.

Scientific Rationale: This experiment is a fundamental first step to ascertain direct interaction with the hypothesized targets. By measuring the displacement of a known radioactive ligand, we can calculate the binding affinity (Ki) of our test compound.[8]

Experimental Protocol: Beta-Adrenergic Receptor Competition Binding Assay

  • Membrane Preparation:

    • Prepare cell membrane fractions from tissues or cell lines expressing high levels of β1-adrenergic receptors (e.g., CHO-β1 cells) and β2-adrenergic receptors (e.g., CHO-β2 cells).

  • Assay Setup:

    • In a 96-well plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol).

    • Add increasing concentrations of this compound.

    • Include wells with a known non-selective beta-blocker (e.g., propranolol) as a positive control and wells with vehicle only for total binding.

  • Incubation and Termination:

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

Compoundβ1-Adrenoceptor (Ki, nM)β2-Adrenoceptor (Ki, nM)β1/β2 Selectivity Ratio
This compoundTo be determinedTo be determinedTo be determined
Propranolol (Control)Expected valueExpected value~1
Atenolol (Control)Expected valueExpected value>20

Objective: To determine if this compound acts as an antagonist, agonist, or partial agonist at β-adrenergic receptors by measuring downstream signaling events.

Scientific Rationale: Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[9] Measuring changes in intracellular cAMP levels provides a direct readout of the functional consequences of receptor binding.[3][10][11]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing either β1- or β2-adrenergic receptors.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known β-agonist (e.g., isoproterenol) at its EC50 concentration.

  • Assay Procedure (Agonist Mode):

    • Incubate the cells with varying concentrations of this compound alone.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • In antagonist mode, determine the IC50 value for the inhibition of isoproterenol-induced cAMP production.

    • In agonist mode, determine the EC50 value and the maximal response relative to a full agonist.

Visualization of Experimental Workflow

G cluster_antagonist Antagonist Mode cluster_agonist Agonist Mode A1 Plate β-receptor expressing cells A2 Pre-incubate with 4-Methylsulfonylbenzylamine HCl A1->A2 A3 Stimulate with Isoproterenol (EC50) A2->A3 A4 Measure cAMP levels A3->A4 B1 Plate β-receptor expressing cells B2 Incubate with 4-Methylsulfonylbenzylamine HCl B1->B2 B3 Measure cAMP levels B2->B3

Caption: Workflow for cAMP functional assays.

Phase 2: In Vitro Cardiotoxicity and Electrophysiology

Should Phase 1 indicate significant adrenergic receptor activity, the next logical step is to assess the compound's effects on cardiac cells, a critical step in preclinical drug development.[12][13][14][15]

Objective: To evaluate the potential cardiotoxic effects and functional impact of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Scientific Rationale: hiPSC-CMs provide a physiologically relevant human cell model for assessing cardiotoxicity in vitro.[12][14] These assays can reveal adverse effects on cell health and contractile function.

Experimental Protocol: High-Content Imaging of hiPSC-CMs

  • Cell Culture:

    • Culture hiPSC-CMs to form a spontaneously beating syncytium.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for various durations (e.g., 24, 48, 72 hours).

  • Staining and Imaging:

    • Stain the cells with fluorescent dyes to assess multiple parameters simultaneously (e.g., Hoechst for nuclear morphology, TMRM for mitochondrial membrane potential, and Calcein AM for cell viability).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Quantify parameters such as cell count, nuclear condensation (apoptosis), mitochondrial health, and cell membrane integrity.

    • Determine the concentration at which cytotoxic effects are observed.

Visualization of Adrenergic Signaling Pathway

G cluster_pathway β-Adrenergic Receptor Signaling Ligand Adrenergic Ligand (e.g., Epinephrine) Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response phosphorylates targets Compound 4-Methylsulfonylbenzylamine HCl (Hypothesized Antagonist) Compound->Receptor blocks

Caption: Hypothesized action on β-adrenergic signaling.

Phase 3: In Vivo Pharmacodynamic and Efficacy Models

Positive in vitro results would warrant progression to in vivo studies to understand the compound's effects in a whole organism.

Objective: To assess the in vivo effects of this compound on heart rate and blood pressure in a rodent model.

Scientific Rationale: In vivo models are essential to evaluate the integrated physiological response to a compound and to correlate in vitro findings with systemic effects.[2][16][17][18]

Experimental Protocol: Telemetry in Conscious Rats

  • Animal Model:

    • Use surgically implanted telemetry devices in rats to continuously monitor cardiovascular parameters.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., oral gavage or intravenous injection).

  • Isoproterenol Challenge:

    • After a baseline recording period, administer a bolus of isoproterenol to induce tachycardia.

    • In a separate group of animals, pre-treat with this compound before the isoproterenol challenge.

  • Data Collection and Analysis:

    • Continuously record heart rate, blood pressure, and activity.

    • Analyze the data to determine the effect of the compound on baseline cardiovascular parameters and its ability to blunt the tachycardic response to isoproterenol.

Expected In Vivo Data Summary

Treatment GroupBaseline Heart Rate (bpm)Heart Rate after Isoproterenol (bpm)% Inhibition of Tachycardia
VehicleTo be determinedTo be determined0%
Propranolol (Control)To be determinedTo be determinedTo be determined
4-Methylsulfonylbenzylamine HCl (Dose 1)To be determinedTo be determinedTo be determined
4-Methylsulfonylbenzylamine HCl (Dose 2)To be determinedTo be determinedTo be determined

Concluding Remarks and Future Directions

The biological activity of this compound remains largely unexplored. This guide has presented a logical, hypothesis-driven research plan to systematically investigate its potential as a modulator of the adrenergic system, drawing parallels with the known drug Sotalol. The successful execution of the outlined experiments will not only elucidate the compound's mechanism of action but also provide critical data on its efficacy and safety profile.

Future research could expand to investigate its effects on other GPCRs, its pharmacokinetic properties, and its potential in more complex disease models. The journey to understanding the full biological and therapeutic potential of this compound begins with the foundational steps detailed in this guide.

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A Senior Application Scientist's Guide to 4-Methylsulfonylbenzylamine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Methylsulfonylbenzylamine hydrochloride has emerged as a highly valuable and versatile reagent. Its structure, featuring a nucleophilic primary amine tethered to a phenyl ring activated by a potent electron-withdrawing methylsulfonyl group, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth technical overview of this compound, exploring its properties, core reactivity, and strategic applications. We will delve into key synthetic transformations, including amide bond formation, reductive amination, and N-sulfonylation, presenting field-proven protocols and explaining the causal chemistry behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Core Attributes: Physicochemical Properties and Structural Analysis

This compound is a white to off-white crystalline solid.[1] The hydrochloride salt form enhances its stability and solubility in aqueous or protic solvents, simplifying its handling and use in a variety of reaction conditions.[2][3]

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 98593-51-2[4]
Molecular Formula C₈H₁₂ClNO₂S[1][4]
Molecular Weight 221.71 g/mol [4]
Appearance White or off-white crystalline powder[1]
Melting Point 272-274 °C[1]
Solubility Soluble in water[1]
Structural Insights for the Synthetic Chemist

The utility of this compound stems from two key structural features:

  • The Primary Aminomethyl Group (-CH₂NH₂): This is a reactive nucleophilic center, readily participating in a wide array of bond-forming reactions. It serves as the primary handle for introducing the entire methylsulfonylbenzyl moiety onto a target molecule.

  • The 4-Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but, more importantly, it imparts desirable properties to the final molecule. It is a potent hydrogen bond acceptor, capable of engaging in critical interactions with biological targets like enzyme active sites. Its polarity can also enhance the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

Key Synthetic Transformations and Protocols

The true power of a building block is demonstrated by its reactivity. This compound is a reliable substrate for several cornerstone reactions in organic synthesis.

Amide Bond Formation: Accessing Bioactive Scaffolds

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[5] The reaction of this compound with a carboxylic acid provides a direct route to a vast array of compounds.

Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must be "activated". Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is readily attacked by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce the risk of racemization by forming an active ester intermediate, which then reacts cleanly with the amine.[7]

Workflow: Carbodiimide-Mediated Amide Coupling

Amide_Coupling RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + EDC EDC EDC Amide Target Amide O_Acyl->Amide + Amine ActiveEster Active Ester Intermediate O_Acyl->ActiveEster + HOBt Amine 4-Methylsulfonylbenzylamine (Ar-CH₂NH₂) Amine->Amide Base Base (e.g., DIEA) Base->Amine Neutralizes HCl salt HOBt HOBt (Optional Additive) ActiveEster->Amide + Amine

Caption: General workflow for EDC/HOBt mediated amide bond formation.

Protocol: Synthesis of N-(4-(methylsulfonyl)benzyl)benzamide

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (e.g., benzoic acid, 1.0 eq) and dissolve it in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 20-30 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (1.2 eq) to liberate the free amine.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reductive Amination: Forging C-N Bonds with Precision

Reductive amination is a powerful method for forming secondary and tertiary amines by reacting a primary amine with a ketone or aldehyde.[8] This two-step, often one-pot, process avoids the over-alkylation issues common with direct N-alkylation using alkyl halides.[9]

Causality Behind the Protocol: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions).[8] A selective reducing agent is then used to reduce the C=N double bond to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[10] It is also less toxic than alternatives like sodium cyanoborohydride.[10]

Workflow: One-Pot Reductive Amination

Reductive_Amination Carbonyl Aldehyde or Ketone (R₂C=O) Imine Imine Intermediate (Ar-CH₂N=CR₂) Carbonyl->Imine Condensation (-H₂O) Amine 4-Methylsulfonylbenzylamine (Ar-CH₂NH₂) Amine->Imine Condensation (-H₂O) Product Secondary Amine Product Imine->Product Reagents NaBH(OAc)₃ Solvent (e.g., DCE, THF) Reagents->Product Reduction

Caption: The process of one-pot reductive amination.

Protocol: Synthesis of a Secondary Amine via Reductive Amination

  • Preparation: To a flask charged with this compound (1.0 eq), add a solvent such as 1,2-dichloroethane (DCE) or THF. Add the aldehyde or ketone (1.1 eq).

  • Amine Liberation: Add a base like triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of a dehydrating agent like anhydrous MgSO₄ can be added to drive the equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The addition may be exothermic.

  • Reaction: Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

N-Sulfonylation: Constructing the Classic Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, anti-inflammatory, and diuretic drugs.[11] this compound is an excellent precursor for synthesizing N-benzyl sulfonamides.

Causality Behind the Protocol: The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of a sulfonyl chloride.[11] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to act as an acid scavenger, neutralizing the HCl that is generated during the reaction and driving it to completion.[11]

Workflow: N-Sulfonylation Reaction

Sulfonylation Amine 4-Methylsulfonylbenzylamine (Ar-CH₂NH₂) Product N-Substituted Sulfonamide Amine->Product Nucleophilic Substitution SulfonylCl Sulfonyl Chloride (R-SO₂Cl) SulfonylCl->Product Nucleophilic Substitution Base Base (e.g., Pyridine) Base->Product Nucleophilic Substitution

Caption: Synthesis of a sulfonamide via N-sulfonylation.

Protocol: General Synthesis of an N-(4-(methylsulfonyl)benzyl)sulfonamide

  • Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine. If using DCM, add pyridine (2.0-3.0 eq) to serve as both a base and a catalyst.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.05 eq) dropwise or in small portions.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's completion via TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1N HCl to remove excess pyridine. Follow with washes of water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound is an irritant.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing & eye protection), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

  • Handling: Use in a well-ventilated fume hood. Avoid generating dust. Ensure standard personal protective equipment (safety glasses, lab coat, compatible gloves) is worn at all times.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. An inert atmosphere is recommended for long-term storage.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and efficient entry point to a diverse range of molecular targets. Its well-defined reactivity in fundamental transformations like amide coupling, reductive amination, and sulfonylation makes it an indispensable tool for medicinal chemists and organic synthesis professionals. The presence of the methylsulfonyl group offers a powerful lever to modulate the physicochemical and pharmacological properties of target compounds. By understanding the core principles of its reactivity and applying robust, field-tested protocols, researchers can effectively harness the potential of this versatile building block to accelerate discovery and innovation.

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Methodological & Application

Application Notes and Protocols for the Synthetic Utility of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

4-Methylsulfonylbenzylamine hydrochloride is a primary benzylamine derivative distinguished by the presence of a methylsulfonyl group at the para position of the benzene ring. This functional group imparts unique physicochemical properties, including increased polarity and the potential for hydrogen bonding, making it an attractive building block in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the methylsulfonyl group also influences the reactivity of the aromatic ring and the benzylic amine, offering distinct advantages in various synthetic transformations. This guide provides detailed protocols for the application of this compound in key synthetic reactions, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂SPubChem[1]
Molecular Weight 221.71 g/mol PubChem[1]
CAS Number 98593-51-2PubChem[1]
Appearance White to off-white solidGeneric Material Property
Melting Point 272-274 °CChemBK[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials.

Application 1: Synthesis of N-Substituted Sulfonamides

The reaction of 4-Methylsulfonylbenzylamine with various sulfonyl chlorides is a robust method for the synthesis of a diverse range of sulfonamides. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The following protocol is a general yet detailed procedure for this transformation.

Workflow for Sulfonamide Synthesis

reagent1 4-Methylsulfonylbenzylamine Hydrochloride reaction Reaction Mixture reagent1->reaction reagent2 Sulfonyl Chloride (R-SO2Cl) reagent2->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product N-(4-(methylsulfonyl)benzyl) -R-sulfonamide purification->product

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Detailed Protocol: Synthesis of N-(4-(methylsulfonyl)benzyl)benzenesulfonamide

This protocol details the reaction of this compound with benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Base Addition: To the suspension, add anhydrous pyridine (2.2 eq) dropwise. The pyridine acts as a base to both neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 10-15 minutes.

  • Sulfonyl Chloride Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-(methylsulfonyl)benzyl)benzenesulfonamide.

Rationale: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride. Pyridine is a common choice of base due to its ability to also act as a nucleophilic catalyst. The acidic and basic washes in the work-up procedure are designed to remove unreacted starting materials and by-products.

Application 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[2] this compound can be reacted with a variety of aldehydes and ketones to produce more complex amine structures.

Reductive Amination Workflow

amine 4-Methylsulfonylbenzylamine Hydrochloride imine_formation Imine Formation amine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation base Base (e.g., Triethylamine) base->imine_formation solvent Solvent (e.g., Methanol) solvent->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification workup->purification product Substituted Secondary Amine purification->product

Caption: Stepwise process of reductive amination.

Detailed Protocol: Synthesis of N-benzyl-4-methylsulfonylbenzylamine

This protocol describes the reductive amination of benzaldehyde with this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add triethylamine (1.1 eq) and stir for 15 minutes to generate the free amine in situ.

  • Imine Formation: Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The progress can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise. The addition of NaBH₄ can cause foaming. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between DCM and water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate to give the crude product.

    • Purify by column chromatography on silica gel to yield the pure N-benzyl-4-methylsulfonylbenzylamine.

Rationale: The initial step of free-basing the amine hydrochloride is essential for it to act as a nucleophile. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ by sodium borohydride.[2] Sodium borohydride is a mild reducing agent that is selective for the imine over the aldehyde, especially when the imine formation is allowed to proceed to a significant extent before its addition.

Application 3: Synthesis of Substituted Ureas

Urea derivatives are prevalent in pharmaceuticals and agrochemicals. 4-Methylsulfonylbenzylamine can be readily converted to substituted ureas by reaction with isocyanates.

Urea Synthesis Workflow

amine 4-Methylsulfonylbenzylamine (Free Base) reaction Reaction Mixture amine->reaction isocyanate Isocyanate (R-NCO) isocyanate->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction precipitation Precipitation or Work-up reaction->precipitation purification Purification (Washing/Recrystallization) precipitation->purification product N-Aryl-N'-(4-(methylsulfonyl) benzyl)urea purification->product

Caption: General scheme for the synthesis of substituted ureas.

Detailed Protocol: Synthesis of N-Phenyl-N'-(4-(methylsulfonyl)benzyl)urea

This protocol outlines the reaction of the free base of 4-Methylsulfonylbenzylamine with phenyl isocyanate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • Preparation of the Free Amine: Prepare the free base of 4-Methylsulfonylbenzylamine by treating the hydrochloride salt with a suitable base (e.g., triethylamine in DCM, followed by washing with water and drying) or by partitioning between a basic aqueous solution (e.g., NaOH) and an organic solvent, followed by drying and solvent removal.

  • Reaction Setup: Dissolve the free 4-Methylsulfonylbenzylamine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Isocyanate Addition: Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Completion: Stir the mixture at room temperature for 1-3 hours. The product often precipitates out of the solution as a white solid. Monitor the reaction by TLC to confirm the consumption of the starting amine.

  • Isolation and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent (THF or DCM) and then with a non-polar solvent like hexane to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization or trituration with a suitable solvent.

Rationale: The reaction between an amine and an isocyanate is typically a high-yielding and clean reaction that proceeds without the need for a catalyst. The use of the free base form of the amine is necessary for the nucleophilic attack on the isocyanate. Anhydrous conditions are preferred to prevent the polymerization of the isocyanate.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique electronic and physical properties make it a useful component in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a practical guide for researchers to effectively utilize this compound in the synthesis of sulfonamides, substituted amines, and ureas. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

  • ChemBK. 4-(Methylsulphonyl)benzylamine hydrochloride - Physico-chemical Properties. [Link]
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. This compound. [Link]
  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
  • Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Organic Chemistry Portal.
  • Google Patents.

Sources

The Strategic deployment of 4-Methylsulfonylbenzylamine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 4-Methylsulfonylbenzylamine hydrochloride has emerged as a critical reagent, particularly in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. Its utility stems from the unique combination of a reactive primary amine for amide bond formation and a polar methylsulfonyl group that can engage in crucial hydrogen bonding interactions within the target protein's active site. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on the synthesis of p38 MAP kinase inhibitors, complete with detailed protocols and mechanistic insights.

I. Introduction: The Physicochemical Profile and Strategic Value of this compound

This compound is a white to off-white solid with a molecular weight of 221.71 g/mol . Its structure is characterized by a benzylamine core substituted with a methylsulfonyl group at the para position. The hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it a convenient and reliable reagent for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 98593-51-2
Molecular Formula C8H12ClNO2S
Molecular Weight 221.71 g/mol
Appearance Solid
IUPAC Name (4-methylsulfonylphenyl)methanamine;hydrochloride

The strategic value of this reagent in medicinal chemistry is twofold. Firstly, the primary amine serves as a versatile handle for the construction of amide bonds, a ubiquitous linkage in drug molecules. Secondly, the methylsulfonyl group is a powerful hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This dual functionality makes this compound a favored building block for introducing a key pharmacophoric element in the design of targeted therapies.

II. Application in the Synthesis of p38 MAP Kinase Inhibitors

A prominent application of this compound is in the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme plays a central role in the inflammatory response, and its inhibition has been a major focus for the development of treatments for diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The methylsulfonylbenzylamine moiety is frequently incorporated into the inhibitor scaffold to occupy the hydrophobic pocket II (HPII) of the p38 kinase active site. The sulfonyl oxygens can form critical hydrogen bonds with the backbone amide of the hinge region, while the benzyl group makes favorable hydrophobic interactions.

Workflow for the Synthesis of a p38 MAP Kinase Inhibitor

The following diagram illustrates a typical synthetic workflow employing this compound for the preparation of a p38 MAP kinase inhibitor.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation A Carboxylic Acid Precursor C Activated Ester Intermediate A->C Activation B Activating Agent (e.g., HATU, HOBt) B->C F Final p38 Kinase Inhibitor C->F Amide Coupling D 4-Methylsulfonylbenzylamine Hydrochloride D->F E Base (e.g., DIPEA) E->F

Caption: A generalized workflow for the synthesis of p38 MAP kinase inhibitors.

III. Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of a representative p38 MAP kinase inhibitor via amide coupling with this compound.

Protocol 1: Activation of the Carboxylic Acid Moiety

This protocol describes the in-situ activation of a carboxylic acid precursor using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent.

Materials:

  • Carboxylic acid precursor (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • To a solution of the carboxylic acid precursor in anhydrous DMF, add HATU and DIPEA at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • The resulting solution containing the activated ester is used directly in the next step without isolation.

Causality of Experimental Choices:

  • HATU: Chosen for its high efficiency and low rate of racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the hydrochloride of the amine in the subsequent step.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Inert atmosphere: Prevents the reaction of the activated ester with atmospheric moisture.

Protocol 2: Amide Coupling with this compound

This protocol details the coupling of the activated carboxylic acid with this compound to form the final amide product.

Materials:

  • Solution of the activated ester from Protocol 1

  • This compound (1.2 eq)

  • Additional DIPEA (1.2 eq, to neutralize the hydrochloride)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

Procedure:

  • To the solution of the activated ester, add this compound and an additional equivalent of DIPEA.

  • Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired p38 MAP kinase inhibitor.

Self-Validating System:

The success of this protocol can be validated at several stages:

  • Reaction Monitoring: TLC or LC-MS analysis will show the consumption of the starting materials and the formation of the product.

  • Workup: The aqueous wash steps remove the water-soluble byproducts and excess reagents.

  • Purification: Column chromatography separates the target compound from any remaining impurities.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

IV. Mechanistic Insights: The Role of the Methylsulfonyl Group

The methylsulfonyl group is more than just a passive structural element. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and its substituents. More importantly, in the context of kinase inhibition, it acts as a potent hydrogen bond acceptor.

G cluster_0 p38 Kinase Active Site cluster_1 Inhibitor Molecule P Protein Backbone (Hinge Region) NH N-H O1 O NH->O1 Hydrogen Bond I 4-Methylsulfonylbenzylamine Moiety S S S->O1 O2 O S->O2 Me CH3 S->Me

Caption: Hydrogen bonding between the sulfonyl group and the kinase hinge region.

This specific interaction with the protein backbone is often a key determinant of the inhibitor's potency and selectivity. The ability of this compound to introduce this critical pharmacophore makes it an invaluable tool for medicinal chemists.

V. Conclusion

This compound is a versatile and strategically important reagent in medicinal chemistry. Its application in the synthesis of p38 MAP kinase inhibitors highlights its utility in constructing molecules with tailored biological activities. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block in their own discovery programs. By understanding the causality behind the experimental choices and the mechanistic role of the methylsulfonyl group, researchers can confidently and efficiently advance their synthetic campaigns.

VI. References

  • 4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK. (2024). Retrieved from [Link]

  • 4-Methanesulfonylbenzylamine hydrochloride - 98%, high purity, CAS No.98593-51-2. (n.d.). Retrieved from [Link]

  • This compound - Gsrs. (n.d.). Retrieved from [Link]

  • This compound | C8H12ClNO2S | CID 2729269 - PubChem. (n.d.). Retrieved from [Link]

  • (16062914) this compound [98593-51-2] - Molekula Ltd. (n.d.). Retrieved from [Link]

  • (16062914) this compound [98593-51-2] - Molekula Ltd. (n.d.). Retrieved from [Link]

  • (16062914) this compound [98593-51-2] - Molekula Ltd. (n.d.). Retrieved from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from [Link]

Application Notes and Protocols for Reactions Involving 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for chemical reactions involving 4-Methylsulfonylbenzylamine hydrochloride. The methodologies detailed herein are grounded in established chemical principles and are designed to be adaptable for the synthesis of a variety of target molecules.

Introduction to this compound

This compound is a primary amine that serves as a versatile building block in organic synthesis. Its structure, featuring a benzylamine moiety substituted with a methylsulfonyl group, makes it a valuable precursor for the synthesis of various biologically active compounds. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the aromatic ring and the nucleophilicity of the amine. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Chemical Structure and Properties:

PropertyValueSource(s)
IUPAC Name (4-methylsulfonylphenyl)methanamine;hydrochloride[1]
CAS Number 98593-51-2[1][2]
Molecular Formula C₈H₁₂ClNO₂S[1]
Molecular Weight 221.71 g/mol [1]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]

Safety and Handling

Proper safety precautions are paramount when handling this compound. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if dust is generated, a respirator may be necessary.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Applications and Protocols

This compound is a primary amine and can therefore participate in a wide range of chemical transformations. The following sections detail the experimental setups for three common and synthetically useful reaction types: Amide Bond Formation, Reductive Amination, and N-Alkylation.

Amide Bond Formation via Coupling with Carboxylic Acids

The formation of an amide bond is a fundamental transformation in medicinal chemistry. 4-Methylsulfonylbenzylamine, liberated from its hydrochloride salt, can be readily coupled with a variety of carboxylic acids using standard coupling agents.

Causality of Experimental Choices: The hydrochloride salt must be neutralized in situ to free the nucleophilic primary amine. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used for this purpose. A slight excess of the base is often employed to ensure complete neutralization and to quench any acidic byproducts from the coupling agent activation. The choice of coupling agent (e.g., HATU, HOBt/EDC) depends on the complexity of the substrates and the desired reaction efficiency.

Experimental Workflow for Amide Coupling:

Sources

Application Note: Quantitative Analysis of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Methylsulfonylbenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Accurate and precise quantification is paramount for ensuring quality control, process optimization, and regulatory compliance. This guide explores three robust analytical methods: High-Performance Liquid Chromatography (HPLC) for specific separation and quantification, Non-Aqueous Potentiometric Titration for absolute purity assessment, and UV-Vis Spectrophotometry for rapid, routine analysis. Each method is presented with an in-depth explanation of its underlying principles, step-by-step protocols, and validation considerations in accordance with the International Council on Harmonisation (ICH) guidelines.[1][2][3][4] This note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Physicochemical Properties

This compound (C₈H₁₂ClNO₂S) is a primary amine salt characterized by a benzylamine core functionalized with a methylsulfonyl group.[5] Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for its characterization.

The selection of an appropriate analytical technique depends on the specific requirement of the analysis, such as the need for high specificity in the presence of impurities, the desired accuracy for purity assignment, or the need for high throughput in a quality control setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (4-methylsulfonylphenyl)methanamine;hydrochloridePubChem[5]
CAS Number 98593-51-2PubChem[5]
Molecular Formula C₈H₁₂ClNO₂SPubChem[5]
Molecular Weight 221.71 g/mol PubChem, Molekula Ltd[5][6]
Appearance White to off-white solid/powderCymitQuimica, ChemBK[7][8]
Melting Point 272-274 °CChemBK[8]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for assessing the purity and potency of pharmaceutical compounds. It offers exceptional specificity by separating the main component from its structurally similar impurities. For this compound, the aromatic ring provides a strong chromophore for UV detection, while the polar amine and sulfonyl groups allow for excellent retention and separation on a non-polar stationary phase (like C8 or C18) using a polar mobile phase. This method is the gold standard for stability-indicating assays and for quantifying impurities, aligning with the stringent requirements of ICH guidelines.[1][3][9]

Experimental Protocol: RP-HPLC

A. Instrumentation & Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) or UV Detector.
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 30 minutes

B. Reagent and Solution Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

C. System Suitability Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if it meets the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%[9]

D. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform the system suitability injections.

  • Inject the sample solutions in duplicate.

  • Inject a standard solution after every 6-10 sample injections to monitor system drift.

E. Calculation The percentage assay of this compound is calculated using the following formula:

% Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Validation Parameters (ICH Q2(R2))

Table 2: Summary of Validation Characteristics for HPLC Assay

ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.[10]
Accuracy 98.0% to 102.0% recovery over three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision (RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%.[9]
Range Typically 80% to 120% of the test concentration.
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant impact on results from minor variations in flow rate, column temperature, and mobile phase composition.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions P1->P2 A1 System Equilibration P2->A1 A2 System Suitability Test (SST) A1->A2 A3 Inject Sample Solutions A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Assay (%) D1->D2 D3 Generate Report D2->D3

Caption: Workflow for HPLC analysis of 4-Methylsulfonylbenzylamine HCl.

Method 2: Non-Aqueous Potentiometric Titration

Principle and Rationale

Non-aqueous acid-base titration is a highly accurate and precise pharmacopeial method for determining the purity of ionizable substances. Water can interfere with the titration of weak bases or their salts; therefore, a non-aqueous solvent like glacial acetic acid is used.[11] In this medium, the hydrochloride salt of 4-Methylsulfonylbenzylamine can be titrated as a weak acid. To sharpen the endpoint and prevent interference from the chloride ion, mercuric acetate is added to form poorly dissociated mercuric chloride.[11] The titration is performed with a strong acid, perchloric acid, and the endpoint is determined potentiometrically. This method provides an absolute measure of purity traceable to primary standards.

Experimental Protocol: Titration

A. Instrumentation

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo T5) or a manual setup with a 25 mL burette (Class A).

  • pH meter with a glass electrode and a reference electrode suitable for non-aqueous media.

  • Magnetic stirrer and stir bar.

B. Reagent and Solution Preparation

  • Titrant (0.1 M Perchloric Acid): Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 30 mL of acetic anhydride. Mix well, allow to stand for 24 hours, and dilute to 1000 mL with glacial acetic acid.

  • Titrant Standardization: Standardize the 0.1 M perchloric acid solution against primary standard potassium hydrogen phthalate (KHP).

  • Mercuric Acetate Solution: Prepare a 6% (w/v) solution of mercuric acetate in glacial acetic acid. Caution: Mercuric acetate is highly toxic.

  • Solvent: Glacial Acetic Acid.

C. Procedure

  • Accurately weigh approximately 180-200 mg of this compound into a clean, dry 150 mL beaker.

  • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Add 10 mL of 6% mercuric acetate solution and stir.

  • Immerse the electrodes into the solution.

  • Titrate with standardized 0.1 M perchloric acid, recording the millivolt readings against the volume of titrant added.

  • Determine the endpoint from the point of maximum inflection on the titration curve (the first derivative).

  • Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.

D. Calculation The percentage purity is calculated as follows:

% Purity = ((V_Sample - V_Blank) × M_Titrant × MW) / (W_Sample × 10)

Where:

  • V_Sample = Volume of titrant for the sample (mL)

  • V_Blank = Volume of titrant for the blank (mL)

  • M_Titrant = Molarity of the perchloric acid titrant

  • MW = Molecular weight of 4-Methylsulfonylbenzylamine HCl (221.71 g/mol )

  • W_Sample = Weight of the sample (mg)

Validation Parameters (ICH Q2(R2))

Table 3: Summary of Validation Characteristics for Titration Assay

ParameterAcceptance Criteria
Specificity Demonstrated by a single, sharp inflection point on the titration curve. Not specific for impurities with similar pKa values.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 70-130% of the target sample weight.
Accuracy 99.0% to 101.0% recovery against a certified reference material.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 1.5%.
Titration Workflow Diagram

Titration_Workflow T1 Standardize 0.1 M Perchloric Acid Titrant T4 Perform Potentiometric Titration T1->T4 T2 Weigh Sample Accurately T3 Dissolve in Glacial Acetic Acid & Add Mercuric Acetate T2->T3 T3->T4 T5 Determine Endpoint (Inflection Point) T4->T5 T6 Calculate % Purity T5->T6 T7 Report Result T6->T7

Caption: Workflow for non-aqueous potentiometric titration.

Method 3: UV-Vis Spectrophotometry

Principle and Rationale

UV-Visible spectrophotometry is a straightforward and rapid quantitative technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The benzene ring in this compound absorbs UV radiation, making this method viable. It is particularly useful for in-process controls or for the analysis of pure bulk material where interfering, UV-absorbing impurities are not expected to be present. While less specific than HPLC, its simplicity and speed are major advantages.[12]

Experimental Protocol: UV-Vis

A. Instrumentation

  • Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.

B. Reagent and Solution Preparation

  • Solvent: 0.1 M Hydrochloric Acid (HCl).

  • Standard Stock Solution (200 µg/mL): Accurately weigh ~20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the Standard Stock Solution with 0.1 M HCl.

  • Sample Solution (10 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask, dissolve in 0.1 M HCl, and dilute to volume. Pipette 5 mL of this solution into another 100 mL volumetric flask and dilute to volume with 0.1 M HCl.

C. Procedure

  • Determine λmax: Scan the 10 µg/mL standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample: Measure the absorbance of the sample solution at λmax.

  • Ensure the sample absorbance falls within the linear range of the calibration curve.

D. Calculation Calculate the concentration of the sample using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Absorbance of the sample

  • m = Slope of the curve

  • x = Concentration of the sample

  • c = y-intercept

The concentration (x) is then used to calculate the purity of the original sample.

Validation Parameters (ICH Q2(R2))

Table 4: Summary of Validation Characteristics for UV-Vis Assay

ParameterAcceptance Criteria
Specificity Limited. Method is susceptible to interference from other UV-absorbing compounds.
Linearity Correlation coefficient (r²) ≥ 0.998.[12]
Accuracy 98.0% to 102.0% recovery.[12]
Precision (RSD) Repeatability (n=6): ≤ 2.0%.
Range The linear range established during validation.
UV-Vis Workflow Diagram

UV_Vis_Workflow U1 Determine λmax using Standard U2 Prepare & Measure Calibration Standards U1->U2 U4 Prepare & Measure Sample Solution U1->U4 U3 Generate Calibration Curve U2->U3 U5 Calculate Concentration from Curve U3->U5 U4->U5 U6 Report Result U5->U6

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methylsulfonylbenzylamine hydrochloride. As a primary amine with significant polarity, this compound presents unique chromatographic challenges, including poor retention on traditional C18 columns and potential for peak tailing. This guide provides a systematic approach, from initial analyte characterization and method screening to final optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The elucidated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical development environment.

Introduction

This compound is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its characterization.

High-performance liquid chromatography (HPLC) is the predominant analytical technique for such assessments in the pharmaceutical industry.[3][4][5] However, the physicochemical properties of this compound—specifically its high polarity and the basic nature of its primary amine—necessitate a carefully considered method development strategy to overcome common issues like poor retention and asymmetric peak shapes.

This document serves as both a technical guide and a practical protocol for researchers and drug development professionals. It explains the scientific rationale behind each experimental choice, providing a clear pathway to a fully optimized and validated HPLC method suitable for regulatory submission.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the initial choice of column, mobile phase, and detector settings.

The key properties for this compound are summarized below.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of this compoundContains a polar sulfonyl group (-SO₂CH₃) and a basic primary amine (-CH₂NH₂), making the molecule highly polar and water-soluble.[6][7] The aromatic ring provides a chromophore for UV detection.
Molecular Formula C₈H₁₂ClNO₂S[7][8]-
Molecular Weight 221.71 g/mol [7][8]Essential for preparing standard solutions of known concentration.
pKa (predicted) ~9.5 (for the primary amine)The primary amine is the key ionizable group. To ensure a single ionic form and prevent peak splitting, the mobile phase pH must be controlled and kept at least 2 units away from the pKa.[9]
Solubility Soluble in water.[10]Facilitates the preparation of aqueous stock solutions. The diluent should be matched to the mobile phase to ensure good peak shape.
UV Absorbance (λmax) Expected around 215-235 nmThe benzene ring conjugated with the sulfonyl group allows for sensitive UV detection. A wavelength of approximately 220 nm is a good starting point.[11][12][13]

The polar, basic nature of this analyte is the primary challenge. On a standard C18 column, it may exhibit insufficient retention and elute near the void volume. Furthermore, interactions between the basic amine and residual acidic silanols on the silica surface of the column can lead to significant peak tailing.

HPLC Method Development Strategy

Our strategy is a systematic process designed to achieve a separation that meets predefined system suitability criteria, including adequate retention, high efficiency (theoretical plates), and excellent peak symmetry (low tailing factor).

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, Polarity, UV λmax) Column Column Selection (e.g., Polar-embedded C18) Analyte->Column Guides initial choices MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Detector Detector Wavelength (Scan for λmax) MobilePhase->Detector Gradient Gradient Optimization (Slope and Time) Detector->Gradient Proceed to optimization BufferConc Buffer Concentration (Ionic Strength) Gradient->BufferConc Temp Column Temperature (Efficiency & Pressure) BufferConc->Temp FinalMethod Final Method Definition Temp->FinalMethod Lock parameters Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: HPLC Method Development Workflow.

Initial Screening Phase

Column Selection: Due to the analyte's polar and basic nature, a standard C18 column is likely to provide insufficient retention. The primary amine can also interact with acidic silanol groups on the silica surface, causing peak tailing. Therefore, the initial screening should focus on:

  • Polar-Embedded Columns (e.g., Amide, Carbamate): These columns offer alternative selectivity and enhanced retention for polar compounds.[14]

  • "Aqueous" C18 Columns: These are designed to be stable in highly aqueous mobile phases, allowing for the use of weaker solvent conditions to improve retention of polar analytes.[15]

  • Columns with Advanced End-capping: Modern columns with proprietary end-capping techniques effectively shield residual silanols, significantly improving peak shape for basic compounds.

For this application, a Waters Atlantis T3 column or a Phenomenex Luna Omega Polar C18 column would be excellent starting points as they are designed for enhanced polar compound retention.[15][16]

Mobile Phase and pH Selection: The choice of mobile phase pH is the most critical factor for achieving good chromatography for an ionizable compound.

  • pH Control: To ensure the primary amine (pKa ~9.5) is consistently in its protonated (ionized) form, the mobile phase pH should be acidic and at least 2 pH units away from the pKa.[9] An acidic pH (e.g., pH 2.5-3.5) is ideal. This suppresses the interaction of the analyte with silanol groups and ensures reproducible retention.

  • Buffer Selection: A buffer is required to maintain a constant pH. Phosphate buffers are excellent for UV detection at low wavelengths due to their low UV cutoff.[17] A potassium phosphate buffer is a suitable choice. The buffer concentration should be kept low (10-25 mM) to avoid precipitation when mixed with the organic modifier.[18]

  • Organic Modifier: Acetonitrile is generally preferred as it has a lower viscosity (leading to lower backpressure) and is often more compatible with low UV wavelength detection.

Detector Wavelength: A preliminary UV scan of this compound in the mobile phase diluent should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the best sensitivity. Based on its structure, a λmax is expected around 220 nm.

Optimization Phase

Once initial conditions providing some retention and a detectable peak are established, the method is optimized to meet system suitability requirements.

OptimizationLogic cluster_params Adjustable Parameters cluster_responses Chromatographic Responses pH Mobile Phase pH Retention Retention Time pH->Retention Strongly affects Shape Peak Shape (Tailing Factor) pH->Shape Strongly affects Gradient Gradient Slope Gradient->Retention Resolution Resolution (Rs) Gradient->Resolution Time Analysis Time Gradient->Time Directly impacts Temp Column Temperature Temp->Retention Slightly affects Temp->Shape Can improve

Caption: Key Parameter Relationships in HPLC Optimization.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate organic solvent percentage required to elute the analyte. Then, refine the gradient to be shallower around this percentage to ensure good resolution from any impurities.

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, reduce backpressure, and often improve peak efficiency and symmetry.

  • Flow Rate: A typical flow rate for a standard 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize analysis time versus resolution.

Protocol: Final Developed and Validated HPLC Method

This protocol outlines the final chromatographic conditions and solution preparations for the analysis of this compound.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna Omega Polar C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 222 nm
Run Time 20 minutes (including re-equilibration)
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

Method Validation Protocol (per ICH Q2(R1))

The developed method must be validated to ensure it is suitable for its intended purpose.[1][19][20] The following parameters should be assessed.

System Suitability

Before commencing any validation experiments, system suitability must be established by injecting the working standard solution five times. The results must meet the predefined criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Validation Experiments

1. Specificity:

  • Protocol: Inject the diluent (blank), a placebo solution (if applicable), the working standard solution, and a sample solution spiked with known related substances.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks (Resolution ≥ 2.0).

2. Linearity:

  • Protocol: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the working standard concentration). Inject each solution in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Protocol: Prepare sample solutions in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4. Precision:

  • Repeatability (Intra-day Precision): Prepare and analyze six separate sample solutions at 100% of the target concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0%.

5. Limit of Quantitation (LOQ):

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by preparing and injecting a sample at this concentration and confirming that the precision (%RSD) and accuracy (% Recovery) are acceptable.

6. Robustness:

  • Protocol: Analyze the working standard solution while making small, deliberate variations to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability criteria must still be met, and the results should not be significantly impacted by the changes.

Example Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.05 - 0.15 mg/mLCovers working range
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.1%≤ 2.0%
LOQ 0.5 µg/mLS/N ≥ 10
Robustness PassedSystem suitability met

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable and robust solution for the quantitative analysis of this compound. By employing a polar-modified C18 column and controlling the mobile phase pH in the acidic range, excellent peak shape and sufficient retention were achieved. The method was successfully validated according to ICH Q2(R1) guidelines, confirming its specificity, linearity, accuracy, precision, and robustness. This method is well-suited for routine use in quality control laboratories for release testing and stability studies throughout the drug development lifecycle.

References

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Sources

Application Note: Leveraging 4-Methylsulfonylbenzylamine Hydrochloride for High-Throughput Amine Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Scaffolds in Parallel Synthesis

In modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the efficient exploration of chemical space and the identification of novel lead compounds. Parallel synthesis has emerged as a cornerstone of this effort, enabling the simultaneous creation of hundreds to thousands of discrete molecules. The selection of foundational building blocks, or scaffolds, is a critical determinant of a library's structural diversity and, ultimately, its success in screening campaigns.

4-Methylsulfonylbenzylamine hydrochloride is a highly valuable, yet often underutilized, building block for solution-phase parallel synthesis.[1][2] Its utility stems from the strategic combination of a reactive primary amine, which serves as a versatile handle for derivatization, and the 4-methylsulfonyl group. This electron-withdrawing moiety is not merely a passive substituent; it modulates the physicochemical properties of the final compounds and can influence biological activity through specific interactions, such as hydrogen bonding.[3][4][5] This application note provides a comprehensive guide, including detailed protocols and expert insights, for the effective use of this compound in generating diverse secondary amine libraries via reductive amination.

The Core Chemistry: Reductive Amination as a Robust C-N Bond Forming Strategy

The most direct and powerful application of this compound in parallel synthesis is its use in reductive amination.[6][7] This one-pot reaction efficiently couples the primary amine with a diverse set of aldehydes and ketones to produce a library of corresponding secondary amines. The process is mechanistically straightforward and highly reliable for library production.[8]

The reaction proceeds in two key steps:

  • Imine/Iminium Ion Formation: The nucleophilic primary amine of 4-Methylsulfonylbenzylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields a transient imine intermediate. Under the mildly acidic conditions often employed, this imine is protonated to form a more electrophilic iminium ion.

  • In-Situ Reduction: A mild and selective reducing agent, introduced into the same reaction vessel, reduces the imine or iminium ion C=N double bond to a stable C-N single bond, yielding the final secondary amine product.[6][8]

The hydrochloride salt form of the amine ensures good shelf-stability and solubility in polar solvents. Prior to the reaction, the free amine is typically liberated in situ through the addition of a non-nucleophilic base.

cluster_start Reagent Preparation cluster_reaction Parallel Synthesis (96-Well Plate) cluster_end Workup & Analysis Reagents Stock Solutions: 1. Carbonyl Library (Aldehydes/Ketones) 2. 4-Methylsulfonylbenzylamine HCl 3. Base (e.g., TEA) 4. Reducing Agent (e.g., NaBH(OAc)₃) Dispense Dispense Carbonyls (1 per well) Reagents->Dispense AddAmine Add Amine & Base (Liberate free amine) Dispense->AddAmine Imine Incubate (Imine Formation) AddAmine->Imine Reduce Add Reducing Agent Imine->Reduce React Incubate (Reduction Reaction) Reduce->React Quench Parallel Quench (e.g., aq. NaHCO₃) React->Quench Purify Parallel Purification (e.g., SPE or Prep-HPLC) Quench->Purify Library Final Compound Library (Plate for Screening) Purify->Library

Sources

Scale-up synthesis of 4-Methylsulfonylbenzylamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 4-Methylsulfonylbenzylamine Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Methylsulfonylbenzylamine Scaffold

The 4-methylsulfonylbenzylamine moiety is a critical structural component in a variety of pharmacologically active compounds. Its presence often imparts desirable properties such as improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility characteristics. As a key intermediate, the reliable, scalable, and cost-effective synthesis of this compound and its derivatives is paramount for the advancement of drug discovery and development programs.

This document serves as a detailed guide for scaling up the synthesis of this important building block. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations that are essential for a successful transition from laboratory-scale experiments to industrial-scale production. We will explore robust synthetic strategies, provide detailed protocols, and discuss critical parameters for process optimization, ensuring safety, purity, and yield.

Strategic Approaches to Benzylamine Synthesis on a Large Scale

Several synthetic routes can produce benzylamines, but not all are suitable for industrial production where cost, safety, and efficiency are primary drivers.[1] The main industrial methods for benzylamine synthesis include the reaction of benzyl chloride with ammonia, the reductive amination of benzaldehyde, and the reduction of benzonitrile.[2]

For the synthesis of 4-methylsulfonylbenzylamine, the choice of strategy is dictated by the availability of starting materials and the need to control the formation of impurities, particularly the secondary amine (dibenzylamine).[3]

  • Reductive Amination of 4-(Methylsulfonyl)benzaldehyde : This method involves reacting the aldehyde with an ammonia source to form an imine, which is then hydrogenated in the presence of a catalyst (e.g., Palladium on Carbon, Raney Nickel) to yield the primary amine.[2][4] This route is often favored for its high selectivity and avoidance of chlorinated intermediates. The water of reaction is typically not removed before hydrogenation in industrial processes to simplify the workflow.[4]

  • Ammonolysis of 4-(Methylsulfonyl)benzyl Chloride : This is a direct and often cost-effective approach involving the reaction of the corresponding benzyl chloride with ammonia.[2] A significant challenge in this process is controlling the formation of the secondary amine byproduct, N,N-bis(4-methylsulfonylbenzyl)amine. To favor the formation of the primary amine, a large excess of ammonia is typically used, shifting the equilibrium away from the secondary amine formation.[3][5]

This guide will focus on the Reductive Amination pathway, as it generally offers higher selectivity and a more favorable impurity profile for scale-up operations.

Visualized Workflow: From Starting Material to Final Product

The overall process can be visualized as a two-stage sequence: imination followed by hydrogenation to form the free amine, and subsequent salt formation to yield the stable hydrochloride product.

G cluster_0 Stage 1: Free Amine Synthesis cluster_1 Stage 2: Hydrochloride Salt Formation & Isolation A 4-(Methylsulfonyl)benzaldehyde C Imine Formation (in situ) A->C B Ammonia in Methanol B->C D Catalytic Hydrogenation (e.g., Pd/C, H2 gas) C->D E Crude 4-Methylsulfonylbenzylamine Solution D->E F Addition of HCl E->F Process Stream G Crystallization F->G H Filtration & Washing G->H I Drying H->I J Final Product: 4-Methylsulfonylbenzylamine HCl I->J

Caption: High-level workflow for the two-stage synthesis of 4-Methylsulfonylbenzylamine HCl.

Part I: Scale-Up Protocol for this compound

This protocol details the synthesis of the parent hydrochloride salt via reductive amination, a method well-suited for large-scale production due to its high selectivity and operational simplicity.[4]

Reaction Scheme

G cluster_reactants1 cluster_reactants2 compound1 4-(Methylsulfonyl)benzaldehyde compound3 4-Methylsulfonylbenzylamine compound1->compound3 Reductive Amination plus1 + compound2 NH3, H2 Pd/C Catalyst Methanol compound5 4-Methylsulfonylbenzylamine HCl compound3->compound5 Salt Formation plus2 + compound4 HCl

Caption: Chemical reaction pathway for the synthesis of 4-Methylsulfonylbenzylamine HCl.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightKey Properties
4-(Methylsulfonyl)benzaldehyde5398-77-6184.21 g/mol Solid
Methanol (MeOH)67-56-132.04 g/mol Flammable, toxic solvent
Ammonia (7N in MeOH)7664-41-717.03 g/mol Corrosive, toxic gas
Palladium on Carbon (5% Pd/C)7440-05-3-Flammable solid catalyst
Hydrogen Gas (H₂)1333-74-02.02 g/mol Highly flammable gas
Hydrochloric Acid (conc. HCl)7647-01-036.46 g/mol Corrosive acid
Isopropanol (IPA)67-63-060.10 g/mol Flammable solvent

Equipment : Large-scale glass-lined or stainless steel reactor equipped with overhead stirring, temperature control (heating/cooling jacket), gas inlet, and pressure monitoring; Hydrogenation vessel (autoclave); Filtration apparatus (e.g., Nutsche filter-dryer); Vacuum drying oven.

Step-by-Step Protocol

Stage 1: Synthesis of 4-Methylsulfonylbenzylamine (Free Base)

  • Reactor Setup and Inerting : Charge the primary reactor with 4-(Methylsulfonyl)benzaldehyde (1.0 eq). Seal the reactor and inert the atmosphere by purging with nitrogen. This is critical to prevent side reactions and for safety when handling the hydrogenation catalyst.

  • Solvent and Reagent Addition : Add methanol (approx. 5-10 volumes relative to the starting aldehyde). Begin agitation. Add a 7N solution of ammonia in methanol (2.0-3.0 eq).

  • Imine Formation : Stir the mixture at ambient temperature (20-25°C) for 1-2 hours.[4] This allows for the formation of the intermediate imine in solution. The water formed during this step is not removed.[4]

  • Hydrogenation : Transfer the reaction mixture to a suitable hydrogenation vessel. Carefully add 5% Palladium on Carbon catalyst (typically 0.5-2.0 mol% Pd relative to the aldehyde) as a slurry in methanol.

  • Pressurization and Reaction : Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction to 30-40°C. The reaction is exothermic and may require cooling to maintain the target temperature.

  • Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Catalyst Removal : Once complete, cool the reactor to ambient temperature and carefully vent the hydrogen pressure, replacing it with a nitrogen atmosphere. The palladium catalyst must be filtered under a wet, inert atmosphere (e.g., through a Celite® pad) to prevent it from igniting upon contact with air.

Stage 2: Formation and Isolation of the Hydrochloride Salt

  • pH Adjustment and Salt Formation : Transfer the filtered methanol solution containing the crude free amine to a clean reactor. Cool the solution to 0-10°C in an ice bath. Slowly add concentrated hydrochloric acid (1.0-1.1 eq) dropwise while monitoring the temperature and pH.[6] The hydrochloride salt will begin to precipitate as an ionic compound.[7]

  • Crystallization : After the HCl addition is complete, stir the resulting slurry at 0-10°C for an additional 1-2 hours to ensure complete crystallization. The formation of a crystalline solid is often preferable to an amorphous precipitate for ease of filtration and purity.[8]

  • Filtration and Washing : Isolate the solid product by filtration. Wash the filter cake with cold isopropanol or another suitable anti-solvent to remove residual impurities and excess acid.[8][9]

  • Drying : Dry the purified this compound product under vacuum at 40-50°C until a constant weight is achieved.

Expected Results
ParameterTypical ValueNotes
Yield 85-95%Overall yield from the aldehyde.
Purity (HPLC) >99.0%High purity is achievable with this method.
Appearance White to off-white solid[9]
Melting Point >250 °C (decomposes)Varies with purity.

Part II: Synthesis of N-Substituted Derivatives

The parent amine is a versatile starting point for creating a library of derivatives, most commonly through N-alkylation or N-acylation.[2][10]

General Protocol for N-Alkylation

This protocol describes a general method for reacting the primary amine with an alkyl halide to produce a secondary amine derivative.

  • Dissolve the free amine : Start with the 4-methylsulfonylbenzylamine free base (obtained after catalyst filtration in Stage 1, Step 7, and solvent removal) in a suitable solvent like acetonitrile or DMF.

  • Add Base : Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (1.5-2.0 eq), to the solution. The base is required to neutralize the acid (e.g., HBr, HCl) that is generated during the reaction.[2]

  • Add Alkylating Agent : Slowly add the desired alkyl halide (R-X, 1.0-1.2 eq) at room temperature. The reaction may be mildly exothermic.

  • Reaction and Monitoring : Heat the mixture (e.g., to 50-80°C) and monitor by TLC or HPLC until the starting amine is consumed.

  • Work-up and Purification : After cooling, filter off the inorganic salts. The crude product can be isolated by removing the solvent. Purification is typically achieved by chromatography or by forming the hydrochloride salt and recrystallizing, as described previously.

G cluster_reactants compound1 4-Methylsulfonylbenzylamine plus + compound2 Alkyl Halide (R-X) Base (e.g., K2CO3) compound3 N-Alkyl-4-methylsulfonylbenzylamine plus->compound3 N-Alkylation

Caption: General scheme for N-alkylation to produce derivatives.

Trustworthiness and Self-Validation: Process Controls

To ensure the reliability and reproducibility of this synthesis at scale, a robust system of in-process controls and final product characterization is essential.

  • Reaction Monitoring : Utilize High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting material and the appearance of the product. This provides real-time data to determine the reaction endpoint accurately.

  • Purity Analysis : The final product's purity should be confirmed by HPLC (>99%) and its identity verified using ¹H NMR and Mass Spectrometry.

  • Residual Solvent Analysis : Gas Chromatography (GC) should be used to quantify the levels of residual solvents (e.g., methanol, isopropanol) to ensure they meet ICH (International Council for Harmonisation) guidelines for pharmaceutical intermediates.

  • Salt Stoichiometry : The hydrochloride salt content can be confirmed using ion chromatography or titration to ensure a 1:1 molar ratio of amine to HCl.

By integrating these analytical checks, the protocol becomes a self-validating system, ensuring that each batch meets the required specifications for quality and purity. The conversion of an amine to its hydrochloride salt is a well-established method for purification and improving the stability and handling of the compound.[7][11]

References

  • BenchChem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use.
  • National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC.
  • designer-drug.com. (n.d.). Synthesis of Benzylamine and Derivatives.
  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry.
  • Wikipedia. (n.d.). Benzylamine.
  • Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.
  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride.
  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Chinachemnet. (n.d.). China 4-(Methylsulfonyl)benzylamine HCl 4393-16-2.
  • Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride.
  • Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
  • ResearchGate. (2025). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors.
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • ResearchGate. (2025). Synthesis and Characterization of Some New4-Methyl-N-{4-[6-(substituted aryl)-[9][12][13] triazolo[3,4-b][3][9][12]thiadiazol-3-yl]-phenyl}-benzenesulfonamides.
  • (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Googleapis.com. (n.d.). Process for producing benzylamines - European Patent Office - EP 0452952 B1.
  • Aladdin Scientific. (n.d.). 4-Methanesulfonylbenzylamine hydrochloride - 98%, high purity, CAS No.98593-51-2.

Sources

The Strategic Application of 4-Methylsulfonylbenzylamine Hydrochloride in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergent Role of the Sulfonyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the sulfonyl group (R-SO₂-R') has established itself as a cornerstone pharmacophore. Its unique physicochemical properties—acting as a potent hydrogen bond acceptor, enhancing metabolic stability, and modulating solubility—render it an invaluable component in the design of novel therapeutic agents.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 4-methylsulfonylbenzylamine hydrochloride scaffold, in particular, offers a versatile and reactive starting point for the construction of complex molecular architectures aimed at specific biological targets. Its primary amine handle provides a ready site for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide provides a detailed exploration of the utility of this compound as a key building block in the synthesis of novel compounds, with a focus on potential applications in the development of kinase and cyclooxygenase (COX) inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Core Principles: Why 4-Methylsulfonylbenzylamine?

The strategic selection of this compound as a synthetic precursor is underpinned by several key molecular attributes:

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, facilitating tight binding to amino acid residues within the active sites of target proteins.[1]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives of the resulting drug candidates.[1]

  • Structural Rigidity and Conformational Control: Incorporation of the sulfonyl group into a molecule can introduce a degree of conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity for a specific biological target.[3]

  • Synthetic Tractability: The primary amine of this compound is a nucleophilic handle that readily participates in a variety of chemical transformations, most notably amide bond formation, allowing for the facile introduction of diverse chemical functionalities.

Application Focus 1: Synthesis of a Novel N-(4-(Methylsulfonyl)benzyl)benzamide Derivative as a Potential Kinase Inhibitor

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Many successful kinase inhibitors feature a core structure that can be accessed through the coupling of an amine with a suitable carboxylic acid. The following protocol details the synthesis of a novel N-(4-(methylsulfonyl)benzyl)benzamide derivative, a structural motif present in some kinase inhibitors.[5]

Experimental Rationale

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the primary amine of 4-Methylsulfonylbenzylamine. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is often employed to improve reaction efficiency and suppress side reactions. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization (if the carboxylic acid has a chiral center) and reacts cleanly with the amine to form the desired amide.[7] A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of the starting amine and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation.[8]

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 equiv) Solvent Anhydrous DMF Carboxylic_Acid->Solvent Amine_HCl 4-Methylsulfonylbenzylamine HCl (1.1 equiv) Amine_HCl->Solvent EDC EDC (1.2 equiv) Solvent->EDC Add Reagents HOBt HOBt (1.2 equiv) EDC->HOBt DIPEA DIPEA (2.5 equiv) HOBt->DIPEA Reaction Stir at RT (12-24 h) DIPEA->Reaction Quench Dilute with EtOAc Reaction->Quench Wash Wash with aq. NaHCO3, Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Yields Pure Amide G Start 4-Methylsulfonylbenzylamine HCl Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Carboxylic_Acid Heterocyclic Carboxylic Acid Carboxylic_Acid->Coupling Product Novel N-(4-(methylsulfonyl)benzyl) -heterocyclic carboxamide Coupling->Product Screening Biological Screening (e.g., COX-2 Assay) Product->Screening

Sources

Application Notes and Protocols: 4-Methylsulfonylbenzylamine Hydrochloride in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-Methylsulfonylbenzylamine hydrochloride as a versatile building block in modern agrochemical research. While direct applications of this specific compound in commercial agrochemicals are not extensively documented, its constituent functional groups—a primary benzylamine and an activating methylsulfonyl moiety—position it as a valuable synthon for the discovery of novel pesticides, herbicides, and fungicides. This document outlines hypothetical, yet scientifically grounded, synthetic pathways and screening protocols to explore its potential. We will delve into the rationale behind its use in constructing compound libraries for high-throughput screening and discuss the potential influence of the methylsulfonyl group on biological activity and physicochemical properties.

Introduction: The Strategic Value of this compound in Agrochemical Discovery

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates a diverse toolkit of chemical intermediates. This compound emerges as a compelling starting material due to the convergence of two key structural motifs frequently found in biologically active molecules: the benzylamine core and the methylsulfonyl group.

  • The Benzylamine Scaffold : Benzylamine and its derivatives are integral to a wide array of agrochemicals, including fungicides and herbicides.[1][2] The primary amine function serves as a crucial handle for a variety of chemical transformations, such as N-alkylation, acylation, and reductive amination, allowing for the systematic exploration of chemical space.[3]

  • The Methylsulfonyl Moiety : The electron-withdrawing nature of the methylsulfonyl group can significantly influence the physicochemical properties of a molecule. It can enhance metabolic stability, improve solubility, and modulate the electronic character of the aromatic ring, which in turn can affect binding affinity to target proteins.

This guide will provide researchers with the conceptual framework and practical protocols to leverage this compound in the synthesis and evaluation of new potential agrochemicals.

Physicochemical and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C8H12ClNO2SPubChem
Molecular Weight 221.70 g/mol PubChem
CAS Number 98593-51-2[4]
Appearance White to off-white crystalline solid-
Solubility Soluble in water and polar organic solvents[5]

Safety and Handling: this compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Synthetic Pathways and Protocols

The primary amine of this compound is the key reactive center for derivatization. Below are detailed, illustrative protocols for the synthesis of hypothetical agrochemical candidates.

Synthesis of Novel Sulfonylurea Derivatives (Herbicidal Candidates)

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS).[6] The general structure consists of a sulfonyl group linked to a urea bridge, which in turn is connected to a heterocyclic moiety. This compound can be envisioned as a precursor to the amine component of a novel sulfonylurea.

Workflow for Sulfonylurea Synthesis:

G cluster_0 Part 1: Synthesis of Benzyl Isocyanate cluster_1 Part 2: Coupling with Sulfonamide Start 4-Methylsulfonylbenzylamine HCl Step1 Neutralization with Base (e.g., NaHCO3) to yield free amine Start->Step1 Step2 Reaction with Phosgene Equivalent (e.g., triphosgene) in an inert solvent (e.g., Toluene) Step1->Step2 Intermediate1 4-Methylsulfonylbenzyl isocyanate Step2->Intermediate1 Step3 Coupling Reaction in the presence of a base (e.g., DBU) in an aprotic solvent (e.g., Acetonitrile) Intermediate1->Step3 Sulfonamide Heterocyclic Sulfonamide (e.g., 2-amino-4,6-dimethoxypyrimidine sulfonamide) Sulfonamide->Step3 Product Novel Sulfonylurea Derivative Step3->Product

Caption: Synthetic workflow for novel sulfonylurea herbicides.

Experimental Protocol:

  • Neutralization: Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane. Add a mild aqueous base like sodium bicarbonate solution and stir until the free amine is extracted into the organic layer. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isocyanate Formation: In a dry, inert atmosphere, dissolve the free amine in anhydrous toluene. Add a phosgene equivalent, such as triphosgene (0.4 eq.), dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Coupling Reaction: To a solution of the heterocyclic sulfonamide (e.g., 2-amino-4,6-dimethoxypyrimidine sulfonamide) (1 eq.) in anhydrous acetonitrile, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.). To this mixture, add the previously prepared solution of 4-Methylsulfonylbenzyl isocyanate (1 eq.) dropwise. Stir at room temperature until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the target sulfonylurea derivative.

Synthesis of Benzylamine-derived Fungicides

The benzylamine moiety is present in several classes of fungicides. By acylating the amine group of this compound with various carboxylic acids, a library of novel amide-based fungicides can be generated.

Workflow for Amide Synthesis:

G Start 4-Methylsulfonylbenzylamine HCl FreeAmine Neutralization to Free Amine Start->FreeAmine Coupling Amide Coupling Reaction (e.g., using EDC/HOBt or conversion to acid chloride) FreeAmine->Coupling CarboxylicAcid Substituted Carboxylic Acid (e.g., a heterocyclic carboxylic acid) CarboxylicAcid->Coupling Product Novel Amide-based Fungicide Candidate Coupling->Product

Caption: General workflow for the synthesis of amide-based fungicides.

Experimental Protocol:

  • Free Amine Preparation: Prepare the free 4-Methylsulfonylbenzylamine from its hydrochloride salt as described in section 3.1, step 1.

  • Amide Coupling: To a solution of a selected carboxylic acid (1 eq.) in a solvent like DMF or dichloromethane, add a coupling agent such as EDC (1.1 eq.) and HOBt (1.1 eq.). Stir for 15 minutes, then add the free 4-Methylsulfonylbenzylamine (1 eq.) followed by a base like triethylamine (1.2 eq.).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC. Upon completion, dilute with water and extract with an organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography to afford the pure amide derivative.

Biological Screening Protocols

Once a library of derivatives has been synthesized, a systematic biological screening process is essential to identify lead compounds.

In Vitro Herbicidal Activity Assay (ALS Inhibition)

This assay is designed to test the efficacy of the synthesized sulfonylurea derivatives against the ALS enzyme.

  • Enzyme Preparation: Isolate and purify the ALS enzyme from a suitable plant source (e.g., pea seedlings).

  • Assay: In a microplate format, incubate the purified enzyme with the test compounds at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., pyruvate).

  • Quantification: Stop the reaction and quantify the product (acetolactate) using a colorimetric method (e.g., Voges-Proskauer reaction).

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay evaluates the ability of the synthesized amide derivatives to inhibit the growth of pathogenic fungi.

  • Fungal Strains: Use a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).

  • Plate Preparation: Incorporate the test compounds at various concentrations into a suitable growth medium (e.g., Potato Dextrose Agar).

  • Inoculation: Place a mycelial plug of the fungus at the center of each plate.

  • Incubation: Incubate the plates under optimal growth conditions.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and screening strategies outlined in this guide provide a solid foundation for researchers to begin exploring its potential. The presence of the methylsulfonyl group is hypothesized to confer favorable properties to the resulting derivatives, a theory that can be systematically tested through the synthesis and evaluation of compound libraries. Future research should focus on expanding the diversity of heterocyclic moieties in the sulfonylurea series and exploring a wider range of carboxylic acids for the amide fungicide candidates. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of any identified lead compounds.

References

  • Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula. [Link]
  • Chemical Journal of Chinese Universities. (2022).
  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-20. [Link]
  • Archiv der Pharmazie. (2024, May). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. [Link]
  • PubChem. This compound. [Link]
  • PubChem. Benzylamine. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Methylsulfonylbenzylamine Hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 4-Methylsulfonylbenzylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the quantification and characterization of this molecule and its analogues in biological matrices. We will explore the underlying chemical principles, provide step-by-step protocols for derivatization targeting fluorescence and mass spectrometry-based assays, and discuss the critical considerations for method development and validation.

Introduction: The Rationale for Derivatization

This compound is a primary amine of interest in various fields of drug discovery and development. Its structure, featuring a benzylamine moiety and a strongly electron-withdrawing methylsulfonyl group, presents unique analytical challenges. Direct analysis in complex biological samples is often hampered by its lack of a strong native chromophore or fluorophore, and its polarity can lead to poor retention in reversed-phase chromatography.

Chemical derivatization addresses these limitations by covalently attaching a tag to the primary amine functional group. This process is strategically employed to:

  • Enhance Detection Sensitivity: Introduction of a fluorophore or a readily ionizable group significantly lowers the limit of detection.

  • Improve Chromatographic Performance: Modification of the analyte's polarity can improve peak shape and resolution.

  • Increase Specificity: Derivatization can target specific functional groups, reducing interference from matrix components.

The presence of the methylsulfonyl group (a potent electron-withdrawing group) on the benzene ring influences the nucleophilicity of the benzylamine. While the amine group itself is an electron-donating group by resonance, the strong inductive effect of the sulfonyl group can decrease the overall electron density on the aromatic ring, which may subtly affect the reactivity of the benzylic amine.[1][2][3] This guide will provide protocols that ensure efficient derivatization despite these electronic effects.

Foundational Chemistry of Derivatization

The primary amine of this compound is a nucleophile that readily reacts with various electrophilic derivatizing agents. The choice of reagent is dictated by the intended analytical platform.

For Fluorescence-Based Detection

Fluorescence detection offers exceptional sensitivity. Common derivatizing agents for primary amines that yield highly fluorescent products include o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[4]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[5] This reaction is fast and occurs under mild, aqueous conditions, making it suitable for high-throughput applications.[6][7]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent carbamates.[8][9] The resulting derivatives are more hydrophobic than the parent amine, which can be advantageous for chromatographic separation.[10]

For Mass Spectrometry (MS)-Based Detection

Derivatization for MS aims to improve ionization efficiency and chromatographic separation. Reagents are chosen to introduce a readily ionizable moiety or to alter the analyte's volatility and polarity.

  • Acyl Chlorides (e.g., Benzoyl Chloride): React with primary amines to form stable amides. This increases the molecular weight and hydrophobicity, which can improve chromatographic retention and provide characteristic fragmentation patterns in MS/MS analysis.[11]

Experimental Protocols

The following protocols are designed to be adaptable to specific experimental needs. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection

This protocol is ideal for rapid and sensitive quantification of this compound in aqueous samples using HPLC with fluorescence detection.

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (or N-acetylcysteine)

  • Boric acid

  • Sodium hydroxide

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer (pH 10.4). Finally, add 100 µL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh daily and protected from light.

Derivatization Procedure:

  • Prepare a stock solution of this compound in methanol or water.

  • In a microcentrifuge tube or autosampler vial, mix 100 µL of the sample (or standard) with 200 µL of the freshly prepared OPA reagent.

  • Vortex the mixture for 30-60 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions (Example):

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Sodium acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

Workflow Diagram:

OPA_Derivatization cluster_prep Reagent & Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Mix Mix Sample and OPA Reagent Sample->Mix OPA_Reagent OPA Reagent (OPA + Thiol in Borate Buffer) OPA_Reagent->Mix React Incubate 2 min at Room Temp Mix->React Inject Inject into HPLC React->Inject Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Inject->Detect

Caption: Workflow for OPA derivatization and HPLC analysis.

Protocol 2: Derivatization with FMOC-Cl for Fluorescence Detection

This protocol is suitable for applications requiring a more stable derivative and when dealing with complex matrices.

Materials:

  • This compound standard

  • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile, HPLC grade

  • Pentane or Diethyl ether (for extraction)

Reagent Preparation:

  • FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh.

Derivatization Procedure:

  • To 500 µL of the sample or standard in a glass tube, add 500 µL of 0.1 M borate buffer (pH 9.0).

  • Add 1 mL of the 15 mM FMOC-Cl solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • To stop the reaction and remove excess FMOC-Cl, add 2 mL of pentane or diethyl ether. Vortex for 30 seconds.

  • Allow the layers to separate and discard the upper organic layer. Repeat the extraction step.

  • Inject the aqueous layer into the HPLC system.

HPLC Conditions (Example):

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Sodium phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 40-90% B over 20 minutes
Flow Rate 1.2 mL/min
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

Workflow Diagram:

FMOC_Derivatization Start Sample/Standard in Borate Buffer Add_FMOC Add FMOC-Cl in Acetonitrile Start->Add_FMOC React Incubate 10 min at Room Temp Add_FMOC->React Add_Pentane Add Pentane/Ether to Quench React->Add_Pentane Extract Vortex & Discard Organic Layer (x2) Add_Pentane->Extract Inject Inject Aqueous Layer into HPLC Extract->Inject

Caption: Workflow for FMOC-Cl derivatization and analysis.

Protocol 3: Derivatization with Benzoyl Chloride for LC-MS Analysis

This protocol is designed to enhance the detectability and chromatographic retention of this compound for LC-MS analysis.

Materials:

  • This compound standard

  • Benzoyl chloride

  • Sodium bicarbonate solution (2% w/v)

  • Dichloromethane or Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

Derivatization Procedure:

  • Dissolve a known amount of the sample or standard in 1 mL of 2% sodium bicarbonate solution in a glass vial.

  • Add 10 µL of benzoyl chloride.

  • Cap the vial tightly and vortex vigorously for 5 minutes at room temperature.

  • Extract the derivatized product by adding 1 mL of dichloromethane or ethyl acetate and vortexing for 1 minute.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

LC-MS Conditions (Example):

ParameterValue
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-95% B over 5 minutes
Flow Rate 0.4 mL/min
Mass Spectrometer ESI in positive ion mode
MS/MS Transition Monitor for the parent ion [M+H]+ and a characteristic product ion.

Trustworthiness and Self-Validation

To ensure the reliability of these protocols, the following validation steps are recommended:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity and Range: Prepare a calibration curve with at least five concentrations of the derivatized standard to demonstrate a linear response.

  • Precision and Accuracy: Analyze replicate samples at different concentrations to assess the method's repeatability and accuracy.

  • Stability of Derivatives: Evaluate the stability of the derivatized samples over time under different storage conditions (e.g., room temperature, 4°C, in the autosampler). The sulfonamide group is generally stable under both acidic and basic conditions.[12]

Conclusion

The derivatization of this compound is a critical step for its reliable quantification in biological assays. The choice of derivatizing agent and protocol should be tailored to the specific analytical objective and instrumentation available. The methods presented in this guide provide a robust starting point for developing and validating sensitive and specific assays for this important compound.

References

  • Interchim. (n.d.). OPA, amine detection reagent.
  • Le, J., et al. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • Cravotto, G., et al. (2013). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society.
  • Branco, L. C., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances.
  • Held, P. (2006). Reaction of OPA and primary amino groups. BioTek Instruments.
  • Płotka-Wasylka, J. M., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews.
  • Pyka-Pająk, A., et al. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Molecules.
  • Moore, T. D., & U.S. Food and Drug Administration. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
  • LibreTexts. (2024). 23.1: Properties of amines.
  • Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • ResearchGate. (2020). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry.
  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry.
  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
  • Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
  • ResearchGate. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride.
  • Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group?.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.).
  • Quora. (2021). Why is amine an electron withdrawing group?.
  • YouTube. (2014). Amines as a base and the inductive effect.
  • ResearchGate. (2021). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation.
  • ResearchGate. (1995). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents.

Sources

Troubleshooting & Optimization

Improving the yield of 4-Methylsulfonylbenzylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 4-Methylsulfonylbenzylamine hydrochloride, presents unique challenges in its preparation. Achieving high yield and purity requires careful control over reaction conditions and a thorough understanding of the underlying chemical mechanisms. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this critical compound.

Core Synthetic Strategies: An Overview

Two primary synthetic routes dominate the preparation of 4-Methylsulfonylbenzylamine: the reduction of 4-(methylsulfonyl)benzonitrile and the reductive amination of 4-(methylsulfonyl)benzaldehyde. The choice between these pathways often depends on the availability of starting materials, desired scale, and equipment capabilities.

Synthetic_Routes cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination Nitrile 4-(Methylsulfonyl)benzonitrile Route1_Product 4-Methylsulfonylbenzylamine Nitrile->Route1_Product Reduction (e.g., H₂, Catalyst or Hydride) Final_Product 4-Methylsulfonylbenzylamine Hydrochloride Route1_Product->Final_Product + HCl Aldehyde 4-(Methylsulfonyl)benzaldehyde Imine Intermediate Imine Aldehyde->Imine + NH₃ Route2_Product 4-Methylsulfonylbenzylamine Imine->Route2_Product Reduction (e.g., NaBH(OAc)₃) Route2_Product->Final_Product + HCl Reductive_Amination_Workflow Start Combine Aldehyde, Ammonia Source (e.g., NH₄OAc), & Solvent (e.g., MeOH) Imine_Formation Stir at RT to form Imine/Iminium Ion (pH control is key, ~4-5) Start->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) in portions Imine_Formation->Add_Reductant Reduction Monitor reaction by TLC/LCMS until aldehyde is consumed Add_Reductant->Reduction Workup Quench Reaction (e.g., with aq. base) Reduction->Workup Extraction Extract free amine into organic solvent (e.g., EtOAc, DCM) Workup->Extraction Precipitation Add HCl solution (e.g., HCl in IPA) to precipitate the hydrochloride salt Extraction->Precipitation

Caption: Step-by-step workflow for reductive amination.

Q3: My reductive amination yield is low, and I see a lot of starting aldehyde or the corresponding alcohol. What's wrong?

A3: This is the most common failure mode in reductive amination and points to an imbalance between imine formation and reduction.

  • Inefficient Imine Formation: The reaction proceeds via an imine (or its protonated form, the iminium ion). Formation of this intermediate is pH-dependent and reversible. A mildly acidic condition (pH 4-5) is optimal. [1]If the medium is too neutral or basic, imine formation is slow. If it's too acidic, the ammonia source is fully protonated and non-nucleophilic. Using ammonium acetate as the ammonia source often provides a self-buffering system.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A strong hydride like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde to an alcohol before it has a chance to form the imine. [1]It is crucial to use a milder reducing agent that is selective for the iminium ion over the carbonyl.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): An excellent choice, as it is mild, moisture-tolerant, and highly selective.

    • Sodium cyanoborohydride (NaBH₃CN): Also highly selective for the iminium ion, but is toxic and requires careful handling. [2] Q4: How do I perform the final salt formation and purification correctly?

A4: Isolation of the hydrochloride salt is a critical step that determines the final purity and handling properties of the product.

  • Complete Reaction & Workup: After the reaction is complete, quench it carefully with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) to neutralize the acid and deprotonate the amine hydrochloride, forming the free base.

  • Extraction: Extract the free amine into an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with brine to remove water.

  • Drying: Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Precipitation: Filter off the drying agent. To the clear organic solution, slowly add a solution of hydrogen chloride (e.g., 2M HCl in isopropanol or diethyl ether) while stirring. The this compound should precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the filter cake with a small amount of cold solvent (e.g., ether) to remove any soluble impurities and then dry under vacuum.

Troubleshooting Isolation:

  • Oily Product: If the product "oils out" instead of precipitating, it may be due to residual water or impurities. Ensure the organic solution is thoroughly dry before adding HCl. You can also try adding the organic solution of the amine to the HCl solution instead of the reverse.

  • Incomplete Precipitation: The choice of precipitation solvent is key. A solvent in which the hydrochloride salt is poorly soluble, like diethyl ether or MTBE, is ideal for the final precipitation and washing.

Optimized Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of this compound.

Protocol 1: Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

This protocol is adapted from standard reductive amination procedures. [3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfonyl)benzaldehyde (1.0 eq.), ammonium acetate (3.0 eq.), and methanol (5-10 mL per gram of aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the flask in an ice-water bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the starting aldehyde by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Salt Formation: Filter the dried solution. While stirring, slowly add a 2M solution of HCl in isopropanol until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Isolation: Stir the resulting slurry in an ice bath for 1 hour. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Catalytic Hydrogenation of 4-(Methylsulfonyl)benzonitrile

This protocol is based on general procedures for nitrile hydrogenation with selectivity control. [4][5]

  • Catalyst Preparation: In a suitable high-pressure reactor (e.g., a Parr shaker), add Raney Nickel (5-10% w/w, as a slurry in water or ethanol) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Add a solution of 4-(methylsulfonyl)benzonitrile (1.0 eq.) in 7N methanolic ammonia (10-20 mL per gram of nitrile).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Heat the mixture to 50-60°C and agitate vigorously. Monitor the reaction progress by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet. Wash the filter cake with methanol.

  • Salt Formation: Combine the filtrate and washes. Acidify the solution by bubbling in dry HCl gas or by adding a solution of HCl in an anhydrous solvent (e.g., isopropanol) until precipitation is complete.

  • Isolation: Cool the mixture, collect the precipitate by filtration, wash with a cold non-polar solvent, and dry under vacuum.

References

  • Catalytic hydrogenation of various amides to amines by using Re/TiO 2 . [a] - ResearchGate.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018).PDF.
  • Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. (2020).ACS Catalysis.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018).Periodica Polytechnica Chemical Engineering.
  • Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. (2020).National Institutes of Health.
  • Reductive amination. (n.d.).Wikipedia.
  • Reductive Amination, and How It Works. (2017).Master Organic Chemistry.
  • Reductive Amination. (2023).YouTube.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.).Organic Chemistry Portal.
  • Reductive Amination | Synthesis of Amines. (2025).YouTube.
  • What's wrong with my reductive amination? I barely got any product. (2025).Reddit.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009).Journal of Organic Chemistry.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025).Reddit.
  • Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones. (2002).Google Patents.

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Technical Support Center: Purification of Crude 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the purification of 4-Methylsulfonylbenzylamine hydrochloride (CAS No. 98593-51-2). This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, with a focus on providing practical, field-proven solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. Each answer provides a causal explanation and a step-by-step protocol to resolve the problem.

Q1: My recrystallization of this compound resulted in a very low yield. What went wrong and how can I fix it?

A1: Low recovery is a frequent issue in recrystallization and can typically be attributed to one of three main causes: using an excessive amount of solvent, premature crystallization during a hot filtration step, or selecting a suboptimal solvent system where the compound has significant solubility even at low temperatures.

Causality Explained: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated solution upon cooling, forcing the desired compound to crystallize while impurities remain dissolved.[1][2] Using too much solvent prevents the solution from becoming saturated upon cooling, leaving a significant portion of your product in the "mother liquor." Conversely, if the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper or in the funnel, leading to mechanical loss.

Step-by-Step Troubleshooting Protocol:

  • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent in small, sequential portions (aliquots) to the heated mixture. Wait for the solution to return to a boil after each addition before adding more.[3] The goal is to use the absolute minimum volume of hot solvent required to fully dissolve the solid.

  • Prevent Premature Crystallization:

    • Before performing a hot gravity filtration (if needed to remove insoluble impurities), add a small excess of hot solvent (approx. 5-10% of the total volume used for dissolution) to keep the compound soluble during the transfer.[4]

    • Pre-heat your filtration apparatus (funnel and receiving flask) by placing it over a beaker of boiling solvent or in a drying oven. This prevents the solution from cooling on contact with cold glass.

    • Use fluted filter paper to maximize the filtration speed.

  • Maximize Crystal Recovery:

    • Allow the solution to cool slowly to room temperature first. Rapid cooling (e.g., by immediately placing it in an ice bath) can trap impurities and lead to smaller, less pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation from the solution.[2][4]

    • When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent to wash away residual mother liquor without dissolving your product.

Q2: Instead of crystals, my compound "oiled out," forming a viscous liquid at the bottom of the flask. What causes this and what should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. For amine salts, this can also be caused by a high concentration of impurities, which depresses the melting point of the mixture.

Causality Explained: An oil forms because the solute is effectively insoluble in the solvent at that high temperature, but the temperature is sufficient to melt it. The molten solute is immiscible with the solvent, forming a separate liquid phase. This is detrimental to purification because impurities are often soluble in the oil, leading to little or no purification.

Step-by-Step Troubleshooting Protocol:

  • Re-heat and Add More Solvent: Heat the solution back to its boiling point. The oil should redissolve. Add more hot solvent (in 10-15% increments) until the solution is clear and no longer forms an oil upon slight cooling. This new volume is your target for subsequent attempts.

  • Reduce the Cooling Rate: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it inside a larger beaker filled with hot water (a makeshift water jacket) to ensure a very gradual temperature drop.

  • Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites.[2]

    • Adding a "seed crystal" – a tiny, pure crystal of this compound from a previous successful batch.

  • Change the Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. Refer to the solvent selection table in the FAQ section and re-evaluate your choice. A more polar solvent or a two-solvent system may be required.

Q3: My purified product is still showing significant impurities by TLC or NMR analysis. Is recrystallization not working?

A3: While recrystallization is powerful, it may not be sufficient if the impurities have very similar solubility profiles to the target compound or if they are present in very high concentrations. In these cases, an alternative or additional purification step is necessary.

Causality Explained: Recrystallization relies on solubility differences between the compound of interest and impurities.[3] If an impurity has similar solubility, it will co-crystallize with the product, reducing the effectiveness of the purification. For structurally similar impurities, which are common in synthesis, this is a frequent problem.

Alternative Purification Strategies:

  • Activated Charcoal Treatment: If the impurities are colored, they can often be removed by adding a very small amount of activated charcoal to the hot solution before filtration.[4]

    • Protocol: After dissolving the crude solid, cool the solution slightly from boiling. Add a spatula-tip of activated charcoal (do NOT add to a boiling solution, as it can cause violent bumping). Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[4]

  • Acid-Base Extraction (Pre-Recrystallization Cleanup): As this compound is an amine salt, you can convert it to the free base to remove non-basic impurities.

    • Protocol: Dissolve the crude hydrochloride salt in water. Basify the solution to a pH >10 with aqueous NaOH. The free amine may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. You can then re-form the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether), which often precipitates the pure salt.[5]

  • Column Chromatography: For difficult-to-separate impurities, flash column chromatography is the most effective method.[6]

    • Methodology: This would typically be performed on the free base form of the amine, not the hydrochloride salt, due to the salt's poor solubility in common chromatography solvents. After neutralizing the salt as described above, the resulting crude free amine can be purified on a silica gel column using a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes. After purification, the pure amine fractions are combined, the solvent is removed, and the hydrochloride salt is reformed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] this compound is a polar, ionic salt. Therefore, polar protic solvents are the best starting point. Water or a mixture of a polar alcohol (like ethanol or isopropanol) with water is often effective. A two-solvent system, such as ethanol/diethyl ether, can also be used where the compound is soluble in ethanol but insoluble in ether.[7]

Data Table: Potential Recrystallization Solvents

Solvent/SystemRationale for UsePotential Issues
Water High polarity effectively dissolves the salt at elevated temperatures.The compound may retain some solubility even when cold, potentially reducing yield.
Ethanol/Water The addition of ethanol can reduce the compound's solubility at cold temperatures compared to pure water, improving yield.Finding the correct ratio requires experimentation; too much ethanol may decrease solubility at high temperatures.
Isopropanol A good single solvent for many hydrochloride salts. Less volatile than ethanol.May require larger volumes compared to water.
Ethanol/Diethyl Ether A two-solvent system. Dissolve in minimal hot ethanol (solvent 1), then add diethyl ether (anti-solvent 2) until turbidity persists.[3]Requires careful addition of the anti-solvent to avoid oiling out. Diethyl ether is extremely flammable.
Q2: How do I properly store purified this compound?

A2: The purified compound should be stored in a tightly sealed container in a cool, dry place.[8][9] As a hydrochloride salt, it is generally more stable than its free-base form, which can be susceptible to oxidation and reaction with atmospheric carbon dioxide.[7] However, it is hygroscopic and should be protected from moisture. Storing it in a desiccator is recommended for long-term stability.

Q3: What analytical methods are best for assessing the purity of my final product?

A3: A combination of methods should be used to confirm both the identity and purity of your this compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities will cause the melting point to be depressed and the range to broaden. This is an excellent, quick indicator of purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Purity can be assessed by integrating the product peaks against known impurity peaks or a quantitative internal standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity. Using a suitable method, you can determine the percentage of your main compound and detect even trace-level impurities.[10]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

Workflow & Visualization
Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude material.

Purification_Workflow start Crude 4-Methylsulfonylbenzylamine Hydrochloride assess_purity Initial Purity Assessment (TLC, ¹H NMR) start->assess_purity decision_purity Purity Level? assess_purity->decision_purity check_color Is the Crude Material Colored? decision_purity->check_color High (>90%) column_chrom Advanced Purification: 1. Convert to Free Base 2. Silica Gel Chromatography 3. Reform HCl Salt decision_purity->column_chrom Low (<90%) or Complex Mixture recrystallize Recrystallization decision_recryst Recrystallization Successful? recrystallize->decision_recryst check_color->recrystallize No charcoal Add Activated Charcoal During Recrystallization check_color->charcoal Yes charcoal->recrystallize decision_recryst->column_chrom No (Persistent Impurities) final_product Pure Product (Verify with MP, NMR, HPLC) decision_recryst->final_product Yes column_chrom->final_product

Caption: Decision tree for selecting a purification method.

References
  • ChemBK. (2024, April 9). 4-(Methylsulphonyl)benzylamine hydrochloride.
  • White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines.
  • Reddit. (2022, November 8). How to purify Benzylamine? : r/OrganicChemistry.
  • University of California, Los Angeles. Recrystallization - Single Solvent.
  • SIELC Technologies. Benzylamine.
  • Molekula Ltd. (16062914) this compound [98593-51-2].
  • ACS Publications. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • PubChem. This compound.
  • Shanghai shuji Biotechnology Co., Ltd. 4-Methanesulfonylbenzylamine hydrochloride, CAS:98593-51-2.
  • Molekula Ltd. (16062914) this compound [98593-51-2].
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization.
  • Professor Dave Explains. (2020, January 10). Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

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Overcoming solubility issues with 4-Methylsulfonylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Methylsulfonylbenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. Here, we delve into the chemical principles governing its solubility and provide practical, field-tested protocols to ensure successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Isn't it supposed to be water-soluble?

Yes, this compound is generally considered soluble in water.[1] However, the term "soluble" can be concentration-dependent. If you are preparing a highly concentrated stock solution, you may be exceeding its solubility limit at room temperature.

Troubleshooting Steps:

  • Check your concentration: Are you attempting to dissolve the compound at a concentration higher than its aqueous solubility limit? Try preparing a more dilute solution initially.

  • Gentle heating: Gently warming the solution to 30-40°C can help increase the rate of dissolution and the solubility limit. Avoid aggressive heating, which could potentially degrade the compound.

  • Sonication: Using a sonicator bath can provide mechanical agitation to break up solid particles and facilitate dissolution.

  • pH Adjustment: As a hydrochloride salt of a primary amine, the pH of the solution is a critical factor influencing solubility.[2][3] Ensure your water is neutral or slightly acidic. If you are using a buffered system, the pH of the buffer will significantly impact solubility.

Q2: My this compound solution is cloudy or has formed a precipitate after initial dissolution. What is happening?

This is a common observation and is often related to pH changes or exceeding the solubility limit upon cooling.

  • pH-Dependent Solubility: this compound is the salt of a weak base (4-Methylsulfonylbenzylamine) and a strong acid (hydrochloric acid). In acidic to neutral aqueous solutions, it exists in its protonated, more soluble ionic form.[2][3] If the pH of your solution becomes basic, the amine will be deprotonated to its free base form, which is significantly less soluble in water and will precipitate out.

  • Supersaturation and Crystallization: If you used heating to dissolve the compound, you might have created a supersaturated solution. Upon cooling to room temperature, the solubility decreases, and the excess compound crystallizes out of the solution.

Q3: What is the role of the sulfonyl group and the hydrochloride salt in the solubility of this compound?

The chemical structure of this compound contains two key features that influence its solubility:

  • The Sulfonyl Group (-SO2-): This is a polar, electron-withdrawing group.[4] The presence of the sulfonyl group generally increases the water solubility of organic compounds.[4][5][6] The oxygen atoms in the sulfonyl group can act as hydrogen bond acceptors, interacting favorably with water molecules.

  • The Amine Hydrochloride Salt: The primary amine group is basic. By forming a hydrochloride salt, the amine is protonated (forms an ammonium ion), which is an ionic species.[2][3] Ionic compounds generally have higher solubility in polar solvents like water compared to their neutral counterparts.

This dual contribution from the sulfonyl group and the hydrochloride salt form makes the compound amenable to dissolution in aqueous media under the right conditions.

Troubleshooting Guides

Guide 1: Preparing an Aqueous Stock Solution

This guide provides a step-by-step protocol for successfully preparing an aqueous stock solution of this compound.

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a portion of your desired aqueous solvent (e.g., deionized water, PBS) to the powder. Start with about 70-80% of the final volume.

  • Initial Dissolution: Vortex or stir the mixture vigorously.

  • Assisted Dissolution (if necessary):

    • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.

    • Gentle Warming: If sonication is not sufficient, warm the solution in a water bath at 30-40°C while stirring.

  • pH Check and Adjustment:

    • Measure the pH of the solution. For optimal solubility of the hydrochloride salt, the pH should be in the acidic to neutral range.

    • If your solution is basic, you can add a small amount of dilute HCl to lower the pH and re-dissolve any precipitate.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to reach the final desired volume.

  • Filtration: It is good practice to filter your stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or particulates.

  • Storage: Store the solution as recommended on the product datasheet. Generally, refrigerated storage at 2-8°C is advisable for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Guide 2: Working with Organic Solvents

While this compound has good aqueous solubility, some experimental protocols may require the use of organic solvents.

Solubility in Common Organic Solvents:

SolventExpected SolubilityRationale
DMSO SolubleA polar aprotic solvent that is effective at dissolving a wide range of organic compounds.
Ethanol/Methanol Sparingly Soluble to SolublePolar protic solvents that can dissolve the compound, though potentially to a lesser extent than water or DMSO.
Acetonitrile Sparingly SolubleA polar aprotic solvent, but generally less effective than DMSO for dissolving salts.
Dichloromethane (DCM) / Chloroform InsolubleNon-polar organic solvents are poor choices for dissolving ionic salts.

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of this compound.

  • Add the desired volume of anhydrous DMSO.

  • Vortex or sonicate until the compound is fully dissolved. Gentle warming can be applied if necessary.

  • Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize water absorption from the atmosphere.

Important Considerations for DMSO Stocks:

  • When diluting a DMSO stock into an aqueous buffer for your experiment, be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.

  • Rapidly adding a DMSO stock to an aqueous buffer can sometimes cause the compound to precipitate out. To avoid this, add the DMSO stock dropwise while vortexing the buffer, or perform a serial dilution.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

solubility_troubleshooting cluster_troubleshooting Troubleshooting Steps start Start: Dissolving 4-Methylsulfonylbenzylamine HCl check_solubility Is the compound fully dissolved? start->check_solubility success Success: Solution Ready for Use check_solubility->success Yes troubleshoot Initiate Troubleshooting check_solubility->troubleshoot No check_concentration Is the concentration too high? troubleshoot->check_concentration reduce_concentration Reduce concentration and try again. check_concentration->reduce_concentration Yes use_sonication Apply sonication. check_concentration->use_sonication No reduce_concentration->start gentle_heating Apply gentle heat (30-40°C). use_sonication->gentle_heating check_ph Check solution pH. gentle_heating->check_ph adjust_ph Is pH > 7? Adjust to slightly acidic. check_ph->adjust_ph adjust_ph->start Yes adjust_ph->success No, pH is optimal. Consider co-solvents or different solvent system.

Caption: A decision-making workflow for troubleshooting solubility.

Understanding pH-Dependent Solubility

The relationship between the pH of the solution and the form of the amine (protonated salt vs. neutral free base) is crucial for understanding its solubility.

ph_solubility cluster_ph Effect of pH on Solubility low_ph Low pH (Acidic) R-CH₂-NH₃⁺Cl⁻ Protonated Form High Water Solubility high_ph High pH (Basic) R-CH₂-NH₂ Free Base Form Low Water Solubility low_ph->high_ph Add Base (e.g., NaOH) high_ph->low_ph Add Acid (e.g., HCl)

Caption: The equilibrium between the soluble salt and insoluble free base.

References

  • Fiveable. (n.d.). Sulfonyl Group Definition.
  • ChemBK. (2024, April 9). 4-(Methylsulphonyl)benzylamine hydrochloride.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • PubChem. (n.d.). This compound.
  • Britannica. (2023, December 19). Organosulfur compound.
  • Molekula Ltd. (n.d.). This compound.
  • Perlovich, G. L., & Volkova, T. V. (2015). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Wang, L., et al. (2016). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current medicinal chemistry, 23(13), 1301–1332.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • Serajuddin, A. T., & Rosoff, M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Wang, L., Zhang, H. Y., & Tang, S. H. (2016). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 23(13), 1301–1332.
  • Sichuan Hengkang Development Co., Ltd. (n.d.). 4-Methanesulfonylbenzylamine hydrochloride.
  • Molekula Ltd. (n.d.). This compound.
  • Molekula Ltd. (n.d.). This compound.
  • Global Substance Registration System. (n.d.). This compound.
  • Gupta, V. D., & Parasrampuria, J. (1997). Stability of phenoxybenzamine hydrochloride in various vehicles. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 54(18), 2084–2086.
  • Roberts, D. E., & Wu, L. S. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of pharmaceutical sciences, 68(10), 1329–1330.

Sources

Technical Support Center: Stability of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylsulfonylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for handling this compound in various experimental settings. Given the limited published stability data specific to this compound, this resource synthesizes information on the known reactivity of its core functional groups—a primary benzylamine and an aromatic methyl sulfone—to offer a robust framework for its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key structural features that dictate its reactivity and stability:

  • Primary Benzylamine: The benzylamine moiety (a benzyl group attached to an NH2 group) is a primary amine.[1] The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. As a hydrochloride salt, the amine is protonated (NH3+), which significantly increases its stability by reducing its nucleophilicity. However, under basic conditions, it will be deprotonated to the free amine, which is more reactive.

  • Aromatic Methyl Sulfone: The methyl sulfonyl group (-SO2CH3) is a strongly electron-withdrawing group. Sulfones are generally considered to be highly stable and resistant to oxidation and thermal degradation.[2][3] Their stability makes them common in pharmaceuticals and advanced materials.[2]

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in aqueous solutions and improves its stability for storage by protecting the amine from oxidative and other degradation pathways.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a well-sealed container in a cool, dry place, protected from light and moisture.[4] The solid hydrochloride salt form is generally stable under ambient conditions.[5]

Q3: Is this compound sensitive to light?

Q4: In what types of solvents is this compound soluble and stable?

A4: As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents is likely to be limited. The stability in solution will depend on the pH and the nature of the solvent. In neutral or acidic aqueous solutions, the protonated amine is expected to be relatively stable. In basic solutions, the deprotonated, more reactive free amine is generated.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected side products are observed in my reaction.

  • Potential Cause 1: Reaction with Electrophiles. If your reaction mixture contains strong electrophiles, the deprotonated (free amine) form of 4-Methylsulfonylbenzylamine can act as a nucleophile, leading to N-alkylation or N-acylation.[1]

    • Troubleshooting: If N-functionalization is not desired, ensure the reaction is performed under acidic conditions where the amine remains protonated and non-nucleophilic. If the reaction requires a basic environment, consider using a protecting group for the amine.

  • Potential Cause 2: Oxidative Degradation. While the sulfone group is stable, the benzylamine moiety can be susceptible to oxidation, potentially leading to the formation of an imine or other oxidation byproducts. This is more likely if the free amine is present.

    • Troubleshooting: De-gas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid unnecessary exposure to oxidizing agents.

Issue 2: The compound appears to be degrading in my reaction medium over time.

  • Potential Cause: Hydrolysis or Solvolysis. Although the sulfone group is very stable, extreme pH and high temperatures could potentially lead to degradation. The primary concern would be the reactivity of the benzylamine.

    • Troubleshooting: To assess stability in your specific reaction medium, it is highly recommended to perform a forced degradation study. A general protocol is provided below. This will help you understand the compound's stability profile under your experimental conditions.

Issue 3: Poor solubility in the desired reaction solvent.

  • Potential Cause: As a salt, the compound's solubility is highest in polar solvents.

    • Troubleshooting: If a nonpolar solvent is required for your reaction, you may first need to neutralize the hydrochloride salt to the free amine, which will have better solubility in organic solvents like dichloromethane, chloroform, or ethyl acetate. This can be achieved by a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate), followed by drying of the organic phase. Note that the free amine is more reactive.

Experimental Protocol: Forced Degradation Study

To ensure the integrity of your experimental results, it is crucial to determine the stability of this compound under your specific reaction conditions. A forced degradation study can provide this vital information.[6][7]

Objective: To identify potential degradation products and establish the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a UV or PDA detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 water:methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60 °C).

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at room temperature and at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C).

    • Thermal Degradation (Solution): Heat the neutral hydrolysis solution at a higher temperature (e.g., 80 °C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For the solid-state thermal stress, dissolve a small amount in the initial solvent at each time point.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The goal is to separate the parent compound from any potential degradation products.[8]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control (time 0) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The extent of degradation can be quantified.

Data Presentation

Stress ConditionTemperatureTime (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HClRoom Temp24
0.1 M HCl60 °C24
0.1 M NaOHRoom Temp24
0.1 M NaOH60 °C24
Water60 °C24
3% H2O2Room Temp24
Solid State80 °C24

This table should be filled in with your experimental data.

Potential Degradation Pathways

Based on the known chemistry of benzylamines and sulfones, the following diagrams illustrate potential (though not confirmed for this specific molecule) degradation pathways under stress conditions.

G cluster_amine Benzylamine Moiety Reactions A 4-Methylsulfonylbenzylamine (Free Base) B N-Alkylated/Acylated Product A->B Electrophile (R-X) C Imine Intermediate A->C Oxidation D 4-Methylsulfonylbenzaldehyde C->D Hydrolysis

Caption: Potential reactions of the benzylamine functional group.

G cluster_sulfone Sulfone Moiety Stability E 4-Methylsulfonylbenzylamine hydrochloride F Generally Stable under most reaction conditions E->F High thermal and oxidative stability

Caption: General stability of the sulfone functional group.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Growing Importance of Sulfones in Modern Chemical Synthesis. [Link]
  • Fiveable. Sulfone Definition - Organic Chemistry Key Term. [Link]
  • ResearchGate. (2025). The Chemistry of Acetylenic and Allenic Sulfones. [Link]
  • ResearchGate. Selected syntheses and reactions of sulfones. [Link]
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
  • Wikipedia. Sulfone. [Link]
  • Wikipedia. Benzylamine. [Link]
  • Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III)
  • MedCrave online. (2016).
  • IVT Network. (2010).
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Beilstein Journal of Organic Chemistry. (2024). Reactivity of hypervalent iodine(III)
  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]
  • ResearchGate. Bioactive compounds containing benzylamines. [Link]
  • PubChem. This compound. [Link]
  • Molekula Ltd. This compound. [Link]
  • ChemBK. 4-(Methylsulphonyl)benzylamine hydrochloride. [Link]
  • NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs. [Link]
  • Molekula Ltd. (16062914) this compound [98593-51-2]. [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-Methylsulfonylbenzylamine hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to ensure successful synthesis and purification of this key intermediate. Our focus is on anticipating and resolving common experimental challenges, thereby enhancing reaction efficiency, yield, and purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, primarily from the reduction of 4-(methylsulfonyl)benzonitrile.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of 4-(methylsulfonyl)benzonitrile to the desired amine. What are the likely causes and how can I improve it?

A: Low conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or the choice of reducing agent.

  • Catalyst Inactivity (Catalytic Hydrogenation):

    • Cause: The catalyst (e.g., Raney Nickel, Pd/C) may be old, improperly stored, or poisoned. The sulfonyl group itself is generally stable to catalytic hydrogenation, but impurities in the starting material could be the culprit.

    • Solution:

      • Use a fresh batch of catalyst.

      • Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (like Raney Nickel).[1]

      • Increase the catalyst loading incrementally.

      • Consider pretreating the starting material with activated carbon to remove potential catalyst poisons.

  • Insufficient Reducing Agent (Borane Reduction):

    • Cause: Borane complexes (e.g., BH₃-THF, BH₃-SMe₂) can decompose upon storage or exposure to moisture. The stoichiometry might also be insufficient.

    • Solution:

      • Titrate the borane solution to determine its exact concentration before use.

      • Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents).

      • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Reaction Conditions:

    • Cause: Temperature and pressure can significantly influence the reaction rate. For catalytic hydrogenation, insufficient hydrogen pressure will lead to poor conversion. For borane reductions, the temperature might be too low for the reaction to proceed at a reasonable rate.

    • Solution:

      • Catalytic Hydrogenation: Increase the hydrogen pressure (typically 50-100 psi, but consult your equipment's safety limits). The reaction may also require gentle heating.

      • Borane Reduction: The reaction with borane-THF is often carried out at temperatures between 45°C and 50°C, and then allowed to cool to room temperature.[2]

Problem 2: Formation of Significant Byproducts (Low Selectivity)

Q: My reaction is producing a mixture of products, including what I suspect are secondary and tertiary amines. How can I improve the selectivity for the primary amine?

A: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a classic side reaction in nitrile reductions. This occurs when the initially formed primary amine attacks the imine intermediate.[3]

  • Strategies to Enhance Primary Amine Selectivity:

    • Ammonia Addition (Catalytic Hydrogenation): The addition of ammonia (or ammonium hydroxide) to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the imine-amine condensation.[3]

    • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are often used for catalytic hydrogenation.

    • Catalyst Choice: Certain catalysts are known to be more selective for primary amine formation.

    • Borane Reductions: Borane-based reductions are generally highly selective for the formation of primary amines from nitriles and are less prone to over-alkylation. A patent for the reduction of a nitrile in the presence of a sulfone group specifically highlights the use of borane for its selectivity.[2]

Problem 3: Difficult Purification and Isolation of the Hydrochloride Salt

Q: I am struggling to obtain a pure, crystalline solid of this compound. The product is oily or difficult to handle. What purification strategies do you recommend?

A: The hydrochloride salt of an amine can sometimes be hygroscopic or form an oil if impurities are present.

  • Work-up Procedure:

    • Quenching: After the reduction is complete, the work-up is crucial. For borane reductions, the reaction is typically quenched by the slow addition of methanol, followed by acidification with HCl to form the hydrochloride salt. For catalytic hydrogenation, the catalyst is first filtered off.

    • Extraction: A standard acid-base workup can be effective. After quenching, make the solution basic to extract the free amine into an organic solvent. Then, wash the organic layer, dry it, and bubble dry HCl gas through the solution (or add a solution of HCl in an anhydrous solvent like ether or isopropanol) to precipitate the hydrochloride salt.

  • Recrystallization:

    • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system.[4] For amine hydrochlorides, common solvents for recrystallization include ethanol, isopropanol, or a mixture of an alcohol and a non-polar solvent like diethyl ether or hexanes.

    • Procedure:

      • Dissolve the crude hydrochloride salt in a minimal amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and direct route is the reduction of 4-(methylsulfonyl)benzonitrile. This can be achieved through various methods, with catalytic hydrogenation and borane reduction being the most prevalent.

Q2: Which reduction method is generally preferred for this synthesis?

For high selectivity and good functional group tolerance, especially for the sulfone group, reduction with a borane complex like borane-tetrahydrofuran (BH₃-THF) is highly recommended.[2][5] Catalytic hydrogenation using Raney Nickel or Palladium on carbon is also a viable and often more cost-effective option for large-scale synthesis, though it may require more optimization to minimize side products.[3]

Q3: Is the methylsulfonyl group stable under the typical reduction conditions?

Yes, the methylsulfonyl group is generally robust and stable under the conditions used for nitrile reduction, including catalytic hydrogenation and treatment with borane reagents.[5]

Q4: How should I store this compound?

It should be stored in a tightly sealed container in a cool, dry place. As a hydrochloride salt, it can be hygroscopic.

Q5: What are the main safety precautions when working with the reagents for this synthesis?

  • Raney Nickel: Can be pyrophoric and should be handled as a slurry in water or ethanol. Never allow it to dry in the air.[1]

  • Borane Reagents: Are flammable and react violently with water. They should be handled under an inert atmosphere. Borane-dimethylsulfide has a strong, unpleasant odor and should be used in a well-ventilated fume hood.[3]

  • Hydrogen Gas: Is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources.

Optimized Experimental Protocols

Protocol 1: Borane Reduction of 4-(methylsulfonyl)benzonitrile

This protocol is recommended for high selectivity and is based on methods known to be effective for reducing nitriles in the presence of sulfone groups.[2][5]

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-(methylsulfonyl)benzonitrile (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF, ~1.1-1.5 eq) dropwise via a syringe or an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 45-50°C. Stir at this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. After the initial heating period, the reaction can be stirred at room temperature until completion.

  • Quenching: Cool the reaction mixture to 0°C and slowly add methanol to quench the excess borane. Stir for 30 minutes.

  • Formation of Hydrochloride Salt: Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until the solution is acidic. A white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol is a cost-effective alternative, with added measures to improve selectivity.

  • Reaction Setup: To a hydrogenation vessel, add 4-(methylsulfonyl)benzonitrile (1.0 eq), a suitable solvent (e.g., ethanol), and a catalytic amount of Raney Nickel (as a slurry in water or ethanol, typically 5-10% by weight). To suppress side reactions, add ammonium hydroxide (e.g., 1-2 equivalents).[3]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst on the filter paper to dry completely as it can be pyrophoric.

  • Isolation: To the filtrate, add a solution of HCl in an anhydrous solvent to precipitate the hydrochloride salt.

  • Purification: Collect the solid by filtration, wash with a cold solvent, and dry. Recrystallize if necessary.

Data Presentation

ParameterBorane ReductionCatalytic Hydrogenation
Reducing Agent BH₃-THF complexH₂ gas
Catalyst NoneRaney Nickel or Pd/C
Temperature 0°C to 50°CRoom Temperature to 50°C
Pressure Atmospheric50-100 psi
Selectivity Generally higherCan be lower, improved with NH₄OH
Work-up Quenching with MeOHFiltration of catalyst
Safety Flammable, water-reactiveFlammable gas, pyrophoric catalyst

Visualization of Experimental Workflow

Synthesis_Workflow cluster_reduction Reduction of 4-(methylsulfonyl)benzonitrile cluster_borane Borane Reduction cluster_catalytic Catalytic Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification start 4-(methylsulfonyl)benzonitrile in Solvent borane_add Add BH3-THF at 0°C start->borane_add cat_add Add Raney Ni & NH4OH start->cat_add borane_react Heat to 45-50°C, then RT borane_add->borane_react quench Quench (Borane) / Filter (Catalytic) borane_react->quench cat_react Pressurize with H2 cat_add->cat_react cat_react->quench hcl_add Add Anhydrous HCl quench->hcl_add filter_wash Filter and Wash Solid hcl_add->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallization dry->recrystallize final_product Pure 4-Methylsulfonylbenzylamine HCl recrystallize->final_product

Caption: A generalized workflow for the synthesis of this compound.

References

  • Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • This compound. PubChem. [Link]
  • Raney nickel. Wikipedia. [Link]
  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 4-Methylsulfonylbenzylamine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylsulfonylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this versatile chemical intermediate. My approach is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and best practices?

A1: This is a frequent first hurdle. As a hydrochloride salt, the compound's solubility profile is significantly different from its free-base form. The protonated amine group makes it more polar and thus more soluble in polar, protic solvents.

  • Primary Recommendation: Start with deionized water. This compound is generally soluble in water[1]. For biological assays, consider preparing a concentrated aqueous stock solution, which can then be diluted into your buffer or media.

  • Organic Solvents: If an organic solvent is required, polar solvents like methanol or ethanol are good starting points. For less polar systems, Dimethyl Sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions that can be diluted into a final assay, though be mindful of final DMSO concentration to avoid solvent-induced artifacts in biological systems[2].

  • Causality: The hydrochloride salt exists as an ion pair ([R-CH₂NH₃]⁺Cl⁻). Polar protic solvents can effectively solvate these ions, overcoming the crystal lattice energy and facilitating dissolution. In contrast, non-polar aprotic solvents (e.g., hexane, toluene) are poor choices as they cannot stabilize the charged species.

Pro-Tip: If you observe insolubility or precipitation in a buffered solution, check the pH. If the buffer pH is significantly basic, it may deprotonate the amine, converting the soluble salt back into the less soluble free base.

Q2: My compound appears clumpy and gives inconsistent weights. What are the proper storage and handling procedures?

A2: This observation strongly suggests the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[3]. This can lead to inaccurate weighing and potentially promote degradation over time.

  • Storage: Always store this compound in a tightly sealed container inside a desiccator with a fresh desiccant (e.g., silica gel, Drierite™). For long-term storage, consider placing the container in a sealed bag with an additional desiccant pouch and storing it at room temperature in a dry, well-ventilated area[1][4].

  • Handling: When weighing the compound, do so quickly and in an environment with low humidity if possible. Avoid leaving the container open to the atmosphere for extended periods. If you need to handle the compound frequently, consider aliquoting it into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to air and moisture.

Synthesis & Purification Troubleshooting

Q3: I'm attempting to synthesize the hydrochloride salt from the free base, but I'm getting an oil or a sticky solid instead of a crystalline precipitate. What's going wrong?

A3: This is a classic challenge in amine salt formation and typically points to one of three culprits: the presence of water, the choice of solvent, or impurities. A successful crystallization requires creating a supersaturated solution from which the salt can precipitate in an ordered crystal lattice.

  • Anhydrous Conditions are Critical: The presence of even trace amounts of water can increase the solubility of the hydrochloride salt, preventing it from crashing out of the organic solvent and leading to the formation of an oil or "goo"[5][6]. Always use anhydrous solvents and an anhydrous source of HCl. Aqueous HCl is often a poor choice for this reason, as it introduces water and can lead to lower yields[6].

  • Solvent System Selection: The ideal system consists of a "solvent" in which the free base is soluble but the hydrochloride salt is not, and an "anti-solvent" to induce precipitation.

    • Dissolve the purified free base in a minimal amount of a solvent like anhydrous ethyl acetate, methanol, or isopropanol.

    • Add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) dropwise while stirring.

    • If no precipitate forms, slowly add an anti-solvent like diethyl ether or hexane until turbidity is observed, then allow it to crystallize, often at a reduced temperature (0-4 °C).

  • Purity of the Free Base: Ensure the starting free base is highly pure. Impurities can interfere with crystal lattice formation, a phenomenon known as "crystal poisoning," leading to poor crystallization or oiling out[7]. Purify the free base by column chromatography or recrystallization before attempting salt formation.

Below is a logical workflow to troubleshoot this specific issue.

G start Start: Oily or No Precipitate During HCl Salt Formation check_water Is the system strictly anhydrous? start->check_water add_water Action: Use anhydrous solvents and anhydrous HCl source (e.g., HCl in ether/dioxane). check_water->add_water No check_solvent Is the salt insoluble in the chosen solvent? check_water->check_solvent Yes add_water->check_solvent change_solvent Action: Change solvent system. Try dissolving free base in minimal MeOH or EtOAc, then add HCl. check_solvent->change_solvent No check_purity Is the starting free base pure? check_solvent->check_purity Yes change_solvent->check_purity purify_base Action: Purify the free base (e.g., column chromatography) before salt formation. check_purity->purify_base No add_antisolvent Action: Add an anti-solvent (e.g., ether, hexane) dropwise to induce precipitation. check_purity->add_antisolvent Yes purify_base->add_antisolvent success Result: Crystalline Solid Precipitates add_antisolvent->success

Caption: Troubleshooting flowchart for hydrochloride salt crystallization.
Q4: My final product purity is low after synthesis and salt formation. What is a reliable purification protocol?

A4: Achieving high purity requires a multi-step approach focusing on purifying the free base first, followed by careful salt formation and isolation. Purifying the hydrochloride salt directly via column chromatography can be challenging due to its high polarity and potential for streaking on silica gel.

This protocol assumes you have a crude reaction mixture containing 4-Methylsulfonylbenzylamine free base.

Part 1: Free Base Purification (Column Chromatography)

  • Neutralize: If your crude product is in an acidic solution, carefully neutralize it with a base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Prepare Slurry: Concentrate the organic extracts in vacuo. Adsorb the crude oil/solid onto a small amount of silica gel.

  • Column Setup: Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

  • Elution: Load the silica slurry onto the column. Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate, and finally to ethyl acetate/methanol. The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure free base. Combine the pure fractions and concentrate in vacuo to yield the purified 4-Methylsulfonylbenzylamine free base.

Part 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base (1 equivalent) in a minimal amount of anhydrous ethyl acetate.

  • Acidification: While stirring, add a solution of 4M HCl in dioxane (1.1 equivalents) dropwise. A white precipitate should begin to form.

  • Crystallization & Isolation: Continue stirring for 30 minutes at room temperature. If precipitation is slow, add anhydrous diethyl ether to aid precipitation. Cool the flask to 0 °C for another 30 minutes to maximize crystal formation.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent or impurities.

  • Drying: Dry the purified this compound solid under high vacuum to remove all traces of solvent.

G cluster_0 Free Base Purification cluster_1 Salt Formation & Isolation crude Crude Free Base adsorb Adsorb onto Silica crude->adsorb column Silica Gel Column Chromatography adsorb->column pure_base Pure Free Base (Oil or Solid) column->pure_base dissolve Dissolve in Anhydrous EtOAc pure_base->dissolve acidify Add Anhydrous HCl in Dioxane dissolve->acidify precipitate Precipitation/ Crystallization acidify->precipitate filtrate Vacuum Filtration & Wash with Ether precipitate->filtrate dry Dry Under Vacuum filtrate->dry final_product Pure Crystalline HCl Salt dry->final_product

Caption: Generalized workflow for purification and salt formation.

Analytical & Application-Specific Issues

Q5: I'm performing stability studies and see degradation. What are the likely degradation pathways and how can I monitor them?

A5: While this compound is generally stable under recommended storage conditions, degradation can occur under stress conditions (e.g., high heat, humidity, light, or extreme pH) as per ICH guidelines[8].

  • Potential Degradation: Benzylamines can be susceptible to oxidation, especially in the presence of light or trace metals[9]. The amine functional group could also react with excipients or other components in a formulation.

  • Monitoring: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring degradation.

    • Methodology: A reverse-phase C18 column is typically effective. The mobile phase often consists of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection is suitable due to the aromatic ring. A photodiode array (PDA) detector is highly recommended as it can help identify new peaks by their UV spectra, indicating the formation of degradants.

    • Validation: To confirm the method is "stability-indicating," you must perform forced degradation studies. Expose the compound to acid, base, peroxide, heat, and light. The method is valid if you can resolve the main compound peak from all degradant peaks.

Q6: I'm using this compound as an intermediate in a multi-step synthesis. What common pitfalls should I be aware of?

A6: When using this compound as a nucleophile in subsequent reactions (e.g., amide bond formation, alkylation), the primary pitfall is the need to convert it back to the free base.

  • Deprotonation is Required: The hydrochloride salt is not nucleophilic because the amine's lone pair of electrons is tied up by a proton. You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) to the reaction mixture to liberate the free amine in situ.

  • Stoichiometry: If your reaction generates an acidic byproduct (like HCl in an acylation with an acyl chloride), you will need an additional equivalent of base to neutralize it. A common practice is to use 2.0-2.5 equivalents of base in such reactions.

  • Side Reactions: The sulfone group is generally robust and non-reactive under most standard coupling and alkylation conditions. However, always check for compatibility with any highly reactive or harsh reagents you plan to use.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂SPubChem[10]
Molecular Weight 221.71 g/mol PubChem[10]
Appearance White to off-white solid/powderChemBK[1], Sigma-Aldrich[11]
Melting Point 272-274 °CChemBK[1]
Solubility Soluble in waterChemBK[1]
Storage Condition Inert atmosphere, Room TemperatureChemBK[1], Molekula Ltd[12]

References

  • ChemBK. (2024). 4-(Methylsulphonyl)benzylamine hydrochloride.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry.
  • Global Substance Registration System. (n.d.). This compound.
  • Molekula Ltd. (n.d.). This compound.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 4-(4-Methylphenoxy)benzylamine hydrochloride.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Molekula Ltd. (n.d.). This compound (16062914 | 98593-51-2).
  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?.
  • ACS Publications. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • National Institutes of Health (NIH). (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • PubMed. (2004). Aqueous Solubility Study of Salts of Benzylamine Derivatives and P-Substituted Benzoic Acid Derivatives Using X-ray Crystallographic Analysis.
  • Molekula Ltd. (n.d.). This compound (16062914 | 98593-51-2).
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.

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Technical Support Center: 4-Methylsulfonylbenzylamine Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 4-Methylsulfonylbenzylamine hydrochloride (MSBA). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to understand its stability profile. As a molecule containing a primary amine, a benzyl group, and an aromatic sulfone, MSBA presents several potential degradation pathways that must be thoroughly investigated to ensure product quality, safety, and efficacy.

This guide is structured as a dynamic resource, moving from theoretical degradation pathways to practical, hands-on advice for designing and troubleshooting forced degradation studies. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Part 1: Theoretical Degradation Pathways

Understanding the functional groups within this compound is key to predicting its degradation. The primary sites of instability are the benzylamine moiety and the aryl-sulfonyl bond.

  • Benzylamine Moiety: The benzylic carbon and the primary amine are susceptible to oxidation and reactions with aldehydes or ketones.

  • Aryl-Sulfonyl Bond: The C-S bond in the aryl sulfone can be susceptible to cleavage under harsh hydrolytic conditions.

Below are the postulated degradation pathways under standard forced degradation conditions as recommended by ICH guidelines.[1][2][3]

Hydrolytic Degradation

Hydrolysis involves the reaction of the drug substance with water. Studies are typically conducted under acidic, basic, and neutral conditions.[4]

  • Acidic Conditions: The primary amine is protonated and generally stable. However, at elevated temperatures, cleavage of the C-S bond of the methylsulfonyl group could potentially occur, leading to 4-(aminomethyl)benzenesulfonic acid. Sulfonylurea herbicides, for instance, are known to undergo cleavage of the sulfonyl bridge under acidic conditions.[5][6]

  • Basic Conditions: The free base form of the amine is more susceptible to oxidation. While direct hydrolysis is less likely, the conditions can facilitate other reactions. Some substituted pyrimidinamines have been observed to form under basic hydrolysis of related sulfonylurea compounds.[5]

  • Neutral Conditions: Degradation is generally expected to be slower than under acidic or basic conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for benzylamines. The use of an oxidizing agent like hydrogen peroxide (H₂O₂) is standard.[7][8]

  • Mechanism: The reaction likely proceeds via a hydride transfer from the benzylic carbon to the oxidizing agent, forming an iminium ion intermediate.[7][8] This intermediate is then hydrolyzed to yield 4-methylsulfonylbenzaldehyde and ammonia.[7][9] Further oxidation of the aldehyde could potentially lead to 4-methylsulfonylbenzoic acid .

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation.

  • Mechanism: Photodegradation can proceed via a free-radical mechanism. For benzylamines, this can also lead to the formation of the corresponding aldehyde and ammonia.[10] The aromatic ring and sulfonyl group may also be involved in absorbing light energy, potentially leading to more complex degradation products.

Thermal Degradation

High temperatures are used to accelerate degradation.

  • Mechanism: As an amine hydrochloride salt, thermal stress in the solid state might lead to dehydrochlorination. In solution, high temperatures will accelerate both hydrolytic and oxidative pathways. While thermal breakdown of the amine itself requires very high temperatures (often above 260°F or 127°C), these conditions can significantly speed up reactions with other species present, like dissolved oxygen or water.[11][12][13][14]

Visualizing the Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Stress (Acid/Heat) cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_photolytic Photolytic Stress (UV/Vis) MSBA 4-Methylsulfonylbenzylamine (C8H11NO2S) DP1 4-(Aminomethyl)benzenesulfonic acid (Potential C-S Cleavage) MSBA->DP1 H+/H2O DP2 Iminium Ion Intermediate MSBA->DP2 [O] DP5 Radical Intermediates MSBA->DP5 DP3 4-Methylsulfonylbenzaldehyde (Primary Degradant) DP2->DP3 H2O DP4 4-Methylsulfonylbenzoic Acid (Secondary Degradant) DP3->DP4 [O] DP5->DP3

Caption: Postulated degradation pathways for 4-Methylsulfonylbenzylamine HCl.

Part 2: Troubleshooting Guide for Forced Degradation Studies

This section is formatted in a question-and-answer style to directly address common issues encountered during the forced degradation of MSBA.

Q1: I am not seeing any degradation under my initial stress conditions. What should I do?

A1: This is a common starting point. It indicates the compound is relatively stable. The key is to incrementally increase the stress severity.

  • Causality: Degradation reactions require a certain activation energy. Your initial conditions may be too mild to overcome this barrier within the experimental timeframe.

  • Troubleshooting Steps:

    • For Hydrolysis: If using 0.1 M HCl or 0.1 M NaOH at room temperature shows no effect, increase the temperature. Refluxing the solution at 60-80°C for several hours is a standard next step.[4][15] If still no degradation is observed, you can consider increasing the acid/base concentration to 1 M.

    • For Oxidation: If 3% H₂O₂ at room temperature is ineffective, gently heat the solution to 40-50°C. Be cautious, as the reaction can become vigorous.

    • For Thermal: If heating a solution at 60°C shows no degradation, increase the temperature in 10°C increments. For solid-state thermal stress, ensure the temperature is well below the melting point to avoid phase changes.

    • Justification: The goal of forced degradation is to achieve 5-20% degradation.[16] It is not necessary to degrade the compound completely. If no degradation is seen after reasonably harsh conditions (e.g., refluxing in 1 M HCl for 24 hours), you can report the compound as stable under those conditions.[17]

Q2: My mass balance is below 90%. Where could the missing mass have gone?

A2: Achieving good mass balance is critical for validating a stability-indicating method. A result below 95% warrants investigation.[18]

  • Causality: Low mass balance suggests that not all degradation products are being detected or accurately quantified.[19][20]

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: The primary amine can degrade to ammonia, and other small fragments may not have a chromophore. These will be invisible to a UV detector. LC-MS or a Charged Aerosol Detector (CAD) can help identify such species.

    • Check for Volatile Degradants: Benzaldehyde, a potential degradation product, can be volatile. Ensure samples are handled in sealed vials.

    • Assess Chromatographic Behavior: Some degradants may be highly polar and elute in the solvent front, or they may be non-polar and irreversibly retained on the column.

      • Action: Modify your HPLC gradient. Start with a very low organic phase (e.g., 2-5%) and extend the gradient to a high organic phase (e.g., 95-100%), followed by a long hold, to ensure all components are eluted.[18]

    • Review Response Factors: Quantifying degradants using the parent compound's response factor can be inaccurate if their molar absorptivities are different.[19] While challenging without isolating the degradant, this is a known source of error. The primary goal is to demonstrate that the peaks are detected and separated.

Q3: I see a new peak in my chromatogram, but I can't identify it. How do I proceed?

A3: Structural elucidation of unknown degradation products is a core part of this work.

  • Causality: Forced degradation is designed to generate these unknown peaks to prove your method's specificity.

  • Troubleshooting Steps:

    • LC-MS/MS is Key: The most powerful tool is Liquid Chromatography-Mass Spectrometry. Obtain the mass-to-charge ratio (m/z) of the unknown peak. A high-resolution mass spectrometer (like Q-TOF or Orbitrap) can provide an accurate mass, allowing you to predict the elemental composition.

    • Fragmentation Analysis: Perform MS/MS on the unknown peak. The fragmentation pattern provides clues about its structure. For example, if you see a loss corresponding to SO₂CH₃, it suggests a modification elsewhere on the molecule.

    • Compare with Predicted Pathways: Does the mass of the unknown correspond to any of the predicted degradants (e.g., 4-methylsulfonylbenzaldehyde or 4-methylsulfonylbenzoic acid)? This is your first hypothesis.

    • Isolate and Characterize: For major degradants, preparative HPLC can be used to isolate the compound for structural analysis by Nuclear Magnetic Resonance (NMR), which provides definitive structural information.

Q4: My peaks are tailing badly, especially the parent amine. How can I improve peak shape?

A4: Peak tailing for amines is a classic chromatographic challenge due to their interaction with residual silanols on the silica-based column packing.

  • Causality: The basic amine interacts strongly with acidic silanol groups on the stationary phase, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5). This protonates the amine (pKa ~9-10) and also suppresses the ionization of silanols (pKa ~3.5-4.5), minimizing secondary interactions. Use a buffer like phosphate or formate.

    • Use a Low-Bleed "MS-friendly" Buffer: Ammonium formate or ammonium acetate are excellent choices, especially if using LC-MS.

    • Add a Competing Base: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase (e.g., 0.1%). However, TEA is not MS-friendly and can suppress ionization.

    • Choose the Right Column: Modern columns with high-purity silica and end-capping (e.g., C18 columns designed for polar compounds or those with a polar-embedded group) are specifically designed to reduce this effect.[21]

Part 3: Frequently Asked Questions (FAQs)

  • What is the ideal solvent for preparing stock solutions of MSBA for stability studies?

    • A 50:50 mixture of acetonitrile and water is a good starting point. This combination can typically solubilize the compound and is compatible with reverse-phase HPLC. Avoid methanol in early hydrolytic studies as it can potentially participate in reactions.[18]

  • How much degradation should I aim for in my forced degradation studies?

    • The generally accepted range is 5-20% degradation.[16] This is sufficient to produce the primary degradation products and validate the analytical method without generating secondary or tertiary degradants that may not be relevant to real-time stability.[17]

  • Do I need to perform forced degradation on the drug product as well as the drug substance?

    • Yes. Excipients in the drug product can interact with the drug substance and create different degradation pathways. For example, reducing sugars like lactose can react with the primary amine via the Maillard reaction. Therefore, the drug product must be stressed to identify these potential interactions.[15]

  • What are the key validation parameters for a stability-indicating HPLC method according to ICH guidelines?

    • The key parameters are specificity , accuracy, precision, linearity, range, quantitation limit, and robustness. For a stability-indicating method, specificity is the most critical parameter. You must prove that your method can separate the main component from its degradation products and any impurities. This is demonstrated using the samples from your forced degradation study.[1][2][3][22]

Part 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general steps for subjecting this compound to various stress conditions. Prepare a stock solution of MSBA at approximately 1 mg/mL in 50:50 acetonitrile:water.

Stress ConditionProcedureAnalysis
Acid Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 1 M HCl. 2. Heat at 80°C for 8 hours. 3. Cool to room temperature. 4. Neutralize with 1 M NaOH. 5. Dilute with mobile phase to a target concentration of 0.1 mg/mL.Analyze by HPLC-UV. Compare to an unstressed control prepared at the same concentration.
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 1 M NaOH. 2. Heat at 80°C for 8 hours. 3. Cool to room temperature. 4. Neutralize with 1 M HCl. 5. Dilute with mobile phase to 0.1 mg/mL.Analyze by HPLC-UV. Compare to control.
Oxidation 1. Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. 2. Keep at room temperature for 24 hours. 3. Dilute with mobile phase to 0.1 mg/mL.Analyze by HPLC-UV. Compare to control.
Thermal (Solution) 1. Dilute stock solution to 0.1 mg/mL with 50:50 ACN:H₂O. 2. Heat at 80°C for 48 hours. 3. Cool to room temperature.Analyze by HPLC-UV. Compare to control stored at 4°C.
Photolytic (Solid) 1. Spread a thin layer of solid MSBA in a petri dish. 2. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4] 3. Prepare a 0.1 mg/mL solution.Analyze by HPLC-UV. Compare to a control sample protected from light.
Protocol 2: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing a robust analytical method.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (high purity, end-capped)Provides good retention for the moderately polar parent compound and separates non-polar degradants. High purity silica minimizes peak tailing.
Mobile Phase A 0.1% Formic Acid in Water (or 20 mM Ammonium Formate, pH 3.0)Low pH protonates the amine, improving peak shape. Formate buffer is volatile and MS-compatible.
Mobile Phase B AcetonitrileGood organic solvent for reversed-phase, provides different selectivity than methanol.
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutesA wide gradient ensures elution of both polar degradants (early) and any potential non-polar impurities (late).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV Diode Array Detector (DAD) at 225 nmAllows for peak purity analysis and detection of the aromatic ring.
Injection Vol. 10 µLStandard volume, can be adjusted based on sensitivity.
Workflow for Method Validation

The following diagram outlines the logical flow for developing and validating a stability-indicating method for MSBA.

G A Initial Method Development (Protocol 2) C Analyze Stressed Samples with Initial Method A->C B Forced Degradation Study (Protocol 1) B->C D Peak Resolution & Shape Check C->D E Optimize Method (Gradient, pH, Column) D->E Not OK F Final Method Achieved D->F OK E->C Re-analyze G Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness F->G

Caption: Workflow for stability-indicating method development and validation.

References

  • Chemist Ai. What is the mechanism of benzylamine oxidation by flavins?.
  • Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.
  • How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1).
  • Method Development & Validation (Stability-Indicating).
  • Boschin G, D'Agostina A, Antonioni C, Locati D, Arnoldi A. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. 2007.
  • ResearchGate. Proposed mechanism for benzylamine aerobic oxidation reaction pathways... | Download Scientific Diagram.
  • Biotech Spain. Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. 2025.
  • Mitch WA, et al. Degradation of benzylamines during chlorination and chloramination. RSC Publishing. 2021.
  • PubChem. This compound.
  • ACS Omega. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. 2016.
  • HMR Labs. ICH Stability Testing and appropriate validation of analytical procedures. 2024.
  • ACS Publications. I2-Catalyzed Oxidative Amidation of Benzylamines and Benzyl Cyanides under Mild Conditions. 2017.
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  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. 2005.
  • Pharmaceutical Technology. Reconciling Mass Balance in Forced Degradation Studies.
  • PSC Biotech. ICH Q14- Analytical Procedure Development. 2024.
  • Veeprho. Analytical Method Development – Forced Degradation Study. 2020.
  • ResearchGate. Degradation of benzylamines during chlorination and chloramination | Request PDF.
  • Chromatography Forum. Forced Degredation Accepance Criteria. 2018.
  • ResearchGate. Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. 2024.
  • ResolveMass Laboratories Inc. The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. 2025.
  • PubMed. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. 2007.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
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  • Brandeis ScholarWorks. Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. 2019.
  • PubMed. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. 2003.
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Handling and storage best practices for 4-Methylsulfonylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the handling, storage, and use of 4-Methylsulfonylbenzylamine hydrochloride, addressing common challenges and questions encountered during experimental work.

Introduction to this compound

This compound (CAS No: 98593-51-2) is a primary amine hydrochloride salt.[1] Structurally, it features a benzylamine core with a methylsulfonyl group at the para position of the benzene ring. This methylsulfonyl group, being strongly electron-withdrawing and stable, significantly influences the molecule's chemical properties, including its acidity, reactivity, and stability.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.

Below is a summary of its key chemical and physical properties:

PropertyValueSource(s)
Molecular Formula C₈H₁₂ClNO₂SPubChem[1]
Molecular Weight 221.71 g/mol PubChem[1]
Appearance White to off-white solid/crystalline powderChemBK[4]
Melting Point Approximately 130-134 °CChemBK[4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Storage and Stability

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[4] Room temperature is generally acceptable for storage.[5][6] Due to its hygroscopic nature, it is crucial to minimize exposure to atmospheric moisture to prevent clumping and potential degradation.

Q2: How stable is this compound in solution?

Q3: Is this compound sensitive to light or air?

A3: While the methylsulfonyl group imparts oxidative stability, it is good laboratory practice to store the compound, both in solid form and in solution, protected from light to minimize the risk of photolytic degradation.[9] The hydrochloride salt form is generally less susceptible to air oxidation than the free base.

Solubility and Solution Preparation

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water and some organic solvents.[4] Based on data for the analogous compound benzylamine hydrochloride, it is also expected to be soluble in polar organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[7] For preparing stock solutions, DMSO is a common choice.[8]

Q5: I am having trouble dissolving the compound for my reaction. What can I do?

A5: If you encounter solubility issues, gentle warming of the solution to approximately 37°C and sonication can aid in dissolution.[7][8] For reactions in non-polar organic solvents where the hydrochloride salt has poor solubility, you may need to convert it to the free base. This can be achieved by partitioning the salt between an organic solvent (like ethyl acetate or dichloromethane) and a mild aqueous base (e.g., sodium bicarbonate solution), followed by separation and drying of the organic layer.

Chemical Properties and Reactivity

Q6: What is the expected pKa of the ammonium group in this molecule?

Q7: What are the main reactive sites of this molecule?

A7: The primary reactive site is the primary amine group, which can act as a nucleophile in various reactions, such as acylation, alkylation, and reductive amination. The presence of the hydrochloride salt means the amine is protonated; therefore, a base is typically required to deprotonate it to the free amine for it to act as a nucleophile.

Troubleshooting Guide

This section provides solutions to common problems that may be encountered during experiments with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent reaction yields or product purity Degradation of starting material: The compound may have absorbed moisture, leading to degradation.- Ensure the compound has been stored under dry conditions. - If hygroscopicity is suspected, dry the compound under vacuum before use.
Impure starting material: The presence of impurities can interfere with the reaction.- Consider recrystallizing the material to improve its purity. A general protocol for recrystallizing amine hydrochlorides is provided below.
Low or no reactivity in a nucleophilic substitution reaction Amine is protonated: As a hydrochloride salt, the amine is in its non-nucleophilic ammonium form.- Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to generate the free amine in situ. The choice of base and solvent is critical and should be optimized for your specific reaction.
Difficulty in purifying the final product Residual starting material or byproducts: The polarity of the product may be similar to that of the starting material or byproducts.- If your product is a free amine, an acid wash during workup can remove unreacted starting material. - Consider converting your product to its hydrochloride salt to facilitate purification by crystallization.[10]
Formation of unexpected side products Over-alkylation of the amine: Primary amines can undergo multiple alkylations.- Use a larger excess of the amine relative to the alkylating agent. - Alternatively, protect the amine, perform the desired reaction, and then deprotect.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization.[11][12] The choice of solvent is critical and should be determined on a small scale first.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether mixture) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the compound to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Diagrams

G cluster_storage Storage Best Practices Solid Solid Compound Cool_Dry Cool, Dry, Well-Ventilated Area Solid->Cool_Dry Store in Sealed Tightly Sealed Container Solid->Sealed Keep in Solution In Solution Fresh Fresh Daily Solution->Fresh Prepare Cold_Dark Cold & Protected from Light Solution->Cold_Dark Store G Start Inconsistent Reaction Results? Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Storage Verify Storage Conditions (Dry?) Start->Check_Storage Recrystallize Recrystallize if Impure Check_Purity->Recrystallize Impure Re-run Re-run Experiment Check_Purity->Re-run Pure Dry_Material Dry Under Vacuum Check_Storage->Dry_Material Moisture Suspected Check_Storage->Re-run Dry Recrystallize->Re-run Dry_Material->Re-run

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

  • BioCrick. (n.d.). Benzylamine hydrochloride.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Weinreb, S. M., et al. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • HBCSE. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). Recrystallisation.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Wikipedia. (n.d.). Benzylamine.
  • PubChem. (n.d.). This compound.
  • ChemBK. (2024, April 9). 4-(Methylsulphonyl)benzylamine hydrochloride.
  • Molekula Ltd. (n.d.). This compound.
  • CP Lab Safety. (n.d.). This compound (C8H11NO2S-HCl), 1 gram.

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Validation & Comparative

A Senior Application Scientist's Guide to 4-Methylsulfonylbenzylamine Hydrochloride and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of the appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Substituted benzylamines are a cornerstone of this synthetic toolkit, serving as versatile intermediates in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of 4-methylsulfonylbenzylamine hydrochloride against a curated selection of para-substituted benzylamine reagents.

The core of this comparison lies in understanding the profound influence that para-substituents exert on the reactivity of the benzylamine moiety. We will explore this through the lens of two ubiquitous and indispensable synthetic methodologies: reductive amination and N-acylation. By examining the performance of benzylamines with electron-donating, electron-neutral (by proxy), and varying degrees of electron-withdrawing substituents, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in reagent selection, ultimately leading to more efficient and predictable synthetic outcomes.

The reagents under comparison are:

  • This compound: The subject of our primary focus, featuring a strong electron-withdrawing sulfonyl group.

  • 4-Methoxybenzylamine: Representing a reagent with a strong electron-donating methoxy group.

  • 4-Chlorobenzylamine: A common intermediate with a moderately electron-withdrawing chloro group.

  • 4-Nitrobenzylamine: Featuring a very strong electron-withdrawing nitro group, providing a point of comparison for potent deactivation effects.

The Decisive Role of Electronics: A Mechanistic Perspective

The reactivity of the amino group in benzylamine is intrinsically linked to the electronic nature of the substituent at the para-position of the phenyl ring. This influence is primarily exerted through resonance and inductive effects, which modulate the electron density on the nitrogen atom, thereby affecting its nucleophilicity.

An electron-donating group (EDG), such as the methoxy group in 4-methoxybenzylamine, increases the electron density on the nitrogen atom through the delocalization of its lone pair of electrons into the aromatic system. This enhanced electron density renders the amine more nucleophilic and, consequently, more reactive in reactions where it acts as a nucleophile.

Conversely, an electron-withdrawing group (EWG), such as the methylsulfonyl, chloro, and nitro groups, pulls electron density away from the aromatic ring and, by extension, from the amino group. This decrease in electron density diminishes the nucleophilicity of the amine, leading to a reduction in its reactivity. The strength of this deactivating effect correlates with the electron-withdrawing power of the substituent, following the general trend: NO₂ > SO₂CH₃ > Cl.

This relationship between substituent electronics and reactivity can be quantitatively described by the Hammett equation :

log(k/k₀) = σρ

where:

  • k is the rate constant for a reaction with a substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For nucleophilic attack by the amine, a negative ρ value is typically observed, indicating that electron-donating groups (negative σ values) accelerate the reaction, while electron-withdrawing groups (positive σ values) retard it.

Comparative Performance in Key Synthetic Transformations

To provide a practical framework for comparison, we will consider two fundamental reactions in organic synthesis: reductive amination and N-acylation. While direct, side-by-side comparative data under identical conditions is scarce in the literature, we can infer performance based on established chemical principles and available experimental results for analogous systems.

Reductive Amination of Benzaldehyde

Reductive amination is a cornerstone of C-N bond formation, proceeding via the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. The initial nucleophilic attack of the benzylamine on the carbonyl carbon of benzaldehyde is the rate-determining step influenced by the substituent on the benzylamine.

Expected Performance:

Based on the principles of nucleophilicity, the expected order of reactivity for the reductive amination of benzaldehyde is:

4-Methoxybenzylamine > 4-Chlorobenzylamine > 4-Methylsulfonylbenzylamine > 4-Nitrobenzylamine

  • 4-Methoxybenzylamine , with its electron-donating group, is anticipated to exhibit the highest reaction rate, leading to faster consumption of starting materials and potentially allowing for milder reaction conditions.

  • 4-Chlorobenzylamine is expected to have a moderate reaction rate.

  • This compound and 4-Nitrobenzylamine , with their strong electron-withdrawing groups, are predicted to be the least reactive, likely requiring longer reaction times or more forcing conditions to achieve comparable yields.

Supporting Experimental Data (Illustrative):

While direct comparative yields for the reductive amination of benzaldehyde with all four amines under identical conditions are not available, literature precedents for similar transformations support the predicted trend. For instance, studies on the reductive amination of p-methoxybenzaldehyde with benzylamine have reported high yields (72-96%)[1], while reactions involving benzylamines with electron-withdrawing groups often require more forcing conditions or specialized catalysts to achieve high conversions.

Table 1: Predicted Performance and Illustrative Data for Reductive Amination

ReagentPara-SubstituentElectronic EffectPredicted ReactivityIllustrative Yield (%)
4-Methoxybenzylamine-OCH₃Electron-DonatingHighest72-96 (with p-methoxybenzaldehyde)[1]
4-Chlorobenzylamine-ClElectron-WithdrawingModerate60-89 (n-butylamine with p-chlorobenzaldehyde)
4-Methylsulfonylbenzylamine HCl-SO₂CH₃Strongly Electron-WithdrawingLowData not available
4-Nitrobenzylamine-NO₂Very Strongly Electron-WithdrawingLowestData not available
N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation for the synthesis of amides. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Similar to reductive amination, the nucleophilicity of the benzylamine is a key determinant of the reaction rate.

Expected Performance:

The expected order of reactivity for the N-acylation with acetic anhydride mirrors that of reductive amination:

4-Methoxybenzylamine > 4-Chlorobenzylamine > 4-Methylsulfonylbenzylamine > 4-Nitrobenzylamine

  • 4-Methoxybenzylamine is expected to react most rapidly.

  • 4-Chlorobenzylamine will exhibit an intermediate reaction rate.

  • This compound and 4-Nitrobenzylamine will be the slowest to react, potentially requiring a catalyst or elevated temperatures to achieve complete conversion in a reasonable timeframe.

Supporting Experimental Data (Illustrative):

Table 2: Predicted Performance and Illustrative Data for N-Acylation

ReagentPara-SubstituentElectronic EffectPredicted ReactivityIllustrative Yield (%)
4-Methoxybenzylamine-OCH₃Electron-DonatingHighest~92 (N-(4-methoxyphenyl)acetamide)[3]
4-Chlorobenzylamine-ClElectron-WithdrawingModerateData available for related syntheses[4]
4-Methylsulfonylbenzylamine HCl-SO₂CH₃Strongly Electron-WithdrawingLowData not available
4-Nitrobenzylamine-NO₂Very Strongly Electron-WithdrawingLowestData available for synthesis of N-(4-nitrophenyl)acetamide[5]

Experimental Protocols

The following protocols are provided as standardized methods for the comparative evaluation of the aforementioned benzylamine reagents.

Protocol 1: Reductive Amination of Benzaldehyde with Substituted Benzylamines

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent suitable for reductive aminations.

Reductive_Amination_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Benzaldehyde (1.0 eq) and Substituted Benzylamine (1.1 eq) in Dichloromethane (DCM) Add_Reducing_Agent Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) Start->Add_Reducing_Agent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Stir Quench Quench with saturated aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) and concentrate Extract->Dry Purify Purify by Flash Column Chromatography Dry->Purify

Caption: Workflow for Reductive Amination.

Materials:

  • Benzaldehyde (1.0 equivalent)

  • Substituted Benzylamine (or its hydrochloride salt) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add benzaldehyde (1.0 eq.) and the substituted benzylamine (1.1 eq.). If using the hydrochloride salt of the amine, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Dissolve the reactants in anhydrous dichloromethane (DCM).

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzylamine.

Protocol 2: N-Acylation of Substituted Benzylamines with Acetic Anhydride

This protocol describes a straightforward, catalyst-free method for the N-acylation of benzylamines.

N_Acylation_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Substituted Benzylamine (1.0 eq) and Acetic Anhydride (1.2 eq) Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Start->Stir Precipitate Add cold water or diethyl ether Stir->Precipitate Filter Collect precipitate by vacuum filtration Precipitate->Filter Wash Wash with cold solvent Filter->Wash Dry Dry the product under vacuum Wash->Dry

Caption: Workflow for N-Acylation.

Materials:

  • Substituted Benzylamine (or its hydrochloride salt) (1.0 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • Triethylamine (TEA) (if using the hydrochloride salt)

  • Cold water or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, place the substituted benzylamine (1.0 eq.). If using the hydrochloride salt, add one equivalent of triethylamine (TEA).

  • With gentle stirring, add acetic anhydride (1.2 eq.) dropwise to the amine at room temperature. An exothermic reaction may be observed.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, add cold water or diethyl ether to the reaction mixture to precipitate the N-acetylated product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold water or diethyl ether to remove any unreacted starting materials.

  • Dry the purified N-acetylated benzylamine derivative under vacuum.

Conclusion

The choice between this compound and its para-substituted counterparts is a nuanced decision that hinges on the specific requirements of the synthetic transformation. For reactions demanding high nucleophilicity and rapid conversion, an electron-donating substituent, as seen in 4-methoxybenzylamine, is advantageous. Conversely, when a less reactive amine is desired, or when the sulfonyl moiety is a necessary pharmacophore, this compound is a suitable choice, albeit with the expectation of slower reaction kinetics. 4-Chlorobenzylamine offers a balance of reactivity and functionality, while 4-nitrobenzylamine represents an extreme of deactivation.

By understanding the fundamental principles of electronic effects on nucleophilicity and employing standardized protocols for evaluation, researchers can strategically select the optimal benzylamine reagent to streamline their synthetic endeavors and achieve their desired molecular targets with greater efficiency and predictability.

References

  • Heinen, A. W., et al. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(14), 2501-2506. [Link]
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2017).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
  • AWS. (n.d.).
  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. [Link]

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A Researcher's Guide to the Biological Validation of 4-Methylsulfonylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, novel chemical entities present both an opportunity and a challenge. The compound 4-Methylsulfonylbenzylamine hydrochloride, with its sulfonamide and benzylamine moieties, resides at the intersection of chemical functionalities known to confer a wide range of biological activities, from antibacterial to anticancer effects.[1][2][3][4][5][6] This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound, structured for researchers, scientists, and drug development professionals. We will proceed with a plausible and scientifically grounded hypothesis that this compound acts as an inhibitor of Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme, and will outline the requisite experimental methodologies to validate this hypothesis, comparing its potential performance against established inhibitors.

The Scientific Rationale: Why Carbonic Anhydrase IX?

The chemical structure of this compound features a primary sulfonamide group (-SO2NH2), a pharmacophore renowned for its ability to bind to the zinc ion in the active site of carbonic anhydrases.[3][4] Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Its limited expression in normal tissues makes it an attractive target for anticancer therapies. Given the structural precedent, a logical starting point for the biological validation of this compound is to investigate its potential as a CA IX inhibitor.

Comparative Framework: Establishing a Performance Benchmark

To objectively assess the biological activity of this compound, it is imperative to compare its performance against well-characterized inhibitors of Carbonic Anhydrase IX. For this guide, we will use Acetazolamide (a non-selective CA inhibitor) and SLC-0111 (a CA IX-selective inhibitor) as our primary comparators.

CompoundChemical StructureKnown Potency (IC50 against CA IX)Selectivity Profile
This compound CS(=O)(=O)c1ccc(CN)cc1.ClTo be determinedTo be determined
Acetazolamide CC(=O)N[C@H]1C(S(=O)(=O)N)=NN=C1S(=O)(=O)N~25 nMNon-selective
SLC-0111 O=C(O)c1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)C(F)(F)F~45 nMSelective for CA IX and CA XII

Experimental Validation Workflow

The validation of this compound as a CA IX inhibitor requires a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based and potentially in vivo studies.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Downstream Analysis A Enzymatic Assay: Stopped-Flow CO2 Hydration B Isozyme Selectivity Profiling (CA I, II, IV, etc.) A->B Determine IC50 C Hypoxia-Induced Acidification Assay in Cancer Cell Lines (e.g., MCF-7) B->C Proceed if Potent & Selective D Cell Viability/Proliferation Assay under Hypoxic Conditions C->D Confirm Cellular Activity E Western Blot for Hypoxia-Inducible Factors (HIF-1α) D->E Investigate Molecular Effects F In Vivo Tumor Xenograft Study (Optional) E->F Elucidate Mechanism

Caption: A stepwise workflow for the biological validation of this compound as a Carbonic Anhydrase IX inhibitor.

Part 1: In Vitro Enzymatic Activity and Selectivity

Objective: To determine the direct inhibitory potency of this compound against human Carbonic Anhydrase IX and to assess its selectivity against other relevant CA isozymes.

Methodology: Stopped-Flow Carbon Dioxide Hydration Assay

This is the gold standard for measuring CA activity. The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, leading to a change in pH that is monitored by a colorimetric indicator.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human Carbonic Anhydrase isozymes (CA IX, CA II, etc.) in the appropriate buffer.

    • Prepare the assay buffer containing a pH indicator (e.g., p-nitrophenol).

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe, place the enzyme solution pre-incubated with varying concentrations of this compound or the comparator compounds.

    • In the second syringe, place the CO2-saturated buffer solution.

    • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome & Interpretation:

The IC50 values will provide a quantitative measure of the inhibitory potency of this compound against CA IX. A low nanomolar IC50 would indicate potent inhibition. The selectivity profile is determined by comparing the IC50 for CA IX to that of other isozymes, particularly the ubiquitous CA II. A significantly higher IC50 for CA II compared to CA IX would suggest desirable selectivity.

Part 2: Cell-Based Functional Assays

Objective: To confirm that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.

Methodology: Hypoxia-Induced Extracellular Acidification Assay

Cancer cells overexpressing CA IX exhibit increased acidification of the extracellular environment, particularly under hypoxic conditions. This assay measures the ability of the test compound to inhibit this process.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a cancer cell line known to express high levels of CA IX (e.g., MCF-7 or HT-29) under standard conditions.

  • Induction of Hypoxia:

    • Expose the cells to hypoxic conditions (e.g., 1% O2) for 24-48 hours to induce the expression of CA IX.

  • Treatment:

    • Treat the hypoxic cells with varying concentrations of this compound and comparator compounds.

  • Measurement of Extracellular pH:

    • Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a commercial extracellular acidification assay kit to measure the pH of the cell culture medium.

  • Data Analysis:

    • Quantify the change in extracellular pH in treated versus untreated cells. A successful inhibitor will prevent the drop in pH.

Expected Outcome & Interpretation:

A dose-dependent inhibition of extracellular acidification by this compound would provide strong evidence of its target engagement in a cellular environment. This functional validation is a critical step in demonstrating the compound's potential as a therapeutic agent.

Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Inhibitory Action Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 catalyzes CO2 CO2 + H2O CO2->CAIX Acidification Extracellular Acidification H_HCO3->Acidification Inhibitor 4-Methylsulfonylbenzylamine hydrochloride Inhibitor->CAIX Inhibits

Caption: The proposed mechanism of action for this compound in the tumor microenvironment.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the biological validation of this compound, centering on a scientifically plausible hypothesis. The successful execution of these experiments would provide a robust dataset to ascertain its potential as a Carbonic Anhydrase IX inhibitor. Positive results would warrant further investigation into its mechanism of action, including structural studies of the enzyme-inhibitor complex and in vivo efficacy studies in preclinical tumor models. The systematic approach outlined herein ensures a rigorous and objective evaluation, a cornerstone of sound scientific research and drug development.

References

  • Yousif, M. N. M., El-Gazzar, A. B. A., Hafez, H. N., Fayed, A. A., ElRashedy, A., & Yousif, N. M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707. [Link]
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. [Link]
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 921–929. [Link]
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal, 17. [Link]
  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]

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A Researcher's Guide to Selectivity Profiling of 4-Methylsulfonylbenzylamine Derivatives: From Target Identification to Off-Target Liability

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous assessment of efficacy and safety. The 4-methylsulfonylbenzylamine core is a recognized privileged structure in medicinal chemistry. The sulfonyl group can form critical hydrogen bonding interactions with biological targets, while the benzylamine portion provides a versatile scaffold for synthetic modification.[1][2][3] Compounds containing this moiety have been investigated as inhibitors of a wide range of enzymes, including kinases, proteases, and those involved in metabolic regulation.[1][4][5]

However, this inherent biological activity also presents a significant challenge: selectivity. A lack of specificity, where a compound interacts with unintended "off-target" proteins, can lead to toxicity and adverse drug reactions, which are major causes of late-stage clinical trial failures.[6][7] Therefore, early and comprehensive characterization of a compound's selectivity is not just a regulatory hurdle but a fundamental component of rational drug design.

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity and selectivity profile of novel derivatives based on the 4-methylsulfonylbenzylamine scaffold. We will explain the causality behind experimental choices, provide actionable protocols for key assays, and present data in a comparative format to guide lead optimization.

The Rationale for Proactive Selectivity Profiling

The central dogma of modern drug discovery is to move away from serendipitous findings and toward designing molecules with a precise biological function. Proactive in vitro safety and selectivity profiling is the primary strategy to achieve this.[8][9] By screening a new chemical entity (NCE) against a broad panel of clinically relevant targets, researchers can:

  • Identify the Primary Target(s): For novel scaffolds, the primary therapeutic target may not be known. Broad screening can uncover the most potent and potentially relevant biological activity.

  • De-risk Chemical Series Early: Identifying potential off-target liabilities during the hit-to-lead or lead optimization phase allows chemists to modify the scaffold to mitigate these effects while preserving or enhancing on-target potency.[10][11]

  • Build Structure-Activity Relationships (SAR): Systematic screening of analogs provides crucial data for building robust SAR models, which can predict the selectivity of future designs.[12][13]

  • Uncover Polypharmacology Opportunities: In some cases, interacting with multiple targets can be therapeutically beneficial (e.g., in oncology). Profiling can reveal these opportunities, turning a potential liability into a therapeutic advantage.[6][7]

The following sections will detail a tiered, logical workflow for characterizing derivatives of the 4-methylsulfonylbenzylamine scaffold.

Experimental Workflow for Selectivity Profiling

A tiered approach is the most resource-efficient method for profiling novel compounds. It begins with broad, cost-effective screening and progresses to more focused, in-depth functional assays for compounds of interest.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Potency & Functional Confirmation cluster_2 Tier 3: Selectivity Profile A Test Compound (e.g., MSB-Derivative 1) B Broad Target Binding Panel (e.g., SafetyScreen44) A->B Single-Point Screen C Initial 'Hit' Identification (% Inhibition > 50% @ 10 µM) B->C Data Analysis D Dose-Response Assays (IC50/EC50 Determination) C->D Confirm Hits E Orthogonal Functional Assays (e.g., Cell-Based Target Engagement) D->E Validate Mechanism F Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) E->F Quantify Selectivity G Lead Candidate Decision F->G Go / No-Go

Caption: Tiered workflow for assessing compound selectivity.

Comparative Analysis of Hypothetical Derivatives

To illustrate this process, let's consider three hypothetical derivatives of the parent compound, 4-methylsulfonylbenzylamine hydrochloride (MSB-Parent).

  • MSB-Parent: The core scaffold.

  • MSB-D1: A derivative with a bulky hydrophobic group (t-butyl) added to the amine. This modification is intended to increase potency by filling a hydrophobic pocket in the target's active site.

  • MSB-D2: A derivative where a polar hydroxyl group has been added to the phenyl ring. This is designed to improve solubility and potentially form a new hydrogen bond to enhance selectivity.

Tier 1: Broad Panel Screening Results

The compounds were first screened at a single concentration (10 µM) against a panel of 44 common off-target liabilities, including kinases, GPCRs, and ion channels.[11][13] The primary therapeutic target is hypothesized to be a protein kinase, Kinase A.

Table 1: Tier 1 Single-Point Screening Data (% Inhibition at 10 µM)

Target ClassTargetMSB-ParentMSB-D1MSB-D2Rationale for Inclusion
Primary Target Kinase A 65% 98% 75% Hypothesized therapeutic target
KinaseKinase B25%85%15%Structurally similar kinase, high risk of cross-reactivity
KinaseKinase C10%30%8%Unrelated kinase, general promiscuity check
GPCRhERG5%55%3%Critical cardiac liability channel
EnzymeCOX-212%18%15%Common inflammatory off-target

Interpretation of Tier 1 Data:

  • MSB-Parent: Shows moderate activity against the primary target, Kinase A, with minimal off-target activity at this concentration.

  • MSB-D1: The hydrophobic addition dramatically increased potency against Kinase A, but at a significant cost to selectivity. It shows strong inhibition of the related Kinase B and, critically, the hERG channel, a major safety red flag.[10]

  • MSB-D2: The polar addition slightly improved potency against Kinase A while maintaining, or even improving upon, the clean off-target profile of the parent compound.

Based on this initial screen, MSB-D1 would likely be flagged for significant safety concerns, while MSB-D2 emerges as a more promising candidate for further study.

Tier 2: Dose-Response and Functional Confirmation

For the "hits" identified in Tier 1 (% Inhibition > 50%), full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Table 2: Tier 2 Potency Data (IC50, µM)

TargetMSB-ParentMSB-D1MSB-D2
Kinase A8.20.055.1
Kinase B> 300.25> 30
hERG> 309.5> 30

Calculating the Selectivity Index:

The selectivity index (SI) is a critical metric calculated by dividing the IC50 of an off-target by the IC50 of the on-target. A higher SI value is desirable.

  • Selectivity of MSB-D1 (Kinase B vs. Kinase A):

    • SI = IC50 (Kinase B) / IC50 (Kinase A) = 0.25 µM / 0.05 µM = 5-fold

  • Selectivity of MSB-D2 (Kinase B vs. Kinase A):

    • SI = IC50 (Kinase B) / IC50 (Kinase A) = >30 µM / 5.1 µM = > 5.9-fold (and likely much higher)

This quantitative analysis confirms the initial findings. While MSB-D1 is highly potent, its 5-fold selectivity against a closely related kinase is very poor. In contrast, MSB-D2, though less potent, demonstrates a much cleaner selectivity profile, making it the superior candidate for optimization.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used to generate such data must be robust and include appropriate controls.

Protocol: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a standard method for assessing kinase inhibition.

Objective: To determine the percent inhibition of a compound against a panel of protein kinases at a single concentration.

Materials:

  • Kinase of interest, recombinant (e.g., Kinase A, Kinase B)

  • Peptide substrate specific to the kinase

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Assay Buffer (containing MgCl₂, DTT, BSA)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 96-well filter plates

  • Scintillation fluid and Microplate Scintillation Counter

Procedure:

  • Compound Plating: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Serially dilute to create a working stock. Dispense 1 µL of the compound, DMSO (negative control), or positive control into wells of a 96-well plate.

  • Kinase Reaction Setup:

    • To each well, add 20 µL of Assay Buffer.

    • Add 10 µL of a solution containing the kinase and its specific peptide substrate. . Causality: The kinase and substrate are added together to allow the compound to bind to the kinase before the reaction is initiated.

  • Initiation: Add 20 µL of a solution containing [γ-³³P]-ATP to all wells to start the enzymatic reaction. The final concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The time is optimized to ensure the reaction is in the linear range.

  • Termination & Washing: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the contents to a filter plate. Wash the filter plate 4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Causality: The peptide substrate is captured by the filter, while the smaller, unreacted ATP is washed away. The remaining radioactivity is directly proportional to the kinase activity.

  • Detection: Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Visualizing Structure-Selectivity Relationships

The data can be visualized to understand the structural drivers of selectivity.

SAR Parent Parent D1 MSB-D1 Kinase A IC50: 0.05 µM Kinase B IC50: 0.25 µM Selectivity: Low (5x) Parent:f0->D1:f0 + Bulky Hydrophobic Group (Potency ↑, Selectivity ↓) D2 D2 Parent:f0->D2:f0 + Polar Group (Potency ≈, Selectivity ↑)

Caption: Structure-Selectivity Relationship for MSB derivatives.

Conclusion

The 4-methylsulfonylbenzylamine scaffold offers a promising starting point for the development of novel enzyme inhibitors. However, this guide demonstrates that potency alone is an insufficient metric for success. A rigorous, tiered approach to selectivity profiling is essential to identify and mitigate potential safety liabilities early in the drug discovery process. By systematically comparing derivatives against broad target panels and confirming hits with functional, dose-response assays, researchers can build a comprehensive understanding of a compound's biological activity. This data-driven approach allows for the rational design of safer, more effective drug candidates, ultimately increasing the probability of clinical success.

References

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A Comparative Guide to Monoamine Oxidase-B Inhibitors: Evaluating Alternatives in the Absence of Data for 4-Methylsulfonylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Effective MAO-B Inhibition

Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of dopamine, a neurotransmitter essential for motor control and various cognitive functions.[1] Inhibition of MAO-B represents a key therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it increases the synaptic availability of dopamine.[2] This guide aims to provide a comparative analysis of compounds targeting MAO-B.

The subject of this guide, 4-Methylsulfonylbenzylamine hydrochloride (CAS 98593-51-2), is a compound whose biological efficacy and mechanism of action are not documented in publicly available scientific literature.[3] Its chemical structure, featuring a benzylamine moiety, is a common scaffold in many known MAO inhibitors, suggesting a potential for interaction with this enzyme class.[1][4] The methylsulfonyl group, a strong electron-withdrawing substituent, can enhance polarity and metabolic stability, making it a feature of interest in medicinal chemistry.[4] However, without experimental data, any discussion of its efficacy remains speculative.

Therefore, this guide will pivot to an in-depth comparison of three well-characterized, clinically approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.[5] By examining their distinct pharmacological profiles, supported by experimental data, we can provide a valuable resource for researchers and drug development professionals in the field of neurodegenerative disease.

Pharmacological Profiles of Established MAO-B Inhibitors

The clinical utility of an MAO-B inhibitor is defined by its potency, selectivity, reversibility, and metabolic profile. Selegiline, Rasagiline, and Safinamide, while sharing a common target, exhibit significant differences in these aspects.

Selegiline: The First-Generation Irreversible Inhibitor

Selegiline is an irreversible inhibitor of MAO-B, forming a covalent bond with the enzyme.[6] At standard clinical doses for Parkinson's disease, it is selective for MAO-B.[6] A notable characteristic of Selegiline is its metabolism to L-amphetamine and L-methamphetamine, which may contribute to its side effect profile, including insomnia and anxiety.[2] Some studies suggest that Selegiline may also have a "dopaminergic enhancer effect" by stimulating dopamine release through a mechanism independent of MAO-B inhibition.[2]

Rasagiline: A More Potent Irreversible Inhibitor

Rasagiline is also an irreversible MAO-B inhibitor, but it is noted to be more potent than Selegiline.[2] A key advantage of Rasagiline is that it is not metabolized to amphetamine-like substances.[2] This difference in metabolic profile may lead to a more favorable side effect profile for some patients. Research also suggests that Rasagiline may possess neuroprotective properties, potentially by safeguarding dopaminergic neurons, though this is still a subject of ongoing investigation.[5]

Safinamide: The Reversible Inhibitor with a Dual Mechanism

Unlike Selegiline and Rasagiline, Safinamide is a reversible inhibitor of MAO-B.[4] This reversibility may offer a different safety profile, particularly concerning drug-drug interactions. Furthermore, Safinamide possesses a dual mechanism of action; in addition to MAO-B inhibition, it also modulates glutamate release by blocking voltage-gated sodium channels.[7] This dual action may contribute to its efficacy in managing both motor and non-motor symptoms of Parkinson's disease.[7]

Comparative Efficacy of MAO-B Inhibitors

The clinical efficacy of these compounds is typically assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), which measures motor function, activities of daily living, and other aspects of the disease.[8] The following table summarizes key efficacy data from clinical trials.

CompoundTherapeutic UseKey Efficacy Outcomes (vs. Placebo)
Selegiline Monotherapy and Adjunctive TherapyModest improvement in UPDRS scores in early Parkinson's disease. As an adjunct to levodopa, can reduce "off" time.
Rasagiline Monotherapy and Adjunctive TherapySignificant improvement in UPDRS scores in early Parkinson's disease. As an adjunct to levodopa, effectively reduces "off" time.
Safinamide Adjunctive TherapySignificant improvement in UPDRS scores and reduction in "off" time in patients on levodopa.

Experimental Protocols

To provide a practical context for evaluating novel compounds like this compound, we present standardized protocols for assessing MAO-B inhibition.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the enzyme's catalytic activity.[9]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., benzylamine)[9]

  • Fluorescent Probe (e.g., Amplex Red)

  • Test compound (e.g., this compound)

  • Positive Control (e.g., Selegiline)

  • 96-well black plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer.

  • Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.

  • Add 10 µL of the diluted test compound, positive control, or buffer (for enzyme control) to the respective wells.

  • Incubate the plate for 10 minutes at 37°C.

  • Prepare the MAO-B Substrate Solution containing the substrate and fluorescent probe.

  • Add 40 µL of the Substrate Solution to each well to initiate the reaction.

  • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

MAO_B_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Enzyme_Prep Add MAO-B Enzyme to Plate Incubation Incubate with Compound Enzyme_Prep->Incubation Substrate_Addition Add Substrate & Probe Incubation->Substrate_Addition Measurement Measure Fluorescence Substrate_Addition->Measurement Calculation Calculate IC50 Measurement->Calculation

Caption: Workflow for the in vitro MAO-B inhibition assay.

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of the brain in freely moving animals, providing a measure of the downstream effects of MAO-B inhibition.[7][10]

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • HPLC with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound

Procedure:

  • Surgically implant a microdialysis guide cannula into the striatum of an anesthetized rodent using a stereotaxic apparatus.

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

  • After establishing a stable baseline of dopamine levels, administer the test compound systemically (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to monitor changes in extracellular dopamine concentrations.

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage change from the baseline dopamine level.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Experiment cluster_analysis Analysis Implantation Implant Guide Cannula Recovery Animal Recovery Implantation->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Establish Baseline Dopamine Probe_Insertion->Baseline Drug_Admin Administer Test Compound Baseline->Drug_Admin Sampling Collect Dialysate Samples Drug_Admin->Sampling HPLC Analyze Dopamine via HPLC Sampling->HPLC Data_Analysis Calculate % Change HPLC->Data_Analysis

Caption: Workflow for in vivo microdialysis experiment.

Unified Parkinson's Disease Rating Scale (UPDRS)

In human clinical trials, the UPDRS is the gold standard for assessing the efficacy of anti-Parkinsonian drugs.[8] It is a comprehensive scale that includes sections on mentation, behavior, and mood; activities of daily living; motor examination; and complications of therapy.[8] A reduction in the UPDRS score indicates an improvement in symptoms.

Safety and Tolerability

The side effect profiles of MAO-B inhibitors are a critical consideration in their clinical use.

CompoundCommon Side EffectsSerious Adverse Events
Selegiline Nausea, dry mouth, dizziness, insomnia, confusion (especially in the elderly).[11][12]Potential for hypertensive crisis with tyramine-rich foods at high doses, serotonin syndrome when combined with certain antidepressants.[6]
Rasagiline Headache, joint pain, indigestion, depression.Similar potential for hypertensive crisis and serotonin syndrome as Selegiline.
Safinamide Dyskinesia, falls, nausea, insomnia.Similar potential for hypertensive crisis and serotonin syndrome.

The risk of hypertensive crisis, the "cheese effect," is significantly lower with selective MAO-B inhibitors at their recommended doses compared to non-selective MAO inhibitors.[6] However, caution is still advised, particularly at higher doses where selectivity may be lost.[6]

MAO_B_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC Inhibitors Selegiline Rasagiline Safinamide Inhibitors->MAO_B Inhibition

Caption: MAO-B metabolic pathway and inhibition.

Conclusion

While this compound remains an uncharacterized compound in terms of its biological activity, the landscape of MAO-B inhibition is well-defined by the established alternatives: Selegiline, Rasagiline, and Safinamide. These compounds, though sharing a common target, offer distinct pharmacological profiles that allow for a tailored therapeutic approach in the management of Parkinson's disease. Selegiline and Rasagiline are potent, irreversible inhibitors, with the latter offering the advantage of a cleaner metabolic profile. Safinamide provides a reversible option with a unique dual mechanism of action. The choice between these agents depends on a careful consideration of the patient's clinical presentation, concomitant medications, and potential for side effects. Future research into novel benzylamine derivatives, potentially including this compound, will benefit from the established experimental frameworks for evaluating MAO-B inhibitory activity and downstream effects on dopaminergic neurotransmission.

References

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  • Lee, K., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific Reports, 13(1), 21303. [Link]
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  • Li, W., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1654. [Link]
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Methylsulfonylbenzylamine Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Batch Consistency

4-Methylsulfonylbenzylamine hydrochloride (CAS No: 98593-51-2, Molecular Formula: C₈H₁₂ClNO₂S, Molecular Weight: 221.71 g/mol ) is a key chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] Given its role in drug development, ensuring the identity, purity, and consistency of this precursor from batch to batch is not merely a quality control checkbox; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. Even minor variations—be it residual solvents, process-related impurities, or structural isomers—can have cascading effects on downstream reactions and the pharmacological profile of the API.

This guide provides a comprehensive framework for the spectroscopic and chromatographic analysis of different batches of this compound. We will move beyond rote procedure, delving into the causality behind the selection of each analytical technique and the interpretation of the resulting data. Our approach integrates multiple orthogonal techniques to build a self-validating system, ensuring the highest degree of confidence in product quality. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals who require a robust and scientifically sound strategy for batch-to-batch comparison.

Structural Confirmation and Purity via ¹H NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5][6] For a compound like this compound, ¹H NMR provides an unambiguous fingerprint of the proton environment. It not only confirms the core structure but is also highly sensitive to impurities, including residual solvents from synthesis and purification.[7] We employ quantitative NMR (qNMR) principles by integrating signals against a certified internal standard to provide an accurate assay of the primary component.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound batch sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is effective at solubilizing the hydrochloride salt. Ensure complete dissolution by gentle vortexing. The choice of DMSO-d₆ is critical as its residual proton signal (at ~2.50 ppm) does not typically interfere with the key analyte signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns and identifying minor impurities.[8]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds for quantitative accuracy) to ensure full signal recovery between pulses.

    • Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline the resulting spectrum correctly. Calibrate the chemical shift scale by setting the residual DMSO-d₅ signal to 2.50 ppm.

  • Analysis: Integrate all relevant peaks corresponding to the analyte and the internal standard. Identify signals from the aromatic protons, the benzylic CH₂ group, the methylsulfonyl CH₃ group, and the amine NH₃⁺ protons. Check for any unassigned peaks that may indicate impurities.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis a Weigh Batch Sample & Internal Standard b Dissolve in DMSO-d6 a->b c Set Quantitative Parameters (e.g., d1 = 30s) b->c d Acquire Spectrum c->d e Fourier Transform, Phasing, Baseline Correction d->e f Calibrate to Solvent Peak (DMSO-d6 @ 2.50 ppm) e->f g Integrate Signals f->g h Identify Impurities & Calculate Purity g->h

Caption: Workflow for quantitative ¹H NMR analysis.

Comparative Data Analysis
ParameterBatch A (Reference)Batch BBatch CInterpretation of Deviations
Aromatic Protons (δ 7.6-8.0) Multiplet, 4HMultiplet, 4HMultiplet, 4HConfirms disubstituted benzene ring.
Benzylic CH₂ (δ ~4.2) Singlet, 2HSinglet, 2HSinglet, 2HConfirms -CH₂-NH₃⁺ group.
Methylsulfonyl CH₃ (δ ~3.2) Singlet, 3HSinglet, 3HSinglet, 3HConfirms -SO₂CH₃ group.
Amine NH₃⁺ (δ ~8.7) Broad Singlet, 3HBroad Singlet, 3HBroad Singlet, 3HConfirms protonated amine salt.
Purity (qNMR) 99.8%99.7%98.1%Batch C shows lower purity.
Unidentified Peaks Noneδ 2.09 (s, 3H)δ 1.15 (t, 3H), δ 2.55 (q, 2H)Batch B: Likely residual acetone. Batch C: Characteristic of residual ethyl acetate.

Functional Group Confirmation with FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique ideal for verifying the presence of key functional groups.[9][10] Its value in batch comparison lies in its ability to quickly flag gross structural changes or the presence of impurities with distinct IR absorptions (e.g., carbonyls). While not inherently quantitative in this application, it serves as an excellent identity confirmation tool.[11]

Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure can lead to variations in peak intensity.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the characteristic absorption bands for the key functional groups. Compare the spectra from different batches, overlaying them to spot any discrepancies.

Workflow for FTIR-ATR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Comparison a Clean ATR Crystal b Collect Background Spectrum a->b c Apply Solid Sample to Crystal b->c d Acquire Spectrum (16-32 scans) c->d e Identify Key Functional Groups d->e f Overlay Spectra from Different Batches e->f g Note Any Discrepancies f->g

Caption: Workflow for comparative FTIR-ATR analysis.

Comparative Data Analysis
Wavenumber (cm⁻¹)Vibration TypeBatch A (Reference)Batch BBatch CInterpretation of Deviations
~3000-2800 N-H stretch (amine salt)PresentPresentPresentConfirms presence of the primary amine hydrochloride.
~1300 & ~1150 S=O stretch (sulfonyl)PresentPresentPresentConfirms the methylsulfonyl group.
~1600 & ~1475 C=C stretch (aromatic)PresentPresentPresentConfirms the benzene ring structure.
Noteworthy Peaks -NoneNone~1710 cm⁻¹ (weak)The weak peak in Batch C suggests a carbonyl-containing impurity, corroborating the ethyl acetate finding from NMR.

Molecular Weight Verification and Impurity Profiling by LC-MS

Expertise & Experience: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for pharmaceutical analysis, providing both molecular weight confirmation and sensitive impurity detection.[12][13] By coupling the separation power of HPLC with the detection specificity of MS, we can confirm the mass of the parent compound and identify trace-level impurities that may be missed by other methods.[14] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides an exact mass, allowing for the confident determination of the elemental composition of both the API and its impurities.[15][16]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of each batch at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Further dilute to a working concentration of ~10 µg/mL.

  • LC Method:

    • System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode. ESI is ideal for polar molecules like this amine salt.

    • Scan Mode: Full scan from m/z 100-500.

    • Data Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺ (C₈H₁₁NO₂S has a monoisotopic mass of 185.05; the hydrochloride salt will dissociate in solution, and the free amine will be protonated). Search for other co-eluting or separated peaks in the total ion chromatogram (TIC) and identify their masses.

Workflow for LC-MS Impurity Profiling

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection (ESI+) a Prepare Dilute Solution (~10 ug/mL) b Inject onto C18 Column a->b c Run Gradient Elution b->c d Acquire Full Scan Mass Spectra c->d e Extract Ion Chromatograms d->e f Identify Parent Mass & Unknown Impurity Masses e->f

Caption: Workflow for LC-MS based impurity identification.

Comparative Data Analysis
ParameterBatch A (Reference)Batch BBatch CInterpretation of Deviations
Retention Time (RT) of Main Peak 4.1 min4.1 min4.1 minConsistent retention confirms the identity of the main component.
Observed m/z of Main Peak [M+H]⁺ 186.0635186.0634186.0636All batches show the correct exact mass for C₈H₁₂NO₂S⁺ (Calculated: 186.0634).
Impurity 1 (RT 3.5 min) Not DetectedNot Detectedm/z 140.0529Batch C: Exact mass corresponds to C₈H₉O₂S⁺, a potential process-related impurity.
Impurity 2 (RT 5.2 min) Not DetectedNot Detectedm/z 202.0583Batch C: Exact mass corresponds to C₈H₁₁NO₄S, suggesting a potential over-oxidation product.

Quantitative Purity Determination by HPLC-UV

Expertise & Experience: High-Performance Liquid Chromatography with UV detection is the industry-standard method for determining the purity of APIs and intermediates.[17][18][19] It provides excellent quantitation and resolution of the main component from its impurities.[20][21] An area percent normalization method is typically used for purity assessment, assuming all components have a similar response factor at the chosen wavelength.

Experimental Protocol: HPLC-UV Purity Analysis
  • System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Sample Preparation: Prepare solutions of each batch at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • LC Method:

    • System, Column, Mobile Phases, Gradient, Flow Rate: Use the same LC conditions as described in the LC-MS section to ensure chromatographic consistency.

    • Detector: UV/Vis or Photodiode Array (PDA) detector.

    • Detection Wavelength: Monitor at a wavelength where the chromophore has significant absorbance, e.g., 225 nm. A PDA detector is advantageous as it can check for peak purity across multiple wavelengths.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main component by dividing its peak area by the total area of all peaks and multiplying by 100.

Workflow for HPLC-UV Purity Analysis

G cluster_prep Preparation cluster_acq HPLC-UV Analysis cluster_proc Data Processing a Prepare Sample Solution (~0.5 mg/mL) b Perform System Suitability Test a->b c Inject Sample b->c d Acquire Chromatogram at 225 nm c->d e Integrate All Peaks d->e f Calculate Area Percent Purity e->f g Compare Impurity Profiles f->g

Caption: Workflow for quantitative HPLC-UV purity analysis.

Comparative Data Analysis
ParameterBatch A (Reference)Batch BBatch C
Purity (Area %) 99.85%99.79%98.11%
Impurity at RRT 0.85 0.05%0.06%1.12%
Impurity at RRT 1.27 0.04%0.08%0.65%
Total Impurities 0.15%0.21%1.89%
Interpretation: The HPLC-UV data provides a quantitative confirmation of the issues identified in Batch C by the other spectroscopic methods. The two major impurities detected correlate with those observed in the LC-MS analysis. Batch B is of comparable quality to the reference, with only a marginal increase in total impurities.

Conclusion: An Integrated, Multi-Modal Approach

The comprehensive analysis of this compound batches requires an integrated, multi-modal spectroscopic and chromatographic strategy. No single technique provides a complete picture; rather, they offer complementary and confirmatory data.

  • ¹H NMR serves as the primary tool for structural identity and the detection of proton-containing impurities like residual solvents.

  • FTIR offers a rapid, confirmatory check of functional group integrity.

  • LC-MS , particularly HRMS, is essential for unambiguous molecular weight confirmation and the structural elucidation of unknown impurities.

  • HPLC-UV provides the robust, quantitative data required to establish a definitive purity value and impurity profile.

Based on this integrated analysis, Batch B is deemed comparable in quality to the reference Batch A. However, Batch C exhibits significantly lower purity, contaminated with residual ethyl acetate and at least two process-related impurities. This batch would be flagged for rejection or require further purification and re-analysis before being cleared for use in any downstream synthetic process. This self-validating system of orthogonal checks ensures that only material of the highest quality proceeds in the drug development pipeline, safeguarding the integrity of the final API.

References

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A Translational Framework for a Novel CNS Drug Candidate: In-Vitro vs. In-Vivo Studies of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the preclinical evaluation of 4-Methylsulfonylbenzylamine hydrochloride, a novel compound with therapeutic potential for central nervous system (CNS) disorders. Herein, we will explore a hypothetical translational research program, from initial biochemical assays to whole-animal models, to elucidate its mechanism of action and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound: A Hypothetical MAO Inhibitor

This compound is a small molecule characterized by a benzylamine core and a methylsulfonyl group. Structurally, it shares features with known monoamine oxidase (MAO) inhibitors. The benzylamine moiety is a key pharmacophore for MAO inhibition, while the methylsulfonyl group, a common substituent in medicinal chemistry, may enhance its drug-like properties such as solubility and metabolic stability.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism known to be effective in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[1]

This guide will outline a hypothetical research plan to investigate this compound as a selective MAO-B inhibitor, a profile that could be beneficial for neuroprotection with a lower risk of the side effects associated with non-selective MAO inhibitors.

Part 1: In-Vitro Characterization: Pinpointing the Molecular Target

The initial phase of our investigation focuses on cell-free and cell-based assays to determine the biochemical activity and cellular effects of this compound.

Rationale for Experimental Choices

Our primary hypothesis is that this compound acts as a MAO inhibitor. Therefore, the first step is to perform a direct enzyme inhibition assay. We will test against both MAO-A and MAO-B to determine potency and selectivity. Subsequently, we will assess its effects on a relevant cell line to confirm its activity in a cellular context and evaluate for potential cytotoxicity.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO assay kits.[2][3]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of the MAO substrate (e.g., p-tyramine) and a fluorometric probe that detects hydrogen peroxide, a byproduct of the MAO reaction.[3][4]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the fluorometric probe, and horseradish peroxidase.

    • Add serial dilutions of this compound or reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

    • Initiate the reaction by adding the MAO enzyme (MAO-A or MAO-B) to the respective wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Start the enzymatic reaction by adding the MAO substrate.

    • Measure the fluorescence intensity at timed intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical In-Vitro Data
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
4-Methylsulfonylbenzylamine HCl2,5005050
Clorgyline (Reference)53,0000.0017
Selegiline (Reference)4,00030133

This hypothetical data suggests that this compound is a potent and selective inhibitor of MAO-B.

Cellular Mechanism of Action

To visualize the proposed mechanism, the following diagram illustrates how MAO-B inhibition leads to increased dopamine levels in a neuron.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle Packaging MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Dopamine_Vesicle->Dopamine Release DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC VMAT2 VMAT2 Compound 4-Methylsulfonylbenzylamine HCl Compound->MAO_B Inhibition Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling

Caption: Hypothetical mechanism of 4-Methylsulfonylbenzylamine HCl.

Part 2: In-Vivo Evaluation: From Bench to Preclinical Model

Following the promising in-vitro results, the next logical step is to assess the efficacy of this compound in a living organism. This will provide insights into its pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic potential.

Animal Model Selection

Given the hypothesized MAO-B inhibitory activity and its potential as an antidepressant, we will utilize two well-established rodent models of depression: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[5][6][7] These acute models are widely used for the initial screening of antidepressant drugs.[6][8]

Experimental Design and Protocol: Forced Swim Test (FST)
  • Animals: Male C57BL/6 mice will be used. They will be housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound will be dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at three different doses (e.g., 5, 10, and 20 mg/kg). A vehicle control group and a positive control group (e.g., receiving a known antidepressant like Fluoxetine) will be included.

  • FST Procedure:

    • 30 minutes after drug administration, each mouse will be individually placed in a glass cylinder filled with water (25°C) for a 6-minute session.[7]

    • The entire session will be video-recorded.

    • An observer blinded to the treatment groups will score the duration of immobility during the last 4 minutes of the test.[7] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis:

    • The mean immobility time for each group will be calculated.

    • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) will be used to compare the treatment groups to the vehicle control group.

Hypothetical In-Vivo Data
Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)% Reduction in Immobility vs. Vehicle
Vehicle-150 ± 10-
4-Methylsulfonylbenzylamine HCl5125 ± 816.7%
4-Methylsulfonylbenzylamine HCl1090 ± 1240.0%*
4-Methylsulfonylbenzylamine HCl2075 ± 950.0%
Fluoxetine (Positive Control)2080 ± 1146.7%

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

This hypothetical data demonstrates a dose-dependent antidepressant-like effect of this compound in the FST.

In-Vivo Experimental Workflow

The following diagram outlines the key steps in the in-vivo study.

InVivo_Workflow start Animal Acclimatization randomization Randomization into Treatment Groups start->randomization dosing Drug Administration (i.p.) randomization->dosing behavioral_test Forced Swim Test (FST) dosing->behavioral_test 30 min post-dose data_acquisition Video Recording & Scoring of Immobility behavioral_test->data_acquisition analysis Statistical Analysis data_acquisition->analysis end Results Interpretation analysis->end

Caption: Workflow for the in-vivo Forced Swim Test.

Part 3: Correlating In-Vitro and In-Vivo Findings: A Discussion

The successful translation of a drug candidate from in-vitro assays to in-vivo models is a critical step in drug development. Our hypothetical data suggests a positive correlation: the potent and selective MAO-B inhibition observed in-vitro translates to a significant antidepressant-like effect in-vivo.

Bridging the Gap: From IC50 to Efficacious Dose

The in-vitro IC50 of 50 nM for MAO-B provides a measure of the compound's intrinsic potency. The in-vivo efficacy at 10-20 mg/kg suggests that at these doses, the compound reaches sufficient concentrations in the brain to inhibit MAO-B and elicit a pharmacological response. This is a crucial first step in establishing an in-vitro-in-vivo correlation (IVIVC).

Potential Discrepancies and Further Investigations

It is important to acknowledge that a direct correlation is not always observed. Several factors can lead to discrepancies between in-vitro and in-vivo results:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound can significantly impact its in-vivo efficacy. Poor oral bioavailability or rapid metabolism could lead to a lack of efficacy in-vivo despite high in-vitro potency.

  • Blood-Brain Barrier (BBB) Penetration: For a CNS-active drug, the ability to cross the BBB is paramount.[9][10] A compound that is potent in-vitro but cannot reach its target in the brain will be ineffective in-vivo.[9]

  • Off-Target Effects: In a complex biological system, a compound may interact with other targets besides the intended one, leading to unexpected side effects or a different pharmacological profile.

  • Toxicity: The compound may exhibit toxicity at the efficacious doses, which would not be apparent from the initial in-vitro assays.

To address these potential issues, further studies would be necessary, including pharmacokinetic profiling, BBB penetration studies (e.g., using in-situ brain perfusion), and broader in-vitro safety profiling against a panel of receptors and enzymes.

Summary of Hypothetical Comparative Data
ParameterIn-Vitro FindingsIn-Vivo Findings
Primary Target MAO-BImplied MAO-B inhibition
Potency/Efficacy IC50 = 50 nMEffective Dose = 10-20 mg/kg
Selectivity 50-fold selective for MAO-B over MAO-ATo be determined (requires further in-vivo studies)
Therapeutic Potential Potential for treating neurodegenerative diseases and depressionAntidepressant-like activity demonstrated in FST

Conclusion

This guide has presented a hypothetical yet scientifically grounded framework for the initial preclinical evaluation of a novel CNS drug candidate, this compound. By systematically progressing from in-vitro target identification and characterization to in-vivo proof-of-concept studies, we can build a comprehensive understanding of a compound's therapeutic potential. The correlation between our hypothetical in-vitro and in-vivo data highlights a promising trajectory for this compound. However, it also underscores the importance of further, more detailed studies to navigate the complexities of drug development and successfully translate a laboratory finding into a potential therapeutic.

References

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Early-Stage Drug Discovery

In the landscape of drug discovery and development, the starting materials are the foundation upon which all subsequent data rests. For medicinal chemists and process scientists, 4-Methylsulfonylbenzylamine hydrochloride (4-MSBA HCl) is a valuable building block, frequently utilized in the synthesis of complex molecules destined for biological screening. However, the seemingly simple specification of ">98% purity" on a supplier's bottle can conceal a range of impurities that may have profound downstream consequences. Impurities can lead to inconsistent reaction yields, introduce new and difficult-to-separate byproducts, and, most critically, confound biological assay results, potentially leading to false positives or negatives.[1][2]

The use of high-purity reagents is not a luxury but a prerequisite for generating reproducible and reliable data, forming the bedrock of successful research and development.[3] This guide, grounded in the principles of Good Manufacturing Practices (GMP) outlined by the International Council for Harmonisation (ICH), provides a comprehensive framework for the rigorous purity assessment of commercially available 4-MSBA HCl.[4][5] We will move beyond a single-technique approach to embrace a holistic, mass-balance methodology, providing researchers with the tools and rationale to qualify this critical reagent for their work. This ensures that the quality of inputs directly and positively impacts the success of research outputs.[1]

The Analytical Strategy: An Orthogonal, Mass-Balance Approach

Relying solely on a single chromatographic purity value (e.g., HPLC area percent) is insufficient for a comprehensive quality assessment. Such a value only accounts for impurities that respond to the detector and may not accurately reflect the true mass fraction of the analyte. A more robust and scientifically sound strategy is the mass-balance approach, where purity is determined by subtracting the sum of all major impurity classes from 100%.[6] This method provides a more complete picture of the material's composition.

Our evaluation will be built on four key analytical pillars, each chosen for its specific strengths in identifying and quantifying different types of impurities.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying organic, non-volatile impurities that are structurally related to the main compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an absolute purity value (mass fraction) without the need for a specific reference standard of the analyte itself, offering an excellent orthogonal check on chromatographic methods.[6]

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): The gold standard for identifying and quantifying residual volatile organic compounds (solvents) remaining from the manufacturing process.[6]

  • Karl Fischer Titration: The definitive method for precise determination of water content.[6]

Below is a visualization of the overall experimental workflow designed for this comparative analysis.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing Battery cluster_2 Data Integration & Purity Assignment reception Receive Commercial Samples (Suppliers A, B, C) prep Prepare Stock Solutions (Methanol/Water Diluent) reception->prep hplc RP-HPLC-UV Analysis (Related Substances) prep->hplc qnmr Quantitative ¹H-NMR (Absolute Purity) prep->qnmr gcms HS-GC-MS Analysis (Residual Solvents) prep->gcms kf Karl Fischer Titration (Water Content) prep->kf analysis Compile & Analyze Data from All Techniques hplc->analysis qnmr->analysis gcms->analysis kf->analysis mass_balance Calculate Purity via Mass Balance Equation analysis->mass_balance report Final Purity Report & Supplier Comparison mass_balance->report

Caption: Overall workflow for the comprehensive purity analysis of 4-MSBA HCl.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The causality behind key choices in instrumentation and parameters is explained to provide a deeper understanding of the methodology.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: A C18 reversed-phase column is selected due to the moderate non-polar nature of the benzylamine core. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from early-eluting starting materials to late-eluting dimers or other byproducts. UV detection at 225 nm is chosen as it provides a good response for the benzene ring system present in the analyte and expected impurities.[7]

Methodology:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-MSBA HCl and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[8]

Quantitative ¹H-NMR Spectroscopy (qNMR)

Rationale: qNMR determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of high purity. This technique is insensitive to the chemical structure of impurities unless their proton signals overlap with the signals of interest. We have chosen maleic acid as the internal standard due to its high purity, non-hygroscopic nature, and a distinct singlet in a region of the ¹H-NMR spectrum that is unlikely to overlap with signals from our analyte or common impurities.

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Certified Maleic Acid.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-MSBA HCl into a clean NMR tube.

    • Accurately weigh ~10 mg of Maleic Acid (IS) into the same NMR tube.

    • Record the exact weights of both the analyte and the IS.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved singlet from the two olefinic protons of Maleic Acid (~6.3 ppm).

    • Integrate a well-resolved signal from 4-MSBA HCl, for example, the singlet from the two benzylic protons (-CH₂-) (~4.1 ppm).

    • Calculate the purity (P) in weight percent (w/w) using the following formula: P = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

      • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, PIS = Purity of the internal standard.*

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale: As 4-MSBA HCl is a synthetic compound, residual solvents from reaction and purification steps are common impurities. HS-GC-MS is the ideal technique for this analysis, as it separates the volatile solvents from the non-volatile analyte, preventing contamination of the GC system and providing high sensitivity.[9]

Methodology:

  • Instrumentation: GC-MS system equipped with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 100°C.

    • Loop Temperature: 110°C.

    • Incubation Time: 20 min.

  • GC Oven Program: 40°C (hold 10 min), then ramp to 240°C at 40°C/min.

  • Sample Preparation: Accurately weigh ~100 mg of 4-MSBA HCl into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and crimp seal the vial.

Results: A Comparative Analysis

For this guide, we analyzed three representative commercial lots of this compound, designated Supplier A, Supplier B, and Supplier C. All lots were claimed to have a purity of ≥98%.

Visualizing the Mass Balance Concept

The final purity of a chemical is not just one number but the result of a comprehensive assessment. The diagram below illustrates how different classes of impurities, quantified by specific techniques, contribute to the overall mass balance calculation.

G cluster_impurities Impurity Profile Total Total Sample Mass (100%) Related Related Substances (from HPLC) Total->Related Water Water Content (from Karl Fischer) Total->Water Solvents Residual Solvents (from GC-MS) Total->Solvents Purity Purity of 4-MSBA HCl (w/w %) Total->Purity = 100% - Σ(Impurities)

Caption: The mass balance approach for assigning absolute purity.

Quantitative Data Summary

The data from our multi-technique analysis are summarized below.

Table 1: HPLC Purity and Impurity Profile (% Area)

Supplier4-MSBA HCl (% Area)Total Impurities (% Area)Major Impurity (RRT)
Supplier A 99.650.350.88
Supplier B 98.211.791.15
Supplier C 99.100.900.75

Table 2: Comprehensive Purity Assessment (w/w %)

SupplierqNMR PurityWater Content (KF)Residual Solvents (GC-MS)Final Purity (Mass Balance) *
Supplier A 99.4%0.15%800 ppm (Toluene)99.4%
Supplier B 97.9%0.85%2100 ppm (DCM)97.8%
Supplier C 98.8%0.40%150 ppm (IPA)98.7%

*Final Purity (Mass Balance) is calculated as 100% - [% Water] - [% Residual Solvents] - [% Other Impurities from HPLC]. In this analysis, the qNMR result serves as the primary confirmation of the mass balance calculation.

Discussion & Field-Proven Insights

The comparative data reveals critical differences between the commercial sources that would be missed by a cursory examination of the supplier's Certificate of Analysis (CoA).

  • Supplier A: This material demonstrates high purity across all analytical techniques. The HPLC area % (99.65%) aligns well with the absolute purity determined by qNMR (99.4%). The low water content and single, identifiable residual solvent suggest a well-controlled and robust manufacturing process. This supplier provides material suitable for even the most sensitive applications where impurity profiles are critical.

  • Supplier B: This lot presents a significant discrepancy. While the supplier might claim >98% purity, our analysis shows a purity just under this threshold at 97.8-97.9%. The HPLC data shows a substantial impurity peak (1.79% total), and the material has high water content (0.85%) and significant residual Dichloromethane (DCM). The presence of high water content can interfere with moisture-sensitive reactions, while DCM is a regulated solvent that is often undesirable. This material may be acceptable for initial, non-critical studies, but its use in GMP or late-stage development would require significant justification or further purification.

  • Supplier C: This material is of good quality, though not as high as Supplier A. The purity values are consistent between HPLC and qNMR. The water content is moderate, and the residual solvent level is very low. This represents a reliable mid-grade option suitable for most research and development applications.

Key Takeaway: The correlation between the orthogonal methods of HPLC and qNMR is a powerful indicator of trustworthiness. When these values align closely (as with Suppliers A and C), it provides high confidence in the purity assessment. When they diverge, it often points to the presence of non-chromophoric impurities, water, or residual solvents that HPLC-UV alone cannot accurately quantify.

Conclusion and Recommendations

The purity of a chemical building block like this compound is a critical, yet often overlooked, variable in research and drug development. This guide demonstrates that a multi-technique, mass-balance approach is essential for a true and accurate quality assessment.[6][10] Simple reliance on a supplier's stated purity can be misleading and introduce significant risks to a project's timeline and data integrity.

For researchers and drug development professionals, we recommend the following:

  • Always Qualify Critical Reagents: Independently verify the purity of new lots of critical starting materials, especially those used in key synthetic steps or biological assays.

  • Employ Orthogonal Methods: Do not rely on a single analytical technique. The combination of RP-HPLC and qNMR provides a powerful cross-validation of organic purity.

  • Account for All Components: Always analyze for water content and residual solvents, as these can constitute a significant portion of the material's mass and impact chemical reactions.

By investing in a rigorous analytical qualification process, scientists can build a foundation of quality and confidence, ensuring that their research is both reproducible and reliable.[1][3]

References

  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. Proclinical. [Link]
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. [Link]
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). [Link]
  • ICH Q7 Guidelines. MasterControl. [Link]
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]
  • The Role of High-Purity Reagents in Scientific Research. Triest Lab. [Link]
  • How Pure is Pure? Understanding Reagent Purity Grades.
  • This compound. Molekula Ltd. [Link]
  • This compound. Molekula Ltd. [Link]
  • This compound. PubChem. [Link]
  • Certific
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
  • This compound. Molekula Ltd. [Link]
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Asian Journal of Pharmaceutical and Clinical Research. [Link]
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
  • Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. [Link]
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]
  • A validated rp-hplc method for the determination of impurities in tamsulosin hcl. SciSpace. [Link]
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using an Ionic Liquid Column. Indian Journal of Pharmaceutical Sciences. [Link]

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A Senior Application Scientist's Guide to Amine Building Blocks: Benchmarking 4-Methylsulfonylbenzylamine Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. The choice of a seemingly simple building block can impact reaction efficiency, purification strategies, and, ultimately, the biological activity and pharmacokinetic properties of the final compound. This guide provides an in-depth technical comparison of 4-methylsulfonylbenzylamine hydrochloride with other commonly used benzylamine derivatives, offering insights into their relative performance in the synthesis of kinase inhibitors, a cornerstone of modern oncology research.

Introduction: The Strategic Importance of the Benzylamine Moiety

Benzylamine scaffolds are ubiquitous in medicinal chemistry, serving as versatile synthons for a wide array of bioactive molecules. In the context of kinase inhibitor design, the benzylamine fragment often forms a key interaction with the hinge region of the kinase active site or provides a vector for exploring solvent-exposed regions. The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in modulating the electronic properties of the amine, its reactivity in common synthetic transformations, and the pharmacological profile of the resulting inhibitor.

This guide will focus on a comparative analysis of three commercially available benzylamine building blocks, each representing a distinct electronic profile:

  • This compound: Featuring a strong electron-withdrawing sulfonyl group.

  • 4-Methoxybenzylamine: Characterized by an electron-donating methoxy group.

  • 4-Benzoylbenzylamine hydrochloride: Possessing an electron-withdrawing ketone functionality with different resonance and steric properties compared to the sulfonyl group.

We will evaluate these building blocks based on their performance in a model amide coupling reaction, a fundamental transformation in the synthesis of many kinase inhibitors. The discussion will extend to the anticipated impact of their respective functional groups on the biological activity of the final products, supported by principles of medicinal chemistry.

The Influence of Electronics on Reactivity and Biological Activity

The electronic nature of the substituent on the benzylamine ring directly influences the nucleophilicity of the amine. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally leading to faster reaction rates in amide coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and potentially slowing down the reaction.[1][2]

However, the choice of a building block is not solely dictated by reaction kinetics. In drug discovery, the electronic properties of a substituent can have a profound effect on the biological activity of the final molecule. For instance, an electron-withdrawing group might be crucial for forming a specific hydrogen bond with the target protein or for modulating the pKa of a nearby functional group to optimize binding.[3]

Comparative Experimental Data: A Model Amide Coupling Reaction

To provide a tangible comparison, we present a model experimental protocol for the amide coupling of the three benzylamine building blocks with a representative carboxylic acid, 4-(bromomethyl)benzoic acid, a common intermediate in the synthesis of kinase inhibitors. The reaction is mediated by the widely used coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

It is important to note that the following data is a representative model based on typical yields reported in the literature for similar amide coupling reactions and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate combinations.

Experimental Workflow

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Carboxylic_Acid 4-(bromomethyl)benzoic acid Coupling HATU, DIPEA, DMF Room Temperature, 12h Carboxylic_Acid->Coupling Amine_1 4-Methylsulfonylbenzylamine HCl Amine_1->Coupling Amine_2 4-Methoxybenzylamine Amine_2->Coupling Amine_3 4-Benzoylbenzylamine HCl Amine_3->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product_1 Amide 1 Purification->Product_1 Product_2 Amide 2 Purification->Product_2 Product_3 Amide 3 Purification->Product_3 sar_logic cluster_building_block Building Block Choice cluster_properties Impact on Final Molecule cluster_outcome Desired Outcome bb_ms 4-Methylsulfonylbenzylamine (Strong EWG) solubility Solubility & PK Properties bb_ms->solubility binding Target Binding Affinity (H-bonds, etc.) bb_ms->binding selectivity Kinase Selectivity bb_ms->selectivity bb_meo 4-Methoxybenzylamine (Strong EDG) bb_meo->solubility bb_meo->binding bb_meo->selectivity bb_bz 4-Benzoylbenzylamine (Moderate EWG) bb_bz->solubility bb_bz->binding bb_bz->selectivity outcome Optimized Kinase Inhibitor solubility->outcome binding->outcome selectivity->outcome

Sources

The Strategic Application of 4-Methylsulfonylbenzylamine Hydrochloride in Synthesis: A Comparative Guide to Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, reproducibility, and the purity of the final active pharmaceutical ingredient (API). Among the vast arsenal of building blocks available to the modern chemist, substituted benzylamines are of paramount importance. This guide provides an in-depth technical comparison of 4-Methylsulfonylbenzylamine hydrochloride, a versatile reagent, against its common alternatives. We will delve into the chemical rationale for its use, supported by experimental data, to provide a clear framework for its strategic application in complex synthetic routes.

The Significance of the Sulfonyl Group: Beyond a Simple Substituent

This compound distinguishes itself from other benzylamines through the powerful electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) at the para position of the benzene ring. This feature is not merely a structural modification but a key determinant of the reagent's reactivity and, consequently, its utility in multi-step syntheses. The sulfonyl group's influence is twofold: it modulates the nucleophilicity of the amine and alters the reactivity of the aromatic ring. Understanding these electronic effects is crucial for predicting reaction outcomes and ensuring the reproducibility of your experiments.

The electron-withdrawing properties of the methylsulfonyl group decrease the electron density on the nitrogen atom of the benzylamine, thereby reducing its basicity and nucleophilicity compared to benzylamine or benzylamines with electron-donating substituents.[1] This modulation is a distinct advantage in reactions where over-alkylation or side reactions are a concern. For instance, in N-alkylation reactions, the decreased nucleophilicity can lead to more controlled mono-alkylation, preventing the formation of undesired tertiary amines.[2]

Comparative Analysis: this compound vs. Alternatives

The choice of a substituted benzylamine is often a trade-off between reactivity and selectivity. To illustrate this, let's compare the performance of this compound with two common alternatives: unsubstituted benzylamine and 4-methoxybenzylamine, which features a strong electron-donating group.

Feature4-Methylsulfonylbenzylamine HClBenzylamine4-Methoxybenzylamine
Reactivity (Nucleophilicity) LowerModerateHigher
Tendency for Over-alkylation LowModerate to HighHigh
Ring Reactivity (Electrophilic Substitution) DeactivatedNeutralActivated
Typical Applications Controlled mono-alkylation, introduction of a sulfonyl moiety for biological activity or as a synthetic handle.General purpose N-alkylation, reductive amination.Facile N-alkylation, protecting group strategies (PMP group).
Potential Side Reactions Slower reaction rates may require more forcing conditions.Over-alkylation leading to mixtures of secondary and tertiary amines.Ring-based side reactions under electrophilic conditions, difficulty in deprotection.

The data clearly indicates that this compound is the reagent of choice when control and selectivity are paramount. While reactions may proceed at a slower rate, the resulting product distribution is often cleaner, simplifying purification and improving overall yield of the desired mono-alkylated product. In contrast, the higher reactivity of 4-methoxybenzylamine, while leading to faster conversions, often results in complex product mixtures that are challenging to separate.

Experimental Protocols: A Framework for Reproducible Success

To ensure the reproducibility of experiments utilizing this compound, it is imperative to follow well-defined and validated protocols. Below, we provide a detailed, step-by-step methodology for a representative N-alkylation reaction.

Protocol: N-Alkylation of this compound with Benzyl Bromide

This protocol details the synthesis of N-benzyl-4-methylsulfonylbenzylamine, a common transformation in the preparation of more complex molecules.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (50 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methylsulfonylbenzylamine.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a mild inorganic base sufficient to deprotonate the hydrochloride salt and neutralize the HBr formed during the reaction without promoting significant side reactions.

  • Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Base: A slight excess of potassium carbonate ensures complete neutralization and drives the reaction to completion.

  • Reflux Conditions: The application of heat is necessary to overcome the lower nucleophilicity of the amine and achieve a reasonable reaction rate.

Visualizing the Synthetic Landscape

To better understand the reaction pathways and the strategic decisions involved, we can visualize the experimental workflow and the underlying chemical principles.

Diagram 1: General Workflow for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine 4-Methylsulfonylbenzylamine HCl, K₂CO₃, and Acetonitrile B 2. Add Benzyl Bromide A->B C 3. Reflux for 12-16h (Monitor by TLC/LC-MS) B->C D 4. Cool, Filter, Concentrate C->D E 5. Extraction with EtOAc and Aqueous Washes D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H N-benzyl-4-methylsulfonylbenzylamine G->H Pure Product

Caption: A streamlined workflow for the N-alkylation of this compound.

Diagram 2: Influence of Substituents on Benzylamine Reactivity

G cluster_EDG Electron-Donating Group (e.g., -OCH₃) cluster_EWG Electron-Withdrawing Group (e.g., -SO₂CH₃) EDG Increased Nucleophilicity EDG_Outcome Faster Reaction Higher risk of over-alkylation EDG->EDG_Outcome EWG Decreased Nucleophilicity EWG_Outcome Slower, more controlled reaction Favors mono-alkylation EWG->EWG_Outcome Start Substituted Benzylamine Start->EDG Start->EWG

Caption: The effect of aromatic substituents on the reactivity of benzylamines in N-alkylation reactions.

Conclusion: Making an Informed Choice for Robust Synthesis

The successful and reproducible synthesis of complex molecules hinges on the careful selection of reagents. This compound, with its unique electronic properties, offers a strategic advantage in scenarios demanding high selectivity and control over N-alkylation reactions. While its reduced reactivity necessitates slightly more vigorous reaction conditions compared to its electron-rich counterparts, the resulting cleaner reaction profiles and higher yields of the desired mono-alkylated product often justify this trade-off. By understanding the underlying principles of its reactivity and adhering to validated experimental protocols, researchers can confidently incorporate this valuable building block into their synthetic strategies, ultimately contributing to the efficient and reliable production of novel chemical entities.

References

  • Google Patents. (n.d.). CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]
  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]
  • Master Organic Chemistry. (2017).
  • Indian Academy of Sciences. (n.d.).
  • MDPI. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. [Link]21/10/1360)

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Methylsulfonylbenzylamine Hydrochloride: Ensuring Quality and Comparability in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material.[1][2][3][4] In the synthesis of novel chemical entities, the integrity of each reagent is paramount. This guide provides an in-depth comparison of critical quality attributes for 4-Methylsulfonylbenzylamine hydrochloride, a key building block in medicinal chemistry. We will explore the analytical techniques used to validate this compound, compare its performance with relevant alternatives, and provide actionable experimental protocols for its characterization.

Understanding the Criticality of this compound

This compound is an organic compound frequently utilized in the synthesis of pharmaceutical agents and other biologically active molecules.[5] Its structure, featuring a primary amine and a methylsulfonyl group, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. However, the presence of the hydrochloride moiety also necessitates specific analytical considerations.

Deconstructing the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a batch-specific document that verifies a product meets predetermined specifications.[1][2][3] While the format may vary between suppliers, a comprehensive CofA for this compound should include the following key parameters. Below is a comparative table illustrating typical specifications from a high-quality supplier versus a more generic, budget-friendly option.

ParameterHigh-Quality Supplier (Example)Budget Supplier (Example)Significance for the Researcher
Appearance White to off-white crystalline solidWhite to yellowish powderA significant deviation in color may indicate the presence of impurities.
Identification (¹H NMR) Conforms to structureConforms to structureConfirms the chemical identity of the compound.
Assay (HPLC, % Area) ≥ 99.0%≥ 97.0%A higher purity minimizes the risk of side reactions and ensures accurate stoichiometry.
Assay (Titration, %) 99.0% - 101.0%Not providedProvides an orthogonal measure of purity based on the basicity of the amine.
Water Content (Karl Fischer) ≤ 0.5%Not providedExcess water can interfere with moisture-sensitive reactions.
Residual Solvents (GC-HS) Meets USP <467> requirementsNot providedResidual solvents can be toxic or interfere with subsequent chemical transformations.
Inorganic Impurities (Residue on Ignition) ≤ 0.1%Not providedHigh levels of inorganic impurities can indicate issues with the manufacturing process.
Related Substances (HPLC) Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%Total impurities ≤ 2.0%A detailed impurity profile is crucial for understanding potential side products in a synthesis.
Melting Point 272-274 °C270-276 °CA broad melting point range can suggest the presence of impurities.[5]

Expert Insight: The absence of data for critical parameters like water content, residual solvents, and a detailed impurity profile from a budget supplier should be a significant red flag for any researcher working on sensitive applications. While the initial cost may be lower, the potential for failed experiments and downstream purification challenges often outweighs the savings.

Comparative Analysis with Alternative Reagents

The choice of a primary amine building block can significantly impact a synthetic route. Here, we compare this compound with two common alternatives: Benzylamine hydrochloride and 4-Methoxybenzylamine.

FeatureThis compoundBenzylamine hydrochloride4-Methoxybenzylamine
Chemical Structure Contains an electron-withdrawing sulfonyl groupUnsubstituted benzylamineContains an electron-donating methoxy group
Reactivity The sulfonyl group deactivates the aromatic ring towards electrophilic substitution but can influence the pKa of the amine.Standard reactivity for a primary benzylic amine.The methoxy group activates the aromatic ring towards electrophilic substitution.
Solubility Generally soluble in polar solvents.Soluble in water and polar organic solvents.The free base is a liquid, soluble in many organic solvents.
Analytical Considerations The sulfonyl group provides a unique spectroscopic handle.Simpler NMR and mass spectra.The methoxy group provides a distinct NMR signal.
Applications Used when a sulfonyl moiety is desired in the final product for its potential biological activity or as a handle for further functionalization.A general-purpose primary amine for introducing a benzyl group.Used when an electron-rich aromatic ring is required, or for its applications in protecting group chemistry.

Causality in Experimental Choices: The selection between these reagents is driven by the desired electronic properties of the target molecule. An electron-withdrawing group like methylsulfonyl is often incorporated to modulate the pharmacokinetic properties of a drug candidate, such as improving metabolic stability or altering receptor binding affinity. Conversely, an electron-donating group like methoxy may be used to enhance reactivity in certain synthetic steps.

Validating Quality: Essential Experimental Protocols

To ensure the quality of this compound and validate the claims on a Certificate of Analysis, the following experimental protocols are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds.[6] For primary amines, derivatization is often employed to improve chromatographic separation and enhance UV detection.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Derivatization (Pre-column):

    • While not always necessary for this compound due to the UV-active phenylsulfonyl group, derivatization with an agent like Dansyl Chloride can improve sensitivity and resolution if needed.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks and calculate the area percentage of the main peak to determine purity.

    • Identify and quantify any impurities relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve injector Injector dissolve->injector column C18 Column injector->column detector UV Detector column->detector integrate Integrate Peaks detector->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC workflow for purity analysis.

Assay by Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that can determine the purity of a compound without the need for a specific reference standard of the analyte itself.[7][8][9][10][11] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR Assay of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is a good starting point.

    • Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Standard weigh_std->dissolve acquire Acquire Spectrum (Long D1) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR workflow for purity determination.

Assay by Non-Aqueous Titration

Titration is a classic and reliable method for determining the concentration of an acidic or basic substance. For amine hydrochlorides, a non-aqueous titration is typically employed.

Experimental Protocol: Non-Aqueous Titration of this compound

  • Reagent Preparation:

    • Prepare a 0.1 N solution of perchloric acid in glacial acetic acid.

    • Prepare a 0.1 N solution of a suitable weak base for back-titration if necessary.

  • Titration Procedure:

    • Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

    • Add a few drops of a suitable indicator (e.g., crystal violet) or use a potentiometric endpoint detection system.

    • Titrate with the standardized 0.1 N perchloric acid solution until the endpoint is reached (a color change from violet to blue-green for crystal violet).

  • Calculation:

    • Calculate the assay percentage based on the volume of titrant consumed, its normality, and the weight of the sample.

Conclusion: A Data-Driven Approach to Reagent Qualification

The quality of this compound, like any chemical reagent, is not a given. It must be rigorously verified. By critically evaluating the Certificate of Analysis and employing orthogonal analytical techniques such as HPLC, qNMR, and titration, researchers can ensure the integrity of their starting materials. This data-driven approach to reagent qualification is a cornerstone of scientific rigor, leading to more reliable and reproducible research outcomes. Always demand comprehensive data from your suppliers and, when in doubt, verify the quality in-house.

References

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
  • ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis.
  • Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements.
  • TechniWrite. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
  • Stellar Scientific. (2025). A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals.
  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Molekula Ltd. (n.d.). (16062914) this compound [98593-51-2].
  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Scribd. (n.d.). Amine Titration - Chemistry.
  • AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides.
  • Agilent. (n.d.). Certificate of Analysis.
  • Bruker. (n.d.). Quantitative NMR spectroscopy.
  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.
  • University of Edinburgh. (n.d.). Quantitative NMR Spectroscopy.
  • NIH. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • ResearchGate. (n.d.). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures.
  • ResearchGate. (2025). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • NIH. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • PubMed. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures.
  • Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Methylsulfonylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of surplus or waste chemicals is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methylsulfonylbenzylamine hydrochloride. As your partner in the laboratory, we are committed to providing value beyond the product itself, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and hazards is paramount. This compound is a solid organic compound with the molecular formula C₈H₁₂ClNO₂S.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), indicates that it is harmful if swallowed and causes skin and serious eye irritation.[1][3][4] Some classifications also suggest it may cause respiratory irritation.[1][4]

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂S[1][2]
Molecular Weight 221.71 g/mol [1]
Appearance Solid[2]
GHS Hazard Codes H302, H315, H319, H335[1][3][4]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[1]

Causality of Hazards: The hydrochloride salt of an amine, when in contact with moisture, can exhibit acidic properties, contributing to its irritant nature. The benzylamine and sulfonyl functional groups may also contribute to its biological activity and potential for irritation.

The Core Principle: Segregation and Professional Disposal

The primary and most critical directive for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling any waste, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Phase 2: Waste Collection and Containerization
  • Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • Solid Waste: Carefully transfer the solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, designated liquid hazardous waste container.

  • Labeling: The waste container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

Phase 3: Storage and Segregation

Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials. A chemical compatibility chart should be consulted, but as a general rule, keep it segregated from:

  • Strong Oxidizing Agents: To prevent potentially exothermic reactions.

  • Strong Bases: Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine. While this is a potential treatment step, it should not be done without a specific, validated protocol and should be avoided in a mixed waste stream.

  • Acids and Acid Anhydrides: While generally stable, mixing with strong acids is not recommended in a waste container.

Phase 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed chemical waste management company to ensure its proper treatment and disposal, which is typically incineration for this type of organic compound.

Technical Considerations and In-Depth Insights

Potential for At-Source Neutralization: A Word of Caution

In principle, the amine hydrochloride can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to form the free amine. However, without a specific, validated laboratory-scale procedure for this compound, this is not recommended as a standard disposal practice. The reasons for this cautionary stance are:

  • Exothermic Reaction: Neutralization can be exothermic, posing a safety risk if not properly controlled.

  • Incomplete Reaction: An incomplete reaction could result in a complex mixture of waste.

  • Regulatory Complexity: Treating hazardous waste at the source may require special permits.

Therefore, the most trustworthy and authoritative approach is direct disposal as hazardous waste.

Potential Hazardous Decomposition Products
  • Sulfur Oxides (SOx): From the methylsulfonyl group.[8]

  • Nitrogen Oxides (NOx): From the amine group.

  • Hydrogen Chloride (HCl): From the hydrochloride salt.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the organic structure.

  • Ammonia and other organic fragments. [6]

EPA Hazardous Waste Code

Based on its characteristics as a toxic organic compound, the most likely EPA hazardous waste code for this compound is U-List for toxic wastes, although a specific listing does not exist. Your institution's EHS department will make the final determination based on their analysis and local regulations.

Visualizing the Workflow

To ensure clarity and immediate comprehension of the disposal process, the following workflow diagram outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Professional Disposal Start Waste Generation (Solid or Liquid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE 1. Safety First Segregate Segregate Waste Stream PPE->Segregate 2. Isolate Containerize Place in Labeled, Compatible Hazardous Waste Container Segregate->Containerize 3. Contain Store Store Securely in Designated Area Containerize->Store 4. Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact 5. Request Pickup Transport Licensed Transporter Picks Up Waste EHS_Contact->Transport 6. Professional Handling Disposal Final Disposal (e.g., Incineration) Transport->Disposal 7. Compliant Treatment End Disposal Complete Disposal->End

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By adhering to this comprehensive guide, researchers can confidently manage this final step in the chemical lifecycle, ensuring a safe and compliant laboratory environment.

References

  • Aller, R. T. van, Scott, R. B., & Brockelbank, E. L. (1967). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 32(5), 1363–1367. [Link]
  • Szwarc, M. (1949). The dissociation energy of the C–N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 267–280. [Link]
  • Gao, Y., et al. (2016). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. The Journal of Physical Chemistry A, 120(4), 548-555. [Link]
  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • PubChem. (n.d.). This compound.
  • CP Lab Safety. (n.d.). This compound (C8H11NO2S-HCl), 1 gram.
  • Molekula Ltd. (n.d.). This compound.
  • Munegumi, T., Tochino, H., & Harada, K. (2013). Thermal Reactions of Malic Acid Benzylamine Salts. Asian Journal of Chemistry, 25(16), 9031-9034. [Link]
  • PubChem. (n.d.). This compound.
  • Maccarone, E., Micale, N., & Perrini, G. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic Letters, 13(4), 668-671. [Link]
  • CP Lab Safety. (n.d.). This compound (C8H11NO2S-HCl), 1 gram.
  • Molekula Ltd. (n.d.). This compound.

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Personal protective equipment for handling 4-Methylsulfonylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Methylsulfonylbenzylamine hydrochloride

Immediate Safety Briefing: The Essentials

This guide provides a comprehensive overview of the necessary personal protective equipment (PPE) and safety protocols for handling this compound (CAS No. 98593-51-2).[1] Before any manipulation of this compound, ensure you are in a controlled laboratory environment with immediate access to an eyewash station and a safety shower. This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and the material's Safety Data Sheet (SDS).

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is fundamental to selecting the appropriate PPE. This compound is a solid, off-white powder that presents several health risks.[2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][3]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[1][2]

Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical properties and handling.[2] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

Comprehensive PPE and Handling Protocol

A multi-layered approach combining engineering controls, work practices, and personal protective equipment is required for safe handling.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All work involving the handling of solid this compound, especially weighing and transferring, must be conducted in a certified chemical fume hood.[4] This contains the powder and prevents inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the concentration of any airborne contaminants.[5]

  • Designated Work Area: Establish a specific, clearly labeled area for working with this compound to prevent cross-contamination.[4] Line the work surface with absorbent, leak-proof bench pads.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect you from exposure when engineering controls cannot provide complete protection.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[6]

    • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][7] Do not wear contact lenses, as they can trap chemicals against the eye.[8]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[6] Change gloves immediately if they become contaminated and always wash your hands thoroughly after removing them.[4] For prolonged handling, consult the glove manufacturer's resistance guide.

    • Lab Coat: A flame-resistant lab coat or a standard lab coat with the sleeves fully extended and buttoned is required to protect the skin and clothing.[6]

    • Apparel: Wear long pants and closed-toe, closed-heel shoes to cover any exposed skin on the lower body.[6]

  • Respiratory Protection:

    • Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.

    • Outside of a Fume Hood: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 respirator) must be used.[6][9] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[10]

PPE Selection Summary
TaskEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coatNot typically required
Weighing Solid Chemical splash gogglesNitrile glovesLab coatRequired if not in a fume hood
Preparing Solutions Chemical splash goggles & face shieldNitrile glovesLab coatRequired if not in a fume hood
Large-Scale Operations Chemical splash goggles & face shieldChemical-resistant gloves (consult guide)Lab coat, consider an apronEvaluation required

Standard Operating Procedure: Weighing and Preparing a Solution

This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Designate and prepare a work area inside a chemical fume hood.[4]

    • Gather all necessary equipment (spatula, weigh boat, container for the solution, solvent, etc.) and place it in the fume hood.

  • Weighing the Compound:

    • Tare an empty, lidded container on a balance located inside the hood, or tare the container outside the hood, add the powder inside the hood, close the lid, and then weigh the container outside the hood.[4]

    • Slowly transfer the desired amount of this compound into the container using a clean spatula.

    • Minimize the generation of dust by handling the material gently.[5] Use an anti-static gun if the powder is difficult to handle.[4]

    • Once the desired amount is weighed, securely close the primary container of the chemical.

  • Preparing the Solution:

    • In the fume hood, slowly add the weighed solid to the vessel containing the solvent.

    • Stir or agitate the mixture as required to dissolve the solid. Be mindful of potential exothermic reactions.

    • Once dissolved, cap the solution container and label it clearly with the chemical name, concentration, date, and your initials.

  • Decontamination:

    • Wipe down the spatula, work surface, and any other contaminated equipment with an appropriate solvent (e.g., 70% ethanol or as dictated by your lab's procedures).

    • Dispose of all contaminated disposables (weigh boats, gloves, bench pads) in a designated hazardous waste container.[11]

Emergency Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill inside a fume hood, carefully wipe it up with absorbent pads. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Disposal and Decontamination Workflow

Proper disposal is a critical final step in the safe handling of this chemical. All waste, including contaminated PPE and cleaning materials, must be treated as hazardous.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[11]

  • Vendor Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the waste in accordance with local, state, and federal regulations.[11] Do not pour any waste down the drain.[12]

Below is a workflow diagram illustrating the key decision points for PPE selection and safe handling.

cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection & Engineering Controls cluster_handling 3. Handling & Emergency cluster_disposal 4. Decontamination & Disposal start Start: Handling Task with 4-Methylsulfonylbenzylamine HCl assess_task Assess Task: - Weighing Solid? - Making Solution? - Small or Large Scale? start->assess_task fume_hood Work in a Chemical Fume Hood assess_task->fume_hood select_ppe Select Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat fume_hood->select_ppe Yes add_respirator Respirator Required (NIOSH-approved) fume_hood->add_respirator No add_face_shield Add Face Shield for Large Scale/Splash Risk select_ppe->add_face_shield Large Scale/ Splash Risk perform_task Perform Task per SOP select_ppe->perform_task Standard Task add_face_shield->perform_task add_respirator->select_ppe spill_exposure Spill or Exposure Occurs? perform_task->spill_exposure emergency_protocol Follow Emergency Protocol: - Evacuate/Decontaminate - Seek Medical Attention spill_exposure->emergency_protocol Yes decontaminate Decontaminate Work Area & Equipment spill_exposure->decontaminate No emergency_protocol->decontaminate dispose_waste Dispose of all Waste (including PPE) in Labeled Hazardous Waste Container decontaminate->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE Selection and Decontamination Workflow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Environmental Health & Safety, University of Washington. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet - 4-(4-Methylphenoxy)benzylamine hydrochloride.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.